Product packaging for Jesaconitine(Cat. No.:CAS No. 16298-90-1)

Jesaconitine

Cat. No.: B608182
CAS No.: 16298-90-1
M. Wt: 675.8 g/mol
InChI Key: MGTJNQWIXFSPLC-DMCHUPBKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diesaconitine has been reported in Aconitum japonicum, Aconitum, and other organisms with data available.
from Acontinum spp.;  structure given in first source;  RN given refers to (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-isomer;  RN for cpd without isomeric designation not avail 7/91

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H49NO12 B608182 Jesaconitine CAS No. 16298-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO12/c1-8-36-15-32(16-42-3)21(38)13-22(44-5)34-20-14-33(41)29(47-31(40)18-9-11-19(43-4)12-10-18)23(20)35(48-17(2)37,28(39)30(33)46-7)24(27(34)36)25(45-6)26(32)34/h9-12,20-30,38-39,41H,8,13-16H2,1-7H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29-,30+,32+,33-,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTJNQWIXFSPLC-DMCHUPBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16298-90-1
Record name Jesaconitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JESACONITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AR7G4VMN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin, Discovery, and Toxicological Profile of Jesaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jesaconitine is a C19-diterpenoid alkaloid, a member of the highly toxic family of Aconitum alkaloids. Found in various species of the Aconitum genus (Ranunculaceae), it is a potent cardiotoxin and neurotoxin. Its discovery and structural elucidation in the mid-20th century marked a significant step in understanding the chemistry of these complex natural products. The primary mechanism of toxicity involves the high-affinity binding to site 2 of voltage-gated sodium channels, causing their persistent activation. This disruption of normal ion flux leads to membrane depolarization, inducing life-threatening cardiac arrhythmias and neurological symptoms. This technical guide provides a comprehensive overview of the origin, discovery, and characterization of this compound, including quantitative toxicological data, experimental methodologies, and a detailed examination of its molecular mechanism of action.

Origin and Discovery

This compound is a naturally occurring alkaloid isolated from the roots and tubers of various plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane. Species such as Aconitum japonicum subsp. subcuneatum are known to contain high concentrations of this toxin. These plants are native to mountainous regions of the Northern Hemisphere and have a long history in traditional medicine, particularly in Asia, for their analgesic and anti-inflammatory properties, despite their extreme toxicity.

The structural elucidation of this compound was accomplished in the late 1960s. Key research by L. H. Keith and S. W. Pelletier, published in 1967 and 1968, detailed the complex hexacyclic ring system and the elaborate oxygenated functional groups that characterize this aconitine-type alkaloid.[1][2] Their work, involving chemical degradation and pyrolysis studies, was fundamental in establishing the precise molecular architecture of this compound.[2]

Physicochemical and Toxicological Data

The toxicity of this compound is potent, with lethal effects observed at sub-milligram per kilogram doses. The available quantitative data is summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃₅H₄₉NO₁₂[3]
Molecular Weight675.8 g/mol [3]
CAS Number16298-90-1[4]
AppearanceCrystalline solid-
Melting Point153 °C[4]
Table 2: Acute Toxicity Data for this compound
ParameterSpeciesRoute of AdministrationValueReference(s)
LD₅₀MouseIntravenous (i.v.)0.23 mg/kg[5]
Table 3: Spectroscopic Data (¹³C NMR) for Aconitine-Type Alkaloids

The ¹³C NMR chemical shifts are crucial for the structural identification of diterpenoid alkaloids. The assignments for this compound can be inferred from the comprehensive data available for closely related analogues like aconitine and mesaconitine. The data below is representative of the aconitine skeleton, with shifts reported in ppm relative to TMS.

Carbon PositionAconitine (ppm)Mesaconitine (ppm)Characteristic Features for this compoundReference(s)
C-185.185.2α-OCH₃ group[6][7]
C-243.143.1[6][7]
C-372.172.0α-OH group[6][7]
C-439.139.1[6][7]
C-549.049.0[6][7]
C-682.682.7α-OCH₃ group[6][7]
C-745.145.1[6][7]
C-891.992.0Acetoxy group attachment[6][7]
C-947.947.9[6][7]
C-1040.740.7[6][7]
C-1150.250.2[6][7]
C-1235.835.8[6][7]
C-1374.874.8β-OH group[6][7]
C-1479.179.1Anisoyl (this compound) or Benzoyl (aconitine) ester attachment[6][7]
C-1580.580.5β-OH group[6][7]
C-1690.690.7β-OCH₃ group[6][7]
C-1761.461.4[6][7]
N-CH₂-CH₃48.9-N-ethyl group[6][7]
N-CH₃-42.4N-methyl group (mesaconitine)[6][7]
C=O (Anisoyl)~166.0-Ester carbonyl of p-methoxybenzoate[6]
C=O (Acetyl)172.2172.2Ester carbonyl of acetate[6]

Experimental Protocols

Generalized Protocol for Isolation and Purification

The following is a representative methodology for the extraction and isolation of this compound from Aconitum root material, based on established alkaloid extraction techniques.[3][8]

Objective: To extract and purify this compound from dried and powdered Aconitum roots.

Materials:

  • Dried, powdered Aconitum root tubers

  • Diethyl ether

  • Ammonia solution (e.g., 25%)

  • Methanol

  • Ethyl acetate

  • Neutral alumina (for column chromatography)

  • Silica gel 60 F₂₅₄ plates (for TLC)

  • Rotary evaporator, chromatographic columns, standard laboratory glassware

Procedure:

  • Alkalinization and Extraction: a. Macerate 1 kg of powdered Aconitum root material with a solution of diethyl ether containing a small percentage of ammonia solution. The alkaline conditions convert alkaloid salts into their free base form, which is soluble in organic solvents. b. Perform exhaustive extraction by repeating the process 3-4 times with fresh ammoniacal ether. c. Combine the ether extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract. d. Further extract the marc with methanol (3x) to ensure the extraction of all alkaloids.

  • Solvent Partitioning and Purification: a. Combine the crude ether and methanol extracts. b. Evaporate the solvent completely to obtain a dry residue. c. Dissolve the residue in a minimal amount of acidified water (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal material. d. Make the acidic aqueous solution alkaline with ammonia solution and extract the liberated free bases with chloroform or ethyl acetate.

  • Chromatographic Separation: a. Concentrate the organic extract to dryness. b. Prepare a chromatography column packed with neutral alumina. c. Dissolve the crude alkaloid mixture in a minimal volume of the initial eluting solvent and load it onto the column. d. Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate (e.g., 7:3 ethyl acetate-methanol). e. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC), visualizing spots under UV light or with Dragendorff's reagent.

  • Final Purification: a. Combine fractions containing the compound with the Rƒ value corresponding to this compound. b. Concentrate the combined fractions. c. Recrystallize the solid from a suitable solvent system (e.g., ethanol-ether) to obtain pure this compound.

  • Characterization: a. Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Powdered Aconitum Root macerate Macerate with Ammoniacal Ether plant->macerate meth_extract Further Extraction with Methanol macerate->meth_extract crude_extract Combined Crude Extract macerate->crude_extract meth_extract->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alumina Alumina Column Chromatography acid_base->alumina fractions Collect & Monitor Fractions (TLC) alumina->fractions recrystallize Recrystallization fractions->recrystallize final_product Pure this compound recrystallize->final_product analysis Spectroscopic Analysis (NMR, MS) final_product->analysis

Fig. 1: Generalized workflow for the isolation of this compound.
Protocol for Analysis by LC-MS/MS

Objective: To quantify this compound in biological samples (e.g., serum).

Methodology: Based on established methods for aconitine alkaloid detection.[4]

  • Sample Preparation (QuEChERS method): a. To 100 µL of serum, add an internal standard (e.g., diazepam-d5). b. Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile). c. Add a salt mixture to induce phase separation. d. Centrifuge the sample and collect the upper organic layer.

  • LC-MS/MS Analysis: a. Liquid Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phases, such as water with formic acid (A) and acetonitrile with formic acid (B). b. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. c. Monitored Transition: For this compound, the precursor ion is m/z 676.25, and a characteristic product ion is m/z 135.15.[4]

  • Quantification: a. Generate a calibration curve using certified standards of this compound. b. Calculate the concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Mechanism of Action and Signaling Pathways

The severe toxicity of this compound is primarily mediated by its effect on voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

  • Binding to Voltage-Gated Sodium Channels: this compound, like other aconitine-type alkaloids, binds with high affinity to neurotoxin binding site 2 on the α-subunit of the VGSC.[9] This binding occurs when the channel is in its open state.

  • Inhibition of Channel Inactivation: The binding of this compound prevents the channel from undergoing normal, rapid inactivation. This results in a persistent influx of sodium ions (Na⁺) into the cell.

  • Cellular Depolarization: The sustained Na⁺ current leads to a prolonged depolarization of the cell membrane, making the cell hyperexcitable and refractory to normal physiological stimuli.

  • Calcium Overload and Arrhythmogenesis: In cardiomyocytes, the persistent depolarization and Na⁺ influx disrupt the normal function of the Na⁺/Ca²⁺ exchanger (NCX). This leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a condition known as calcium overload.[10] Elevated intracellular calcium can induce delayed afterdepolarizations (DADs), which are aberrant depolarizations that can trigger fatal ventricular arrhythmias, such as torsade de pointes.[5][10]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Events This compound This compound vgsc Voltage-Gated Na⁺ Channel (Open State) This compound->vgsc Binds to Site 2 na_influx Persistent Na⁺ Influx vgsc->na_influx Inhibits Inactivation depolarization Prolonged Membrane Depolarization na_influx->depolarization ca_overload Ca²⁺ Overload (via NCX disruption) depolarization->ca_overload arrhythmia Delayed Afterdepolarizations (DADs) ca_overload->arrhythmia toxicity Cardiotoxicity (Ventricular Arrhythmias) arrhythmia->toxicity

Fig. 2: Toxicological signaling pathway of this compound.

Conclusion

This compound remains a molecule of significant interest due to its extreme toxicity and complex chemical structure. Its discovery was a landmark in natural product chemistry, and its well-defined mechanism of action on voltage-gated sodium channels makes it a valuable pharmacological tool for studying ion channel function. For drug development professionals, understanding the potent cardiotoxicity and neurotoxicity of this compound is critical, especially when evaluating herbal medicines or investigating novel analgesics derived from natural sources. The methodologies and data presented in this guide provide a foundational resource for the continued study of this formidable Aconitum alkaloid.

References

The Enigmatic Modulator: A Technical Guide to the Mechanism of Action of Jesaconitine on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jesaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum species, is a potent cardiotoxin and neurotoxin. Like other aconitine alkaloids, its primary mechanism of action involves the modulation of voltage-gated ion channels, leading to significant disruption of cellular excitability. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on ion channels, drawing upon the broader knowledge of the aconitine alkaloid family due to the limited specific research on this compound itself. This document summarizes available quantitative data for related compounds, outlines detailed experimental protocols for investigating its ion channel activity, and presents visual representations of the pertinent signaling pathways and experimental workflows.

Introduction: The Aconitine Alkaloid Family

Aconitine alkaloids, including aconitine, mesaconitine, hypaconitine, and this compound, are notorious for their toxicity, which has been recognized for centuries.[1] These compounds are of significant interest to researchers due to their potent and specific interactions with ion channels, making them valuable tools for studying channel function and potential templates for novel therapeutics. The primary molecular target of this class of alkaloids is the voltage-gated sodium channel (Nav).[1][2]

Primary Target: Voltage-Gated Sodium Channels (Nav)

The principal mechanism of toxicity of aconitine alkaloids stems from their action on Nav channels.[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Mechanism of Action

This compound, like its close relative aconitine, is a potent activator of voltage-gated sodium channels. It binds to a specific receptor site on the α-subunit of the channel, known as neurotoxin binding site 2.[2] This binding has several key consequences:

  • Persistent Activation: this compound binding causes the sodium channel to open at the resting membrane potential and inhibits its inactivation.[2] This leads to a persistent influx of Na+ ions into the cell.

  • Hyperpolarizing Shift: The voltage-dependence of channel activation is shifted to more negative (hyperpolarized) potentials.[3] This means that a smaller depolarization is required to open the channel, increasing cellular excitability.

  • Disrupted Repolarization: The continuous influx of positive charge prevents the cell from properly repolarizing after an action potential, leading to a state of prolonged depolarization.

This persistent activation of sodium channels is the underlying cause of the cardiotoxic and neurotoxic effects observed in this compound poisoning, including arrhythmias and paralysis.

Quantitative Data for Aconitine Alkaloids on Nav Channels
AlkaloidNav SubtypeEffectIC50 / ConcentrationCell TypeReference
LappaconitineNav1.7Inhibition27.67 µmol/LHEK293[4]
AconitineNot specifiedDecrease in population spike10-100 nMRat hippocampal slices[5]
AconitineNot specifiedShift in m-affinity curve1 µmol/LMouse ventricular myocardium[6]
VeratridineNot specifiedDepolarization5 x 10-5 mol/lFrog skeletal muscle[7]

Secondary Targets: Potassium (K+) and Calcium (Ca2+) Channels

While the primary focus of aconitine alkaloid research has been on sodium channels, there is emerging evidence that these compounds can also modulate other ion channels, which may contribute to their overall pharmacological and toxicological profile.

Potassium Channels

Studies on aconitine have demonstrated that it can block certain types of voltage-gated potassium channels, which are critical for the repolarization phase of the action potential.

  • HERG (hERG) Channels: Aconitine has been shown to block HERG channels in a voltage- and time-dependent manner, consistent with an open-channel blockade.[8]

  • Kv1.5 Channels: Aconitine also inhibits Kv1.5 channels in a voltage-, time-, and frequency-dependent manner, suggesting preferential binding to the open state of the channel.[8]

The blockade of these potassium channels, in conjunction with the persistent activation of sodium channels, would further prolong the action potential duration and contribute to the pro-arrhythmic effects of these alkaloids.

Calcium Channels

The effect of aconitine alkaloids on calcium channels is more complex and appears to be multifaceted.

  • L-type Calcium Channels (LTCCs): One study on aconitine in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) found that it markedly reduced L-type calcium channel currents.[9] This inhibition of LTCCs was suggested to play a significant role in the pro-arrhythmic action of aconitine in human cardiomyocytes.[9]

  • Intracellular Calcium Increase: In contrast, another aconitine alkaloid, mesaconitine, has been shown to increase the intracellular calcium concentration ([Ca2+]i) in endothelial cells by promoting the influx of Ca2+ from the extracellular space.[10] Aconitine itself has been reported to cause Ca2+ overload in rat ventricular myocytes.[11]

This apparent contradiction suggests that the effects on calcium homeostasis may be cell-type specific or dependent on the specific alkaloid and its concentration.

Quantitative Data for Aconitine on K+ and Ca2+ Channels
AlkaloidIon ChannelEffectIC50Cell TypeReference
AconitineHERGBlockade1.801 µMXenopus laevis oocytes[8]
AconitineKv1.5Blockade0.796 µMXenopus laevis oocytes[8]
AconitineL-type Ca2+Reduction of current0.3 - 3.0 µM (Concentration Range)hiPSC-CMs[9]

Experimental Protocols

Investigating the mechanism of action of this compound on ion channels requires specialized electrophysiological techniques. The whole-cell patch-clamp technique is the gold standard for this type of research.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane while controlling the membrane voltage.

Objective: To characterize the effects of this compound on voltage-gated sodium, potassium, and calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest, or primary cultured neurons/cardiomyocytes).

Materials:

  • Cell Culture: HEK293 cells stably expressing the desired ion channel subtype (e.g., Nav1.5, Kv1.5, Cav1.2), or primary cells.

  • External Solution (for Na+ currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (for Na+ currents): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

  • Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

  • Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -80 mV for Na+ channels).

  • Data Acquisition:

    • Apply a series of voltage steps to elicit ionic currents (e.g., for Na+ channels, step from -80 mV to various potentials between -60 mV and +60 mV).

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents again.

    • Perform a washout with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude, activation and inactivation kinetics, and voltage-dependence of activation and inactivation.

    • Construct dose-response curves to determine the IC50 or EC50 of this compound.

Signaling Pathways and Visualizations

The interaction of this compound with ion channels initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

jesaconitine_sodium_channel This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Site 2) This compound->Nav_Channel Binds to Persistent_Activation Persistent Activation & Inhibited Inactivation Nav_Channel->Persistent_Activation Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Arrhythmia Arrhythmia (Cardiomyocytes) Depolarization->Arrhythmia Paralysis Paralysis (Neurons) Depolarization->Paralysis

Caption: this compound's primary mechanism on Nav channels.

jesaconitine_secondary_targets cluster_potassium Potassium Channels cluster_calcium Calcium Channels HERG HERG Channel Blockade_K Blockade HERG->Blockade_K Kv1_5 Kv1.5 Channel Kv1_5->Blockade_K Prolonged_AP Prolonged Action Potential Blockade_K->Prolonged_AP LTCC L-type Ca2+ Channel Inhibition_Ca Inhibition LTCC->Inhibition_Ca Ca_Influx Extracellular Ca2+ Influx Increase_Ca Increased [Ca2+]i Ca_Influx->Increase_Ca This compound This compound This compound->HERG This compound->LTCC

Caption: Potential secondary targets of this compound.

patch_clamp_workflow Start Cell Preparation Seal Gigaohm Seal Formation Start->Seal WholeCell Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Currents WholeCell->Baseline Application Apply this compound Baseline->Application Record_Drug Record Currents with Drug Application->Record_Drug Washout Washout Record_Drug->Washout Analysis Data Analysis Washout->Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion and Future Directions

This compound's primary mechanism of action is the potent activation of voltage-gated sodium channels, leading to cellular hyperexcitability and toxicity. While its effects on potassium and calcium channels are less characterized, evidence from related aconitine alkaloids suggests that these channels may also be important secondary targets. The lack of specific quantitative data for this compound highlights a significant gap in the literature. Future research should focus on detailed electrophysiological studies to determine the precise affinity, kinetics, and voltage-dependence of this compound's interaction with various ion channel subtypes. Such studies will not only enhance our understanding of its toxicology but also unlock its potential as a pharmacological tool and a lead compound for the development of novel ion channel modulators.

References

The Pharmacological Profile and Bioactivities of Jesaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jesaconitine, a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum species, exhibits a complex pharmacological profile characterized by potent analgesic and anti-inflammatory properties, alongside significant cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its bioactivities, mechanisms of action, and pharmacokinetic profile. Detailed experimental protocols for key bioactivity assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Aconitum alkaloids, including this compound, have a long history of use in traditional medicine for treating pain and inflammation. However, their narrow therapeutic window, primarily due to their high toxicity, has limited their clinical application. This compound, a principal alkaloid in several Aconitum species, is a subject of ongoing research to unravel its therapeutic potential while mitigating its adverse effects. This document aims to consolidate the existing knowledge on this compound to support further research and drug development endeavors.

Pharmacological Profile

Analgesic Activity

This compound demonstrates significant dose-dependent analgesic effects. The analgesic potency of this compound is comparable to or even greater than some of its structural analogs.[1] The substituents at the C3 and C8 positions of the this compound molecule play a crucial role in its analgesic activity and toxicity, with modifications at these sites altering the therapeutic index.[1]

Anti-inflammatory Activity

Aconitum alkaloids, as a group, have marked suppressive effects on various models of inflammation. They have been shown to inhibit carrageenan-induced paw edema, reduce the exudate and proliferation of granulation tissue, and decrease leukocyte migration. While specific quantitative data for this compound's anti-inflammatory activity is not extensively reported in the reviewed literature, the general anti-inflammatory properties of aconitines suggest a similar potential for this compound.

Cardiotoxicity

The primary concern with this compound and other aconitine-type alkaloids is their profound cardiotoxicity. These compounds are known to induce various types of arrhythmias, including ventricular tachycardia and fibrillation, which can be fatal.[2] The cardiotoxic effects are a direct consequence of their mechanism of action on voltage-gated sodium channels in the myocardium.

Mechanism of Action

Interaction with Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel (VGSC). By binding to site 2 of the α-subunit of these channels, this compound causes a persistent activation of the channel, leading to a continuous influx of sodium ions. This disrupts the normal repolarization of excitable membranes in neurons and cardiomyocytes, leading to sustained depolarization and hyperexcitability, which manifests as neurotoxicity and cardiotoxicity.

Modulation of the Central Noradrenergic System for Analgesia

The analgesic effects of aconitine alkaloids, including likely this compound, are mediated through the central nervous system, specifically by modulating the descending noradrenergic inhibitory pathway. This involves the activation of noradrenergic neurons in the locus coeruleus, leading to the release of norepinephrine in the spinal cord. Norepinephrine then acts on α2-adrenergic receptors on spinal neurons, inhibiting the transmission of pain signals to the brain.

Analgesic_Mechanism_of_this compound This compound This compound LC Locus Coeruleus (Noradrenergic Neurons) This compound->LC Activates NE_Release Norepinephrine (NE) Release LC->NE_Release Stimulates Spinal_Cord Spinal Cord Dorsal Horn NE_Release->Spinal_Cord Alpha2_Receptor α2-Adrenergic Receptor Spinal_Cord->Alpha2_Receptor NE binds to Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Alpha2_Receptor->Pain_Signal_Inhibition Leads to Analgesia Analgesia Pain_Signal_Inhibition->Analgesia

Quantitative Bioactivity and Toxicity Data

Quantitative data for this compound and its derivatives are crucial for understanding its structure-activity relationships and therapeutic potential.

CompoundTestSpeciesRouteValueUnit
This compoundAnalgesia (Writhing)Mouse-Potent-
3-O-Acetylthis compoundAnalgesia (Writhing)Mouse-Lower potency than this compound-
3-O-Anisoylthis compoundAnalgesia (Writhing)Mouse-Lower potency than this compound-
3-Deoxythis compoundAnalgesia (Writhing)Mouse-Lower potency than this compound-
This compoundAcute ToxicityMouse-Higher toxicity-
3-O-Acetylthis compoundAcute ToxicityMouse-Lower toxicity than this compound-
3-O-Anisoylthis compoundAcute ToxicityMouse-Lower toxicity than this compound-
3-Deoxythis compoundAcute ToxicityMouse-Lower toxicity than this compound-

Note: Specific ED50 and LD50 values for this compound were not consistently available in the reviewed literature. The table reflects the relative potencies and toxicities as described in a study by Baba et al. (1991).[1]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are essential for determining appropriate dosing and understanding its duration of action and potential for accumulation.

ParameterSpeciesValueUnit
Half-life (t1/2)Human5.8 - 15.4hours
Mean Residence Time (MRT)Human11.5 - 17.2hours
Area Under the Curve (AUC)Human6.9 - 26.1ng·h/mL

Data from a study on aconite poisoning cases where this compound was the main alkaloid detected.

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesia

This method is used to induce visceral pain and assess the efficacy of peripherally acting analgesics.

Procedure:

  • Male ICR mice (23 ± 3 g) are used.

  • This compound is administered orally at the desired doses to test groups, with a vehicle control group receiving saline.

  • After a set pre-treatment time (e.g., 60 minutes), 0.5% acetic acid solution is injected intraperitoneally at a volume of 20 mL/kg.

  • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 5 to 10 minutes).

  • The percentage of inhibition of writhing is calculated for each test group compared to the control group.

Writhing_Test_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer Administer this compound (or Vehicle) Acclimatize->Administer Wait Wait for Pre-treatment Time (e.g., 60 min) Administer->Wait Inject_AA Inject Acetic Acid (i.p.) Wait->Inject_AA Observe Observe and Count Writhes (e.g., 5-10 min) Inject_AA->Observe Analyze Analyze Data (% Inhibition) Observe->Analyze End End Analyze->End

Hot Plate Test for Analgesia

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Procedure:

  • Mice are placed individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

  • Animals are treated with this compound or a vehicle control.

  • The latency to the nociceptive response is measured again at predetermined time points after drug administration.

  • An increase in the latency period compared to the control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.

Procedure:

  • The initial paw volume of rats is measured using a plethysmometer.

  • Animals are treated with this compound or a vehicle control.

  • After a set pre-treatment time, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Determination of this compound in Biological Samples by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in plasma or whole blood.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Column: A suitable reversed-phase column (e.g., Shodex ODP2 HP-4B or C18)

Sample Preparation:

  • To a plasma or whole blood sample, an internal standard (e.g., dextromethorphan) is added.

  • Proteins are precipitated using an organic solvent (e.g., methanol or acetonitrile).

  • The sample is centrifuged, and the supernatant is collected.

  • The supernatant may be further purified using solid-phase extraction (SPE).

  • The final extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion

This compound possesses a dual pharmacological nature, exhibiting potent analgesic properties while being constrained by severe cardiotoxicity. Its mechanism of analgesia via the descending noradrenergic system presents a promising avenue for the development of novel pain therapeutics. However, a thorough understanding of its toxicological profile and the development of strategies to mitigate its adverse effects are paramount. This technical guide provides a foundational resource for researchers to navigate the complexities of this compound pharmacology and to guide future investigations aimed at harnessing its therapeutic potential safely and effectively. Further research is warranted to establish a more comprehensive quantitative profile of this compound's bioactivities and to explore derivatization strategies to improve its therapeutic index.

References

Toxicology and Safety Assessment of Jesaconitine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin and cardiotoxin. Like other aconitine-type alkaloids, its toxicity presents a significant concern, particularly in the context of traditional medicine where Aconitum species are sometimes used. This technical guide provides a comprehensive overview of the toxicology and safety assessment of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways to support research and drug development efforts.

Quantitative Toxicological Data

The toxicity of this compound has been quantified through various studies, primarily in animal models. The following tables summarize the available data on its lethal dosage and toxicokinetics.

Table 1: Acute Lethal Toxicity of this compound
Route of AdministrationTest SpeciesLD50 (mg/kg)Citation
SubcutaneousMice0.23[1]
Table 2: Toxicokinetic Parameters of this compound in Humans (from Aconite Poisoning Cases)
CaseHalf-life (t1/2) (h)Area Under the Curve (AUC) (ng·h/mL)Mean Residence Time (MRT) (h)
Case 115.4--
Case 25.8-12.8
Case 46.56.917.2
Case 58.226.111.5

Data extracted from case reports of aconite poisoning where this compound was a major detected alkaloid[4]. Note that these values are from poisoning incidents and may vary significantly based on individual factors.

Mechanism of Toxicity

The primary mechanism of this compound's toxicity lies in its interaction with voltage-gated sodium channels (VGSCs) in excitable membranes of tissues like the myocardium, nerves, and muscles[5].

By binding to site 2 of the α-subunit of these channels, this compound causes a persistent activation, leading to an influx of sodium ions. This disrupts the normal electrochemical gradient, causing prolonged depolarization of the cell membrane. The consequences of this action are most pronounced in the cardiovascular and central nervous systems.

Cardiotoxicity

The persistent activation of sodium channels in cardiomyocytes leads to a cascade of events culminating in severe cardiac arrhythmias. The initial sodium influx promotes a secondary influx of calcium ions through the sodium-calcium exchanger, leading to intracellular calcium overload[6][7][8]. This calcium dysregulation is a key driver of aconitine-induced cardiotoxicity, contributing to arrhythmias and apoptosis. Furthermore, aconitine has been shown to activate the NLRP3 inflammasome and associated signaling pathways, leading to myocardial injury.

Neurotoxicity

In the nervous system, the continuous depolarization of neurons leads to a range of symptoms from paresthesia to convulsions and, ultimately, respiratory paralysis. Studies on aconitine have shown that it can induce neuronal apoptosis through mechanisms involving mitochondrial dysfunction and the activation of apoptotic pathways[3][9]. Excitotoxicity, triggered by an excessive release of excitatory amino acids like glutamate, also plays a role in aconitine-induced neurotoxicity[9][10].

Signaling Pathways

The toxic effects of this compound and related aconitine alkaloids are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events in this compound-induced cardiotoxicity and neurotoxicity.

This compound-Induced Cardiotoxicity Signaling Pathway

G This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Prolonged Depolarization Na_Influx->Depolarization NCX Na+/Ca2+ Exchanger (NCX) Depolarization->NCX Activates Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Promotes Arrhythmias Arrhythmias Ca_Overload->Arrhythmias NLRP3 NLRP3 Inflammasome Activation Ca_Overload->NLRP3 Myocardial_Injury Myocardial Injury & Apoptosis Arrhythmias->Myocardial_Injury Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β & IL-18 Release Caspase1->IL1b IL1b->Myocardial_Injury

Caption: this compound-induced cardiotoxicity pathway.

This compound-Induced Neurotoxicity and Apoptosis Signaling Pathway

G This compound This compound Neuron_VGSC Neuronal VGSC This compound->Neuron_VGSC Bcl2 Bcl-2 This compound->Bcl2 Downregulates Neuron_Depolarization Persistent Depolarization Neuron_VGSC->Neuron_Depolarization Excitotoxicity Excitotoxicity (Glutamate Release) Neuron_Depolarization->Excitotoxicity Ca_Influx Intracellular Ca2+ Overload Excitotoxicity->Ca_Influx Mitochondria Mitochondria Ca_Influx->Mitochondria Stress ROS Increased ROS Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax Bax ROS->Bax Bax->Mitochondria Translocates to Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Caption: this compound-induced neurotoxicity and apoptosis pathway.

Experimental Protocols for Safety Assessment

Standardized protocols are essential for the reliable assessment of this compound's toxicity. The following sections outline methodologies for key in vivo and in vitro assays.

Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 425)

This protocol provides a framework for determining the acute oral toxicity of this compound.

1. Animals:

  • Healthy, young adult mice (e.g., BALB/c or CD-1 strain), typically 8-12 weeks old.

  • Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Access to food and water is provided ad libitum, except for a brief fasting period before dosing.

2. Dose Preparation:

  • This compound is dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of non-toxic solubilizing agent if necessary).

  • The concentration is adjusted to deliver the desired dose in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg).

3. Experimental Procedure:

  • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

  • Dosing: A single dose of this compound is administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes.

  • Observation Period: Intensive observation is conducted for the first few hours post-dosing, with regular observations continuing for at least 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

4. Data Analysis:

  • The LD50 is calculated using appropriate statistical methods, such as the Probit or Logit method.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Culture:

  • Adherent or suspension cell lines (e.g., H9c2 cardiomyocytes, PC12 neuronal cells) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight (for adherent cells).

  • A series of dilutions of this compound are prepared in the culture medium.

3. Treatment:

  • The culture medium is replaced with medium containing various concentrations of this compound.

  • Control wells receive medium with the vehicle only.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure:

  • Following the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.

  • During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • Cell viability is expressed as a percentage of the control.

  • The IC50 value (the concentration of this compound that inhibits cell viability by 50%) is calculated by plotting a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the safety assessment of a compound like this compound, from initial in vitro screening to in vivo studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Safety Assessment & Risk Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity (LD50 Determination) Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Genotoxicity->Acute_Toxicity Mechanism Mechanistic Studies (e.g., Channel Patch Clamp) Mechanism->Acute_Toxicity Subchronic_Toxicity Subchronic Toxicity Acute_Toxicity->Subchronic_Toxicity Pharmacokinetics Pharmacokinetics (ADME) Subchronic_Toxicity->Pharmacokinetics NOAEL Determine NOAEL Pharmacokinetics->NOAEL Risk_Assessment Human Health Risk Assessment NOAEL->Risk_Assessment

References

"jesaconitine literature review for analgesic effects"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum species, has garnered interest for its potential pharmacological activities, including its analgesic effects. Like other aconitine-type alkaloids, this compound's biological activity is attributed to its complex chemical structure. This technical guide provides a comprehensive review of the existing literature on the analgesic properties of this compound, with a focus on quantitative data, experimental methodologies, and the putative signaling pathways involved in its mode of action. Due to the limited availability of data specifically on this compound, this review also incorporates information from closely related aconitine alkaloids to provide a broader context for its potential analgesic profile.

Quantitative Data on Analgesic Effects

Direct quantitative data, such as the median effective dose (ED50), for the analgesic effects of this compound is not extensively available in the current scientific literature. However, studies on this compound and its derivatives indicate a dose-dependent analgesic action[1]. The potency of this compound has been reported to be greater than its pyro-derivatives[2].

To provide a comparative framework, the following tables summarize the analgesic activity of the closely related compound, aconitine, in various preclinical pain models. It is important to note that these values are for aconitine and may not be directly extrapolated to this compound, but they offer valuable insight into the potential analgesic efficacy of this class of alkaloids.

Table 1: Analgesic Activity of Aconitine in the Hot Plate Test in Mice [3][4]

TreatmentDose (mg/kg)Pain Threshold Improvement Rate (%)
Aconitine0.317.12
Aconitine0.920.27
Aspirin (Reference)20019.21

Table 2: Analgesic Activity of Aconitine in the Acetic Acid-Induced Writhing Test in Mice [4]

TreatmentDose (mg/kg)Inhibition Rate (%)
Aconitine0.368
Aconitine0.976
Aspirin (Reference)20075

Table 3: Analgesic Activity of Aconitine in the Formalin-Induced Nociception Assay in Mice (1 hour post-administration) [4]

TreatmentDose (mg/kg)Inhibition Rate of Licking Time (%) - Phase IInhibition Rate of Licking Time (%) - Phase II
Aconitine0.333.2336.08
Aconitine0.920.2532.48
Aspirin (Reference)200-48.82

Table 4: Analgesic Activity of Aconitine in the Complete Freund's Adjuvant (CFA) Induced Nociception Assay in Mice [4]

TreatmentDose (mg/kg)Pain Threshold Improvement Rate (%)
Aconitine0.3131.33
Aspirin (Reference)200152.03

Experimental Protocols

Detailed experimental protocols for assessing the analgesic effects of this compound are not explicitly described in the literature. However, based on studies of aconitine and other related alkaloids, the following standard preclinical pain models are commonly employed.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.

  • Animals: Male mice are typically used.

  • Procedure:

    • Animals are randomly divided into control, reference, and test groups.

    • The test compound (this compound), vehicle (control), or a reference drug (e.g., aspirin) is administered, usually intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Hot Plate Test

This method assesses the central analgesic activity of a compound.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The baseline reaction time (latency) of each animal to a thermal stimulus (e.g., licking a hind paw or jumping) is determined before drug administration. A cut-off time is set to prevent tissue damage.

    • The test compound, vehicle, or a reference drug (e.g., morphine) is administered.

    • The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in pain threshold (analgesic effect) is determined by comparing the post-treatment latencies with the baseline latencies.

Formalin Test

This model allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • The test compound, vehicle, or a reference drug is administered prior to the formalin injection.

    • A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of a hind paw.

    • The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups.

Signaling Pathways

The precise signaling pathways underlying the analgesic effects of this compound have not been fully elucidated. However, research on the structurally similar alkaloid, mesaconitine, suggests a mechanism that does not involve the opioid receptor system[5]. Instead, the analgesic action of mesaconitine is closely linked to the central catecholaminergic system, particularly the noradrenergic system[5]. It is plausible that this compound shares a similar mechanism of action.

The following diagram illustrates a hypothetical signaling pathway for the analgesic effect of this compound, based on the available data for mesaconitine. It is important to emphasize that this is a proposed pathway and requires experimental validation for this compound.

Jesaconitine_Analgesic_Pathway cluster_CNS Central Nervous System cluster_Pain_Pathway Pain Transmission Pathway This compound This compound Noradrenergic_Neuron Noradrenergic Neuron This compound->Noradrenergic_Neuron Acts on NE_Release Increased Norepinephrine (NE) Release Noradrenergic_Neuron->NE_Release Stimulates Adrenergic_Receptors Adrenergic Receptors (α and/or β) NE_Release->Adrenergic_Receptors Activates Postsynaptic_Neuron Postsynaptic Neuron Second_Messengers Second Messenger Systems (e.g., cAMP) Postsynaptic_Neuron->Second_Messengers Activation of Analgesia Analgesic Effect Second_Messengers->Analgesia Leads to Pain_Transmission Pain Transmission Analgesia->Pain_Transmission Inhibits Nociceptive_Signal Nociceptive Signal Nociceptive_Signal->Pain_Transmission

Caption: Hypothetical signaling pathway for this compound-induced analgesia.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of the analgesic potential of a compound like this compound.

Experimental_Workflow cluster_Screening Initial Screening cluster_Characterization Pharmacological Characterization cluster_Mechanism Mechanism of Action cluster_Safety Safety and Toxicity In_vitro In vitro Assays (e.g., receptor binding) In_vivo_acute In vivo Acute Pain Models (e.g., Writhing Test, Hot Plate) In_vitro->In_vivo_acute Dose_Response Dose-Response Studies (ED50 determination) In_vivo_acute->Dose_Response Inflammatory_Pain Inflammatory Pain Models (e.g., Formalin Test, CFA) Dose_Response->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Models (e.g., CCI, SNI) Dose_Response->Neuropathic_Pain Acute_Toxicity Acute Toxicity Studies (LD50 determination) Dose_Response->Acute_Toxicity Receptor_Antagonism Receptor Antagonist Studies (e.g., naloxone for opioid involvement) Inflammatory_Pain->Receptor_Antagonism Neuropathic_Pain->Receptor_Antagonism Neurochemical_Analysis Neurochemical Analysis (e.g., monoamine levels) Receptor_Antagonism->Neurochemical_Analysis Electrophysiology Electrophysiological Studies Neurochemical_Analysis->Electrophysiology Side_Effect_Profile Side Effect Profiling (e.g., motor coordination) Acute_Toxicity->Side_Effect_Profile

Caption: Preclinical workflow for analgesic drug discovery.

Conclusion

The available evidence suggests that this compound possesses analgesic properties, likely acting through a central mechanism involving the noradrenergic system. However, a significant knowledge gap exists regarding its specific quantitative efficacy (ED50 values) in different pain models and the detailed molecular signaling pathways involved in its action. Further research is warranted to fully characterize the analgesic profile of this compound, including comprehensive dose-response studies, evaluation in various pain models (acute, inflammatory, and neuropathic), and in-depth mechanistic studies to elucidate its precise mode of action. Such studies are crucial for determining the therapeutic potential of this compound as a novel analgesic agent. The high toxicity associated with aconitine alkaloids also necessitates careful toxicological evaluation of this compound to assess its therapeutic index.

References

A Technical Guide to the Natural Sources and Extraction of Bioactive Compounds from Aconitum Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich reservoir of structurally complex and pharmacologically potent diterpenoid alkaloids. These compounds, particularly C19-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine, have garnered significant interest in drug discovery and development for their analgesic, anti-inflammatory, and cardiotonic properties. However, their inherent toxicity necessitates precise and efficient extraction and purification methodologies. This technical guide provides a comprehensive overview of the natural sources of these bioactive compounds within various Aconitum species and details the prevalent methods for their extraction. A comparative analysis of different extraction techniques is presented, supported by quantitative data on alkaloid yields. Furthermore, this guide outlines detailed experimental protocols for key extraction methods and illustrates the primary signaling pathways modulated by Aconitum alkaloids, offering a valuable resource for researchers in the field.

Natural Sources of Bioactive Compounds in Aconitum Species

The primary bioactive constituents of Aconitum species are diterpenoid alkaloids, which are classified based on their carbon skeleton into C18, C19, and C20 types. The most abundant and pharmacologically significant are the C19-diterpenoid alkaloids, which include highly toxic diester-diterpenoid alkaloids (DDAs) such as aconitine, mesaconitine, and hypaconitine, as well as their less toxic monoester-diterpenoid alkaloid (MDAs) derivatives like benzoylaconine, benzoylmesaconine, and benzoylhypaconine.[1][2]

The distribution and concentration of these alkaloids vary significantly depending on the Aconitum species, the part of the plant (roots and tubers being the most concentrated), geographical location, and harvesting time.[3] Several species are particularly noteworthy for their high alkaloid content and are frequently studied for medicinal purposes.

Table 1: Major Bioactive Diterpenoid Alkaloids in Selected Aconitum Species

Aconitum SpeciesMajor AlkaloidsPlant PartReference(s)
Aconitum carmichaeli (Fuzi)Aconitine, Mesaconitine, Hypaconitine, Neoline, FuzilineLateral Roots[4][5]
Aconitum kusnezoffii (Caowu)Aconitine, Mesaconitine, HypaconitineRoots[6][7]
Aconitum napellusAconitineWhole Plant[8]
Aconitum coreanumGuanfu base A, Guanfu base G, Guanfu base IRoots[9][10]
Aconitum chasmanthumAconitine, Indaconitine, ChasmaconitineRoots[11][12]
Aconitum sinomontanumLappaconitineRoots[13][14]
Aconitum szechenyianumAconitineNot Specified[11]
Aconitum pendulumAconitineNot Specified[11]

Extraction Methodologies for Aconitum Alkaloids

The extraction of alkaloids from Aconitum species is a critical step that influences the yield and purity of the final product. Various methods have been developed, ranging from traditional solvent-based techniques to more modern, efficiency-enhancing approaches. The choice of method depends on factors such as the desired scale of extraction, the specific alkaloids of interest, and the available laboratory equipment.

Conventional Extraction Methods

2.1.1. Maceration Maceration is a simple and cost-effective extraction method that involves soaking the powdered plant material in a solvent for an extended period with occasional agitation.[15]

2.1.2. Percolation Percolation offers a more efficient extraction compared to maceration by allowing a continuous flow of fresh solvent through the plant material packed in a column (percolator).[15]

Continuous and Advanced Extraction Methods

2.2.1. Soxhlet Extraction Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent. This method is particularly effective for exhaustive extraction but can expose heat-sensitive compounds to prolonged high temperatures.[15]

2.2.2. Ultrasound-Assisted Extraction (UAE) UAE employs high-frequency sound waves to induce cavitation in the solvent, which disrupts plant cell walls and enhances mass transfer, leading to reduced extraction times and increased yields.[15][16]

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can be evaluated by comparing the yield of target alkaloids. The following tables summarize quantitative data from various studies.

Table 2: Comparison of Alkaloid Yields from Aconitum coreanum using Different Extraction Methods [9]

Extraction MethodGuanfu base A (GFA) Yield (mg/g)Extraction Time
Pulsed Electric Field (PEF)3.94< 1 min
Ultrasound-Assisted Extraction (UAE)Not specified, but noted for high efficiency40 min
Heat Reflux Extraction (HRE)Not specified10 h
Cold MacerationNot specifiedNot specified
PercolationNot specifiedNot specified

Table 3: Aconitine Content in Different Aconitum Species by Various Extraction Methods [11]

Aconitum SpeciesExtraction MethodAconitine Content (µg/g)
Aconitum szechenyianumRefluxed acidic alcohol331.7 - 1700
Aconitum pendulumRefluxed acidic alcohol296.3
Aconitum chasmanthumSonication with 0.05 M HCl7800 - 8100

Table 4: Yield of Lappaconitine from Aconitum sinomontanum using Different Extraction Methods [13][14]

Extraction MethodLappaconitine Yield (%)
Microwave-assisted Ultrasonic Extraction1.227
Microwave Extraction1.208
Ultrasonic Extraction0.887

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the extraction of alkaloids from Aconitum species using the aforementioned methods. Researchers should adhere to strict safety protocols when handling Aconitum plant material and extracts due to their high toxicity.

General Sample Preparation
  • Drying: Dry the collected Aconitum plant material (typically roots) at 60°C in an oven to a constant weight to remove moisture.[6]

  • Pulverization: Grind the dried plant material into a fine powder using a mill.

  • Sieving: Pass the powder through a 60-mesh sieve to ensure a homogenous particle size.[6]

Maceration Protocol
  • Sample Soaking: Place a known quantity of the powdered plant material (e.g., 40 g) into a closed vessel.[6]

  • Solvent Addition: Add a suitable solvent, such as 70% methanol, at a specific solid-to-solvent ratio (e.g., 1:25 w/v, which would be 1000 mL for 40 g of sample).[6]

  • Maceration Period: Allow the mixture to stand for an extended period (e.g., 24 hours) at room temperature, with occasional agitation.[6]

  • Filtration: Filter the mixture to separate the extract from the plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude alkaloid extract.

Percolation Protocol
  • Percolator Packing: Place a plug of cotton or glass wool at the bottom of the percolator. Mix the powdered plant material with a small amount of the chosen solvent (e.g., 70% ethanol) to create a slurry and pack it uniformly into the percolator.

  • Solvent Addition: Add the solvent to the top of the percolator, ensuring the plant material is completely covered.

  • Maceration: Allow the material to macerate for a specified period (e.g., 24 hours) before starting the percolation.[1]

  • Percolation: Open the outlet of the percolator and allow the solvent to flow through the plant material at a controlled rate. Continuously add fresh solvent to the top to maintain a constant flow.[17]

  • Collection: Collect the percolate until the desired volume is obtained or until the eluent is nearly colorless.

  • Concentration: Concentrate the collected percolate using a rotary evaporator.

Soxhlet Extraction Protocol
  • Thimble Loading: Accurately weigh the powdered plant material (e.g., 5 g) and place it into a cellulose extraction thimble.[12]

  • Apparatus Assembly: Place the thimble in the Soxhlet extractor. Add the extraction solvent (e.g., methanol) to the round-bottom flask.[12] Assemble the Soxhlet apparatus with a condenser.

  • Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the flask. Allow this process to run continuously for a specified duration (e.g., until exhaustion, which can be several hours).[12]

  • Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample and Solvent: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 70% methanol) at a specific solid-to-solvent ratio (e.g., 1:5 w/v).[7]

  • Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 250 W) for a set duration (e.g., 30 minutes).[7] Maintain a constant temperature if required.

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator.

Visualization of Workflows and Signaling Pathways

General Experimental Workflow for Alkaloid Extraction and Analysis

Experimental_Workflow Plant_Material Aconitum Plant Material (e.g., Roots) Drying Drying (60°C) Plant_Material->Drying Grinding Grinding & Sieving Drying->Grinding Extraction Extraction (Maceration, Percolation, Soxhlet, or UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Isolated_Alkaloids Isolated Alkaloids Purification->Isolated_Alkaloids Analysis Analysis (e.g., HPLC, LC-MS) Isolated_Alkaloids->Analysis

General workflow for extraction and analysis of Aconitum alkaloids.
Signaling Pathway: Aconitine and Voltage-Gated Sodium Channels

Aconitine's primary mechanism of toxicity and pharmacological action involves its interaction with voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes.[3][18] Aconitine binds to site 2 of the α-subunit of the VGSC, causing persistent activation by preventing the channel from closing. This leads to a constant influx of Na+ ions, resulting in membrane depolarization and subsequent downstream effects.

Aconitine_VGSC_Pathway cluster_cell_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Persistent Activation Aconitine Aconitine Aconitine->VGSC Binds to Site 2 Depolarization Membrane Depolarization Na_Influx->Depolarization Downstream_Effects Downstream Effects (e.g., Arrhythmia, Neurotoxicity) Depolarization->Downstream_Effects

Aconitine's interaction with voltage-gated sodium channels.
Signaling Pathway: Aconitum Alkaloids and Nrf2 Activation

Recent studies have shown that Aconitum alkaloids can also modulate cellular stress response pathways. Specifically, they have been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by Aconitum alkaloids, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes, including those encoding for multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP).

Aconitum_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_nucleus Nrf2 Keap1_Nrf2->Nrf2_nucleus Nrf2 Translocation Aconitum_Alkaloids Aconitum Alkaloids Aconitum_Alkaloids->Keap1_Nrf2 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Increased Expression of MRP2 and BCRP ARE->Gene_Expression Activates Transcription

Activation of the Nrf2 signaling pathway by Aconitum alkaloids.

Conclusion

This technical guide has provided a detailed overview of the natural sources and extraction of bioactive compounds from Aconitum species, with a focus on diterpenoid alkaloids. The presented data and protocols offer a valuable resource for researchers aiming to isolate and study these potent natural products. The choice of extraction method should be carefully considered based on the specific research goals, as it significantly impacts the yield and composition of the resulting extract. Understanding the molecular mechanisms of these alkaloids, as illustrated by the signaling pathway diagrams, is crucial for both harnessing their therapeutic potential and mitigating their inherent toxicity. Further research into optimizing extraction and purification processes will be instrumental in advancing the development of safe and effective drugs derived from this important genus of medicinal plants.

References

Preliminary In Vitro Studies of Jesaconitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a C19-diterpenoid alkaloid predominantly isolated from plants of the Aconitum species, belongs to a class of compounds known for their potent biological activities. Historically, Aconitum alkaloids have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity, primarily cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound and related aconitine alkaloids, focusing on their cytotoxic and anti-inflammatory effects, as well as their interaction with voltage-gated sodium channels. Due to the limited availability of quantitative data specifically for this compound in the public domain, this guide incorporates data from closely related aconitine alkaloids to provide a broader understanding of its potential pharmacological profile, with appropriate caveats.

Cytotoxicity of Aconitine Alkaloids

The cytotoxic effects of aconitine alkaloids have been evaluated in various cancer cell lines. While specific IC50 values for this compound are not widely reported, studies on the parent compound, aconitine, and its derivatives provide insights into their potential anti-proliferative activities.

Table 1: In Vitro Cytotoxicity of Aconitine Alkaloids (Representative Data)

CompoundCell LineAssayIC50 (µM)Reference
AconitineHCT-8 (colon)MTT15.3[1]
AconitineMCF-7 (breast)MTT25.6[1]
AconitineHepG2 (liver)MTT32.1[1]

Disclaimer: The data presented in this table is for the parent compound aconitine and is intended to be representative of the potential cytotoxicity of this class of alkaloids. Specific IC50 values for this compound may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Reaction and Measurement seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure Measure absorbance at 570 nm add_solubilizer->measure calculate_ic50 Calculate IC50 values measure->calculate_ic50 Data Analysis Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture and Stimulation cluster_analysis Analysis of Inflammatory Markers seed_cells Seed RAW 264.7 cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa data_analysis Data Analysis griess_assay->data_analysis Quantify elisa->data_analysis Quantify Patch_Clamp_Workflow cluster_preparation Cell Preparation cluster_recording Electrophysiological Recording culture_cells Culture cells expressing target Na+ channel prepare_solutions Prepare intracellular and extracellular solutions culture_cells->prepare_solutions form_seal Form a giga-seal with a glass micropipette prepare_solutions->form_seal rupture_patch Rupture the membrane patch (whole-cell configuration) form_seal->rupture_patch apply_protocol Apply voltage-clamp protocol rupture_patch->apply_protocol record_current Record baseline sodium currents apply_protocol->record_current apply_this compound Apply this compound record_current->apply_this compound record_post_drug Record currents in the presence of this compound apply_this compound->record_post_drug analyze_data Analyze changes in current kinetics and amplitude record_post_drug->analyze_data Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) This compound This compound This compound->IKK inhibition (postulated) MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (e.g., MEK1/2) TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 activates Nucleus Nucleus AP1->Nucleus translocation Genes Inflammatory Mediator Genes This compound This compound This compound->TAK1 inhibition (postulated)

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Jesaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of jesaconitine from Aconitum species. The protocols are compiled based on established scientific literature and are intended to guide researchers in the isolation of this toxic alkaloid for further study and potential drug development applications.

Introduction

This compound is a highly toxic C19-diterpenoid alkaloid found in various plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Due to its potent biological activity, the isolation and purification of this compound are of significant interest for toxicological studies, pharmacological research, and as a starting point for the development of novel therapeutic agents. The following protocols detail a generalized procedure for the extraction and purification of this compound from Aconitum plant material, typically the roots or tubers, which are known to contain the highest concentrations of this alkaloid.

Data Presentation: Quantitative Parameters for Aconitum Alkaloid Extraction

The following table summarizes quantitative data from various studies on the extraction and purification of alkaloids from Aconitum species. This data can serve as a reference for expected yields and purities.

ParameterValueSpecies / MethodReference
Crude Alkaloid Yield 0.93%Aconitum coreanum / Acid-Base Extraction[1]
Guanfu Base A Yield from Crude Extract 16.51% (578 mg from 3.5 g)Aconitum coreanum / pH-Zone-Refining CCC[1]
Guanfu Base A Purity 97.2%Aconitum coreanum / pH-Zone-Refining CCC[1]
Aconitine Yield from Total Alkaloids 25.06% (250.6 mg from 1 g)Aconitum duclouxii / Counter-Current Chromatography[2]
Aconitine Purity 98.2%Aconitum duclouxii / Counter-Current Chromatography[2]
Guanfu base A Yield by PEF 3.94 mg/gAconitum coreanum / Pulsed Electric Field Extraction[3]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Total Alkaloids from Aconitum Tubers

This protocol is a widely used method for the initial extraction of total alkaloids from plant material.

Materials:

  • Dried and powdered Aconitum tubers

  • 95% Ethanol

  • Hydrochloric Acid (HCl), 1% solution

  • Ammonia solution (NH₃·H₂O)

  • Petroleum Ether

  • Chloroform or Dichloromethane

  • Sodium Sulfate (anhydrous)

  • Rotary evaporator

  • pH meter or pH strips

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration and Extraction:

    • Weigh 1 kg of dried, powdered Aconitum tubers.

    • Macerate the powder in a suitable vessel with 10 L of 95% ethanol containing a small amount of acid (e.g., 10 mL of concentrated HCl) to facilitate alkaloid salt formation.

    • Perform heat reflux extraction or macerate at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times to ensure exhaustive extraction.[1]

    • Combine the ethanol extracts and filter to remove solid plant material.

  • Solvent Evaporation:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until the ethanol is completely removed, yielding a thick residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in approximately 2 L of 1% HCl solution. This will convert the alkaloids into their water-soluble hydrochloride salts.

    • Wash the acidic solution with petroleum ether (3 x 1 L) in a separatory funnel to remove non-polar compounds like fats and pigments. Discard the petroleum ether layer.

    • Carefully basify the aqueous layer to a pH of 9.5-10 with ammonia solution. This will precipitate the free alkaloids.[1]

    • Extract the basified solution with chloroform or dichloromethane (4 x 1 L). The alkaloids will move into the organic phase.

    • Combine the organic extracts and wash them with distilled water (2 x 500 mL) to remove any remaining aqueous phase.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of the crude alkaloid extract to isolate this compound.

Materials:

  • Crude total alkaloid extract

  • Silica gel (100-200 mesh) or neutral alumina

  • Glass chromatography column

  • Solvents for mobile phase: Chloroform, Methanol, Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and visualizing agent (e.g., Dragendorff's reagent or iodine vapor)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel or neutral alumina in the initial mobile phase solvent (e.g., chloroform).

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol or ethyl acetate. A common gradient is a step-wise increase of methanol in chloroform (e.g., 100:0, 99:1, 98:2, etc.).[4][5]

    • Collect fractions of a consistent volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light or by spraying with Dragendorff's reagent. Alkaloids typically appear as orange or brown spots.

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Final Purification and Characterization:

    • Evaporate the solvent from the combined fractions to obtain the purified compound.

    • Further purification can be achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) if necessary.[6]

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflows

Extraction_Workflow plant_material Dried & Powdered Aconitum Tubers extraction Solvent Extraction (e.g., 95% Ethanol + Acid) plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation (Remove Ethanol) filtration->concentration1 residue Crude Residue concentration1->residue acidification Dissolve in 1% HCl residue->acidification defatting Wash with Petroleum Ether acidification->defatting basification Basify to pH 9.5-10 (with Ammonia) defatting->basification liquid_extraction Liquid-Liquid Extraction (with Chloroform) basification->liquid_extraction drying Dry with Na2SO4 liquid_extraction->drying concentration2 Rotary Evaporation (Remove Chloroform) drying->concentration2 crude_alkaloids Crude Total Alkaloids concentration2->crude_alkaloids Purification_Workflow crude_alkaloids Crude Total Alkaloids column_chromatography Column Chromatography (Silica Gel or Alumina) crude_alkaloids->column_chromatography gradient_elution Gradient Elution (e.g., Chloroform:Methanol) column_chromatography->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool this compound Fractions tlc_analysis->pooling concentration Rotary Evaporation pooling->concentration prep_hplc Optional: Preparative HPLC concentration->prep_hplc pure_this compound Pure this compound concentration->pure_this compound If prep-HPLC is skipped prep_hplc->pure_this compound analysis Structural Analysis (MS, NMR) pure_this compound->analysis

References

Application Note: Quantification of Jesaconitine in Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jesaconitine is a highly toxic diterpenoid alkaloid found in plants of the Aconitum species. Due to its potent cardiotoxicity and neurotoxicity, accidental or intentional poisoning with this compound is a significant concern in clinical and forensic toxicology. Accurate and sensitive quantification of this compound in biological matrices such as blood is crucial for diagnosis, treatment, and forensic investigation.[1] This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in whole blood.

Principle

This method utilizes a simple and rapid sample preparation procedure, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous blood components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Dextromethorphan or Lappaconitine[2]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Whole blood (blank)

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from a simple and rapid method for quantifying aconitines in whole blood.[3]

  • Aliquoting: Pipette 200 µL of whole blood sample, calibrator, or quality control (QC) sample into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution and vortex briefly.

  • Extraction: Add 1 mL of acetonitrile containing 1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A UPLC or HPLC system

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source

  • Column: A C18 column (e.g., Waters C18, 1.7 µm, 50 x 2.1 mm) or a specialized polymer column like the Shodex ODP2 HP-4B is suitable.[2][4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is typically used to achieve good separation.[4]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-20 µL

  • Ionization Mode: ESI Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS quantification of this compound and other aconitum alkaloids in blood, as reported in various studies.

ParameterThis compound & Other AconitinesReference
Linearity Range 1.25 - 40 ng/mL[2][5][6]
Limit of Detection (LOD) 0.3 - 0.5 ng/mL[2][5][6]
Limit of Quantification (LOQ) 0.5 ng/g[7]
Intra-day Precision ~2%[3]
Inter-day Precision ~4%[3]
Accuracy 97-100%[3]
Recovery 74-80%[3]
Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound Refer to specific instrument optimizationRefer to specific instrument optimization
Aconitine 646.3586.0
Mesaconitine 632.4573.1
Hypaconitine 616.2556.1
Lappaconitine (IS) 585.2161.8

Note: The specific precursor and product ions for this compound should be optimized by direct infusion of a standard solution. The values for other aconitines are provided as a reference.[2]

Mandatory Visualizations

Experimental Workflow Diagram

jesaconitine_quantification_workflow sample Whole Blood Sample (200 µL) is_add Add Internal Standard sample->is_add extraction Add Acetonitrile (1% FA) Vortex (1 min) is_add->extraction centrifuge1 Centrifuge (14,000 rpm, 10 min) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute centrifuge2 Centrifuge (14,000 rpm, 5 min) reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject analysis Data Acquisition & Quantification inject->analysis

Caption: Workflow for this compound Quantification in Blood.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in whole blood. The simple sample preparation procedure and the high selectivity of tandem mass spectrometry make this method suitable for both clinical and forensic applications where accurate determination of this compound is required. The validation data from various studies demonstrate the robustness and accuracy of this analytical technique.[1][2][3]

References

Application Notes and Protocols for In Vivo Experimental Models in Jesaconitine Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jesaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum species, presents a dual pharmacological profile. It is recognized for its potent analgesic properties, but its therapeutic application is severely limited by a narrow therapeutic window and high toxicity, particularly cardiotoxicity and neurotoxicity.[1][2][3][4] Effective preclinical evaluation is therefore critical for any potential therapeutic development. In vivo experimental models are indispensable tools for elucidating the mechanisms of action, determining efficacy, and characterizing the toxicological profile of this compound and related compounds.

These application notes provide an overview of common in vivo models and detailed protocols for studying the toxic and analgesic effects of this compound. The methodologies are designed for researchers in pharmacology, toxicology, and drug development to ensure reproducible and reliable data generation.

Part 1: Toxicity Assessment of this compound

The primary toxic effects of this compound manifest in the cardiovascular and nervous systems.[3][5] Rodent models, such as mice and rats, are frequently used to investigate these toxicities due to their physiological similarities to humans and the availability of established research protocols.[6][7]

In Vivo Model for Cardiotoxicity Assessment

Rats are a suitable model for evaluating this compound-induced cardiotoxicity.[8][9] Assessment combines electrocardiography (ECG), measurement of cardiac biomarkers, and histopathological analysis.[10][11]

Experimental Protocol: this compound-Induced Cardiotoxicity in Rats

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).[5][12][13]

    • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Drug Preparation and Administration:

    • Vehicle: Prepare a solution of this compound in a suitable vehicle (e.g., 0.9% saline with 0.5% Tween 80) to ensure solubility.

    • Dosing: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) gavage. Doses should be determined based on preliminary dose-ranging studies to identify sublethal and lethal ranges.

  • Experimental Groups:

    • Group 1: Control (Vehicle only).

    • Group 2: Low-dose this compound.

    • Group 3: Mid-dose this compound.

    • Group 4: High-dose this compound.

    • N = 8-10 animals per group is recommended.

  • Cardiotoxicity Evaluation:

    • Electrocardiography (ECG):

      • Anesthetize rats (e.g., with isoflurane) at baseline and at various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 24h).[7]

      • Place subcutaneous needle electrodes for a standard Lead II configuration.

      • Record ECG for at least 5 minutes at each time point.

      • Analyze recordings for arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation), and changes in heart rate, PR interval, QRS duration, and QT interval.[14][15]

    • Serum Cardiac Biomarkers:

      • At the end of the experiment (e.g., 24 hours or at the onset of severe toxicity), collect blood via cardiac puncture under deep anesthesia.

      • Separate serum and store at -80°C.

      • Measure levels of cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH) using commercially available ELISA kits.[9][10]

    • Histopathology:

      • Following blood collection, perfuse the heart with saline, followed by 10% neutral buffered formalin.

      • Excise the heart, weigh it, and fix it in 10% formalin for at least 24 hours.

      • Embed the heart in paraffin, section it (4-5 µm), and stain with Hematoxylin and Eosin (H&E).

      • Examine sections under a microscope for signs of myocardial injury, such as cardiomyocyte necrosis, inflammation, edema, and fibrosis.[5][8]

  • Data Analysis:

    • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare data between control and treated groups. A p-value < 0.05 is typically considered statistically significant.

Quantitative Toxicity Data

The toxicity of aconitum alkaloids is well-documented, though specific LD50 values for this compound in vivo are not always consistently reported across studies. For context, the LD50 of the related alkaloid aconitine in mice is approximately 0.308 mg/kg (i.p.) and 1.8 mg/kg (oral).[5] this compound is considered to be more toxic than aconitine.[16][17] In a human poisoning case, severe cardiac symptoms (torsade de pointes) were observed when the serum this compound concentration was above 1 ng/mL.[16][18]

ParameterCompoundSpeciesRouteValueReference
LD50 AconitineMousei.p.0.308 mg/kg[5]
LD50 AconitineMouseOral1.8 mg/kg[5]
LD50 LappaconitineMousei.p.11.7 mg/kg[19]
Toxic Serum Level This compoundHumanIngestion> 1 ng/mL[16][18]

Diagrams: Toxicity Assessment Workflow and Mechanism

G cluster_0 Animal Preparation cluster_1 This compound Administration cluster_2 Data Collection & Analysis acclimatize Acclimatization (Rats, 1 week) grouping Random Grouping (Control, Low, Mid, High Dose) acclimatize->grouping admin Drug Administration (i.p. or Oral) grouping->admin ecg ECG Monitoring (0, 0.5, 1, 2, 4, 24h) admin->ecg Time Points blood Blood Collection (Terminal) admin->blood heart Heart Excision (Terminal) admin->heart analysis Statistical Analysis ecg->analysis biomarkers Serum Biomarkers (cTnI, CK-MB) blood->biomarkers histo Histopathology (H&E Staining) heart->histo biomarkers->analysis histo->analysis

Caption: Workflow for assessing this compound cardiotoxicity in a rat model.

G jes This compound nav Voltage-Gated Na+ Channels (Nav1.5 in Cardiomyocytes) jes->nav Binds to Site 2 activation Persistent Activation & Delayed Inactivation nav->activation na_influx Massive Na+ Influx activation->na_influx depol Prolonged Depolarization na_influx->depol ca_overload Intracellular Ca2+ Overload via NCX depol->ca_overload Reversal of Na+/Ca2+ Exchanger (NCX) arrhythmia Arrhythmias (Ventricular Tachycardia, Fibrillation) ca_overload->arrhythmia

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

Part 2: Analgesic Efficacy Assessment

This compound's analgesic effects can be evaluated using various rodent pain models that simulate different types of pain (e.g., thermal, chemical visceral, inflammatory).[1][20][21]

In Vivo Models for Analgesia
  • Hot Plate Test: Assesses the response to thermal pain, primarily reflecting central analgesic activity.[21][22]

  • Acetic Acid-Induced Writhing Test: A model of chemical visceral pain, sensitive to both central and peripheral analgesics.[20][21]

  • Formalin Test: A model of inflammatory pain with two distinct phases: an acute neurogenic phase and a later inflammatory phase.[21]

Experimental Protocol 1: Acetic Acid-Induced Writhing Test in Mice

  • Animal Model:

    • Species: ICR or Kunming mice (male, 20-25 g).[21][22]

    • Acclimatization: As described in Part 1.1.

  • Drug Preparation and Administration:

    • Administer this compound (or a positive control like Aspirin, 200 mg/kg) orally 60 minutes before the acetic acid injection.[21]

  • Experimental Groups:

    • Group 1: Control (Vehicle only).

    • Group 2: this compound (e.g., 0.3 mg/kg).

    • Group 3: this compound (e.g., 0.9 mg/kg).

    • Group 4: Positive Control (e.g., Aspirin, 200 mg/kg).

    • N = 8-10 animals per group.

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.).

  • Observation and Data Collection:

    • Immediately after injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (a specific stretching posture characterized by abdominal constriction and extension of the hind limbs) over a 15-minute period.

  • Data Analysis:

    • Calculate the percentage of analgesic inhibition using the formula:

      • Inhibition (%) = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

    • Analyze data using one-way ANOVA.

Experimental Protocol 2: Hot Plate Test in Mice

  • Animal Model:

    • Species: ICR or Kunming mice (male, 20-25 g).[21][22]

    • Acclimatization: As described in Part 1.1.

  • Procedure:

    • Set the hot plate apparatus to a constant temperature (e.g., 55 ± 0.5°C).

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency (in seconds) for the mouse to show a pain response (e.g., licking a hind paw or jumping).

    • To prevent tissue damage, a cut-off time (e.g., 60 seconds) must be established. If the mouse does not respond by the cut-off time, remove it and assign the cut-off time as its latency.

    • Measure the baseline latency for each mouse before drug administration. Exclude animals with a baseline latency <5s or >30s.

  • Drug Administration and Testing:

    • Administer this compound (or a positive control) orally.

    • Measure the post-treatment latency at various time points (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Calculate the percentage increase in pain threshold.

    • Analyze data using two-way ANOVA (treatment x time) followed by a post-hoc test.

Quantitative Analgesic Data

Studies on aconitine (AC) have demonstrated significant analgesic effects in various mouse models.

Pain ModelCompoundDoseEffectReference
Acetic Acid Writhing Aconitine0.3 mg/kg68% inhibition[21]
Acetic Acid Writhing Aconitine0.9 mg/kg76% inhibition[21]
Hot Plate Test Aconitine0.3 mg/kg17.12% increase in pain threshold[21]
Hot Plate Test Aconitine0.9 mg/kg20.27% increase in pain threshold[21]
Formalin Test (Phase I) Aconitine0.3 mg/kg33.23% inhibition[20][21]
Formalin Test (Phase I) Aconitine0.9 mg/kg20.25% inhibition[20][21]

Diagram: Analgesic Assessment Workflow

G cluster_0 Drug Administration cluster_1 Pain Model Induction & Assessment cluster_2 Data Analysis start Select Animal Model (e.g., ICR Mice) grouping Grouping (Vehicle, this compound, Positive Control) start->grouping admin Administer Compound (e.g., Oral Gavage) grouping->admin model_choice Select Pain Model admin->model_choice writhing Acetic Acid Writhing Test model_choice->writhing hotplate Hot Plate Test model_choice->hotplate formalin Formalin Test model_choice->formalin count_writhes Count Writhes writhing->count_writhes measure_latency Measure Latency hotplate->measure_latency measure_licking Measure Licking Time formalin->measure_licking analysis Calculate % Inhibition or % Increase in Threshold count_writhes->analysis measure_latency->analysis measure_licking->analysis end Evaluate Analgesic Efficacy analysis->end

Caption: General workflow for assessing the analgesic efficacy of this compound.

Part 3: Pharmacokinetic (PK) Studies

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound is crucial for interpreting its pharmacological and toxicological effects.

In Vivo Model for Pharmacokinetics

Rats are commonly used for pharmacokinetic studies of aconitum alkaloids.[12]

Experimental Protocol: Pharmacokinetic Profiling in Rats

  • Animal Model:

    • Species: Sprague-Dawley rats, often cannulated (jugular vein) for serial blood sampling.

    • Acclimatization: As described in Part 1.1. Animals should be fasted overnight before dosing.

  • Drug Administration:

    • Administer a single dose of this compound via intravenous (i.v.) bolus (for bioavailability assessment) or oral gavage (p.o.).

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[23][24]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

Pharmacokinetic Data

PK data for this compound is limited, but studies on related alkaloids and human poisoning cases provide some insight. The half-life of the main aconitine alkaloid in human poisoning cases ranged from 5.8 to 15.4 hours.[15] A study in rats showed that aconitine is absorbed quickly, with a Tmax of around 0.3 hours and a half-life of 1.41 hours.[12]

ParameterCompoundSpeciesValueReference
Half-life (t1/2) Main Aconitine AlkaloidHuman5.8 - 15.4 h[15]
Half-life (t1/2) AconitineRat1.41 h[12]
Tmax AconitineRat~0.3 h[12]
Cmax AconitineRat10.99 ng/mL[12]

References

Application Notes and Protocols for Jesaconitine in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a diterpenoid alkaloid derived from plants of the Aconitum species, is a compound of significant interest for researchers in pharmacology and neuroscience. Structurally related to aconitine, a well-known modulator of voltage-gated sodium channels (VGSCs), this compound is emerging as a potential tool for investigating the function of specific sodium channel isoforms, particularly Nav1.7 and Nav1.8. These channels are critical players in pain signaling pathways, making them key targets for the development of novel analgesics.

These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology studies to characterize its effects on Nav1.7 and Nav1.8 channels. The protocols detailed below are designed for researchers in academic and industrial settings who are exploring the therapeutic potential of novel sodium channel modulators. While empirical data on this compound's specific interactions with Nav1.7 and Nav1.8 is still emerging, the methodologies provided herein are based on established protocols for studying related compounds and will enable researchers to thoroughly investigate its pharmacological profile. A recent in silico study suggests that aconitine derivatives, including sepaconitine, lappaconitine, and ranaconitine, have binding affinities for Nav1.7, Nav1.8, and Nav1.9 channels, indicating the potential for this class of compounds to modulate these pain-related targets.[1]

Mechanism of Action of Aconitum Alkaloids on Voltage-Gated Sodium Channels

Aconitum alkaloids are known to primarily target voltage-gated sodium channels.[2] The classical mechanism of action for aconitine is the persistent activation of these channels.[3] This is achieved by binding to site 2 of the channel, which leads to a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of channel inactivation. This results in a prolonged influx of sodium ions, leading to membrane depolarization and hyperexcitability in neurons and muscle cells.

However, it is crucial to note that not all aconitum alkaloids act as channel activators. For instance, lappaconitine, an analog of aconitine, has been shown to act as a sodium channel blocker.[1] Therefore, the precise effect of this compound—whether it acts as an activator, an inhibitor, or a mixed modulator—must be determined empirically through rigorous electrophysiological studies.

Data Presentation: Expected Electrophysiological Effects of this compound on Nav1.7 and Nav1.8

The following tables summarize the key electrophysiological parameters to be determined for this compound and provide hypothetical data based on the known effects of other aconitum alkaloids and sodium channel modulators. These tables should be populated with experimental data.

Table 1: Potency of this compound on hNav1.7 and hNav1.8 Channels

ParameterhNav1.7hNav1.8
IC50 / EC50 (µM) To be determinedTo be determined
Hill Slope To be determinedTo be determined
Modality Activator/Inhibitor/MixedActivator/Inhibitor/Mixed

Table 2: Effects of this compound on the Gating Properties of hNav1.7 and hNav1.8

Gating ParameterChannelControlThis compound (Concentration)ΔV½ (mV)
Voltage of half-maximal activation (V½ act) hNav1.7ValueValueTo be determined
hNav1.8ValueValueTo be determined
Slope factor of activation (k act) hNav1.7ValueValueTo be determined
hNav1.8ValueValueTo be determined
Voltage of half-maximal inactivation (V½ inact) hNav1.7ValueValueTo be determined
hNav1.8ValueValueTo be determined
Slope factor of inactivation (k inact) hNav1.7ValueValueTo be determined
hNav1.8ValueValueTo be determined

Experimental Protocols

The following are detailed protocols for characterizing the effects of this compound on Nav1.7 and Nav1.8 channels using whole-cell patch-clamp electrophysiology.

Protocol 1: Determination of this compound Potency (IC50/EC50) on hNav1.7 and hNav1.8

Objective: To determine the concentration-dependent effect of this compound on hNav1.7 and hNav1.8 currents and to calculate the half-maximal inhibitory (IC50) or effective (EC50) concentration.

Materials:

  • HEK293 cells stably expressing human Nav1.7 or Nav1.8 channels.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Culture HEK293 cells expressing hNav1.7 or hNav1.8 on glass coverslips.

  • Prepare a series of dilutions of this compound in the external solution from the stock solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell at a holding potential of -120 mV.

  • Apply a depolarizing voltage step to elicit a peak sodium current. For hNav1.7, a step to 0 mV is typically used, while for hNav1.8, a step to +10 mV is appropriate.

  • Record baseline currents in the absence of this compound.

  • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 2-5 minutes).

  • At each concentration, record the peak sodium current using the same voltage-step protocol.

  • After the highest concentration, wash out the compound with the control external solution to assess reversibility.

  • Normalize the peak current at each concentration to the baseline current.

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 or EC50 and the Hill slope.

Protocol 2: Assessing the Effect of this compound on Voltage-Dependent Activation

Objective: To determine if this compound alters the voltage at which hNav1.7 and hNav1.8 channels open.

Procedure:

  • Establish a whole-cell configuration as described in Protocol 1.

  • Hold the cell at -120 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).

  • Record the peak inward current at each voltage step.

  • Convert the peak current (I) at each voltage (V) to conductance (G) using the formula: G = I / (V - Vrev), where Vrev is the reversal potential for sodium.

  • Normalize the conductance at each voltage to the maximum conductance (Gmax).

  • Plot the normalized conductance (G/Gmax) against the test potential and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V½ act) and the slope factor (k act).

  • Repeat steps 2-7 in the presence of a fixed concentration of this compound (e.g., the IC50/EC50 value determined in Protocol 1).

  • Compare the V½ act and k act values in the presence and absence of this compound to determine if there is a shift in the voltage-dependence of activation.

Protocol 3: Assessing the Effect of this compound on Voltage-Dependent Steady-State Inactivation

Objective: To determine if this compound alters the voltage at which hNav1.7 and hNav1.8 channels enter an inactivated state.

Procedure:

  • Establish a whole-cell configuration as described in Protocol 1.

  • Hold the cell at a holding potential of -120 mV.

  • Apply a series of conditioning pre-pulses of long duration (e.g., 500 ms) to various voltages (e.g., from -140 mV to 0 mV in 10 mV increments).

  • Immediately following each pre-pulse, apply a test pulse to a fixed voltage (e.g., 0 mV for hNav1.7, +10 mV for hNav1.8) to measure the fraction of channels that are not inactivated.

  • Record the peak inward current during the test pulse.

  • Normalize the peak current for each pre-pulse potential to the maximum peak current obtained (typically from the most hyperpolarized pre-pulses).

  • Plot the normalized current against the pre-pulse potential and fit the data with a Boltzmann function to determine the voltage of half-maximal inactivation (V½ inact) and the slope factor (k inact).

  • Repeat steps 2-7 in the presence of a fixed concentration of this compound.

  • Compare the V½ inact and k inact values in the presence and absence of this compound to determine if there is a shift in the voltage-dependence of steady-state inactivation.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Pain Transmission via Nav1.7 and Nav1.8

Pain_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System cluster_2 Pharmacological Intervention Noxious Stimulus Noxious Stimulus Nav1.7 Nav1.7 Noxious Stimulus->Nav1.7 Depolarization Nav1.8 Nav1.8 Nav1.7->Nav1.8 Amplifies Depolarization Action Potential Generation Action Potential Generation Nav1.8->Action Potential Generation Upstroke Neurotransmitter Release Neurotransmitter Release Action Potential Generation->Neurotransmitter Release Propagation to Spinal Cord Pain Perception Pain Perception Neurotransmitter Release->Pain Perception This compound This compound This compound->Nav1.7 Modulation This compound->Nav1.8 Modulation

Caption: Role of Nav1.7 and Nav1.8 in pain signaling and the potential point of intervention for this compound.

Experimental Workflow for Characterizing this compound

Jesaconitine_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection (HEK293 with hNav1.7/hNav1.8) Whole-Cell Patch Clamp Whole-Cell Patch Clamp Transfection->Whole-Cell Patch Clamp Protocol 1 Potency Determination (IC50/EC50) Whole-Cell Patch Clamp->Protocol 1 Protocol 2 Activation Analysis (V½ act) Whole-Cell Patch Clamp->Protocol 2 Protocol 3 Inactivation Analysis (V½ inact) Whole-Cell Patch Clamp->Protocol 3 Data Fitting Data Fitting Protocol 1->Data Fitting Protocol 2->Data Fitting Protocol 3->Data Fitting Parameter Comparison Parameter Comparison Data Fitting->Parameter Comparison (Control vs. This compound) Conclusion Conclusion Parameter Comparison->Conclusion

Caption: Workflow for the electrophysiological characterization of this compound's effects on Nav1.7 and Nav1.8.

Logical Relationship of Aconitum Alkaloid Effects on Sodium Channels

Aconitum_Alkaloid_Effects cluster_0 Mechanism of Action cluster_1 Electrophysiological Consequences Aconitum Alkaloids Aconitum Alkaloids VGSC Modulation VGSC Modulation Aconitum Alkaloids->VGSC Modulation Channel Activation Channel Activation VGSC Modulation->Channel Activation Channel Inhibition Channel Inhibition VGSC Modulation->Channel Inhibition Persistent Na+ Current Persistent Na+ Current Channel Activation->Persistent Na+ Current Shift in V½ act Shift in V½ act Channel Activation->Shift in V½ act (Hyperpolarizing) Reduced Na+ Current Reduced Na+ Current Channel Inhibition->Reduced Na+ Current Neuronal Hyperexcitability Neuronal Hyperexcitability Persistent Na+ Current->Neuronal Hyperexcitability Reduced Excitability Reduced Excitability Reduced Na+ Current->Reduced Excitability

Caption: Potential mechanisms of action of aconitum alkaloids on voltage-gated sodium channels.

References

Using Jesaconitine as a Pharmacological Tool for Sodium Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a highly toxic diterpenoid alkaloid found in plants of the Aconitum species, is a potent modulator of voltage-gated sodium channels (Nav). Like its close structural analog aconitine, this compound is recognized for its ability to cause persistent activation of these channels, making it a valuable, albeit hazardous, pharmacological tool for studying sodium channel function and physiology. These application notes provide a comprehensive overview of the use of this compound and the more extensively studied aconitine as pharmacological probes for sodium channels, with detailed protocols for their application in research settings.

Aconitine and its analogs bind to the neurotoxin receptor site 2 on the alpha-subunit of voltage-gated sodium channels.[1][2] This binding preferentially occurs when the channel is in its open state, leading to a modification of its gating properties.[3][4] The primary effects of this interaction are a hyperpolarizing shift in the voltage-dependence of activation and an inhibition of channel inactivation.[4][5][6][7][8] This results in a prolonged influx of sodium ions at or near the resting membrane potential, leading to membrane depolarization and sustained neuronal firing or muscle contraction.[4]

While detailed pharmacological data specifically for this compound on various sodium channel isoforms are limited, a case of severe aconitum poisoning highlighted that this compound can be the most abundant of the toxic aconitine alkaloids present and that its serum concentration correlates with clinical symptoms of cardiotoxicity, such as torsade de pointes.[9] In this case, sinus rhythm returned when the this compound concentration fell below 1 ng/mL, underscoring its potent effect on cardiac sodium channels (likely Nav1.5).[9]

Due to the extensive characterization of aconitine, it will be used as the primary exemplar in the following sections to describe the application of this class of alkaloids as pharmacological tools. Researchers using this compound should anticipate a similar mechanism of action but must perform careful dose-response studies to determine its specific potency and effects.

Data Presentation

The following tables summarize the quantitative data available for aconitine and its analogs on various sodium channel isoforms. It is important to note the absence of specific IC50 or K_d_ values for this compound in the current literature, necessitating careful experimental determination.

Table 1: Effects of Aconitine on Sodium Channel Gating Properties

ParameterChannel/PreparationEffectConcentrationReference
Activation (V_half) Neuroblastoma Cells~20 mV hyperpolarizing shiftNot specified[5]
Frog Skeletal Muscle40-50 mV hyperpolarizing shift0.25-0.3 mM[6]
Mouse Ventricular Myocardium31 mV hyperpolarizing shift1 µM[4]
Rat Hippocampal Neurons (3-acetylaconitine)Hyperpolarizing shift1 µM[10]
Inactivation (V_half) Mouse Ventricular Myocardium13 mV hyperpolarizing shift1 µM[4]
Frog Skeletal Muscle~20 mV hyperpolarizing shift0.25-0.3 mM[6]
Inactivation Kinetics Neuroblastoma CellsInactivation remains largely intactNot specified[5]
Mouse Ventricular MyocardiumExtremely slow inactivation at potentials negative to -40 mV1 µM[4]
Ion Selectivity Neuroblastoma CellsIncreased permeability to NH4+Not specified[5]
Frog Skeletal MuscleIncreased permeability to NH4+, K+, and Cs+0.25-0.3 mM[6]

Table 2: Potency of Aconitine Analogs on Specific Sodium Channel Isoforms

CompoundChannel IsoformAssay TypeParameterValueReference
LappaconitinehNav1.7Whole-cell Patch ClampIC5027.67 µM[11]
AconitinehNav1.5Not specifiedEffective Concentration Range30-100 µM

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on sodium channels. These protocols are based on established methods for studying aconitine and other sodium channel modulators.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on the gating kinetics of a specific sodium channel isoform expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.

Objective: To determine the effects of this compound on the voltage-dependence of activation and inactivation, and on the kinetics of sodium currents.

Materials:

  • HEK293 cells stably expressing the sodium channel of interest (e.g., hNav1.5, hNav1.7)

  • This compound stock solution (e.g., in DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl_2, 1 MgCl_2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Voltage Protocols:

    • Activation: From a holding potential of -120 mV, apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) for 50 ms.

    • Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -10 mV, followed by a test pulse to 0 mV for 20 ms.

  • This compound Application:

    • Record baseline currents using the voltage protocols described above.

    • Perfuse the cell with the external solution containing the desired concentration of this compound. Due to the use-dependent nature of aconitine-like compounds, it may be necessary to apply repetitive depolarizing pulses (e.g., 10 Hz for 1-2 minutes) to facilitate binding to the open state of the channel.

    • Repeat the voltage protocols to measure the effects of this compound.

  • Data Analysis:

    • Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.

    • Calculate the conductance (G) from the I-V curve and normalize to the maximum conductance (G_max). Plot G/G_max as a function of voltage and fit with a Boltzmann function to determine the half-activation voltage (V_half) and slope factor (k).

    • Normalize the peak current during the test pulse to the maximum peak current and plot against the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage (V_half) and slope factor (k).

Competitive Radioligand Binding Assay

This protocol is designed to determine the affinity of this compound for the neurotoxin receptor site 2 on the sodium channel.

Objective: To determine the inhibition constant (K_i) of this compound by measuring its ability to displace a radiolabeled ligand that binds to site 2 (e.g., [³H]batrachotoxinin-A 20-α-benzoate, [³H]BTX-B).

Materials:

  • Rat brain synaptosomes or cell membranes expressing the sodium channel of interest

  • [³H]BTX-B

  • This compound

  • Batrachotoxin (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO_4, 5.5 mM glucose, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare synaptosomes or cell membranes from the appropriate tissue or cell line.

  • Assay Setup:

    • In a series of microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of [³H]BTX-B (typically at or below its K_d).

    • For determining non-specific binding, add a high concentration of unlabeled batrachotoxin (e.g., 1 µM) to a separate set of tubes.

    • Bring the final volume to 1 ml with binding buffer.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) and wash quickly with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific [³H]BTX-B binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Fluorescence-Based Functional Assay (Membrane Potential-Sensing Dyes)

This high-throughput assay measures the functional effect of this compound on sodium channel activity by detecting changes in membrane potential.[12][13]

Objective: To determine the potency of this compound as a sodium channel activator or to screen for inhibitors that act at a site different from site 2.

Materials:

  • Cells stably expressing the sodium channel of interest (e.g., HEK293-hNav1.7)

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound

  • A known sodium channel activator (e.g., veratridine) for inhibitor screening

  • A known sodium channel blocker (e.g., tetrodotoxin) for validation

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescence plate reader with fluidics capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Plate cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

  • Dye Loading:

    • Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Assay Protocol (Activator Screen):

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence signal.

    • Add varying concentrations of this compound to the wells.

    • Continuously record the fluorescence signal for several minutes to measure the change in membrane potential caused by sodium influx through the activated channels.

  • Assay Protocol (Inhibitor Screen):

    • Pre-incubate the dye-loaded cells with the test compound (potential inhibitor).

    • Place the plate in the fluorescence reader and record a baseline.

    • Add a fixed concentration of a known sodium channel activator that acts at a different site (e.g., veratridine, which also binds to site 2, so a different activator would be ideal if available, or use a protocol where this compound is the primary activator and you are looking for non-competitive inhibitors).

    • Record the fluorescence change and compare it to control wells without the inhibitor.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time.

    • For the activator screen, plot the peak fluorescence change against the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For the inhibitor screen, plot the percentage of inhibition of the activator-induced signal against the test compound concentration to determine the IC50.

Visualizations

Signaling Pathway of Aconitine-like Alkaloids on Sodium Channels

G cluster_membrane Cell Membrane cluster_states Channel States Nav_channel Voltage-Gated Sodium Channel (Nav) Resting Resting (Closed) Open Open Resting->Open Inactivated Inactivated (Closed) Open->Inactivated Na_influx Na+ Influx Open->Na_influx Allows Inactivated->Resting Repolarization This compound This compound/ Aconitine This compound->Resting Shifts activation to more negative potentials This compound->Open Binds to Neurotoxin Receptor Site 2 This compound->Inactivated Inhibits Transition Depolarization Membrane Depolarization Depolarization->Resting Activates Na_influx->Depolarization Causes further Persistent_Activation Persistent Activation/ Sustained Depolarization Na_influx->Persistent_Activation Leads to

Caption: Mechanism of this compound/aconitine action on sodium channels.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

G A Prepare Cells Expressing Target Nav Channel C Establish Whole-Cell Configuration A->C B Fabricate Patch Pipettes (2-5 MΩ) B->C D Record Baseline Currents (Activation & Inactivation Protocols) C->D E Apply this compound (with repetitive stimulation) D->E F Record Currents in the Presence of this compound E->F G Data Analysis: - I-V Relationship - G-V Curve (Activation) - Steady-State Inactivation Curve F->G H Determine V_half and k for Activation and Inactivation G->H

Caption: Workflow for electrophysiological characterization of this compound.

Logical Relationship in Competitive Binding Assay

G cluster_assay Binding Assay Components cluster_analysis Data Analysis Receptor Sodium Channel (Neurotoxin Site 2) Bound_Complex [³H]BTX-B-Receptor Complex (Measured Radioactivity) Receptor->Bound_Complex Forms Radioligand [³H]BTX-B (Radiolabeled Ligand) Radioligand->Receptor Binds This compound This compound (Unlabeled Competitor) This compound->Receptor Competes for Binding Displacement Displacement of [³H]BTX-B This compound->Displacement IC50 Determine IC50 Bound_Complex->IC50 Data used to Displacement->Bound_Complex Reduces Formation of Ki Calculate Ki (Affinity of this compound) IC50->Ki Cheng-Prusoff Equation

Caption: Principle of the competitive binding assay for this compound.

References

Application Notes and Protocols for the Synthesis of Jesaconitine Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of jesaconitine derivatives for the exploration of their structure-activity relationships (SAR), with a focus on analgesic and toxic activities. The protocols outlined below are based on established methodologies for the modification of aconitine-type alkaloids.

Introduction

This compound, a C19-diterpenoid alkaloid isolated from Aconitum species, is known for its potent biological activities, including analgesic effects. However, its high toxicity limits its therapeutic potential. The synthesis of this compound derivatives is a key strategy to develop analogues with an improved therapeutic window, characterized by enhanced analgesic properties and reduced toxicity. SAR studies of these derivatives are crucial for identifying the structural moieties responsible for their pharmacological and toxicological profiles. This understanding can guide the design of safer and more effective analgesics.

Key modifications of the this compound scaffold have focused on the substituents at the C3 and C8 positions, as these have been shown to play a critical role in modulating the analgesic and toxic effects of the molecule.[1]

Structure-Activity Relationship of this compound Derivatives

SAR studies have revealed that the substituents at the C3 and C8 positions of the this compound core structure are critical determinants of its analgesic and toxic properties.

  • C3 Position: The hydroxyl group at the C3 position appears to be more influential in the toxicity of this compound rather than its analgesic effect.[1] Modification or removal of this group has been explored to reduce toxicity.

  • C8 Position: The function at the C8 position is important for both analgesia and toxicity.[1] Alterations at this position can differentially impact these two activities, suggesting that it is a key site for optimizing the therapeutic index.[1]

The following table summarizes the qualitative structure-activity relationships for a series of synthesized this compound derivatives based on available literature.

CompoundModificationAnalgesic Activity (Compared to this compound)Toxicity (Compared to this compound)Reference
This compound (1) Parent CompoundHighHigh[1]
3-O-Acetylthis compound (2) Acetylation of C3-OHLowerLower[1]
3-O-Anisoylthis compound (3) Anisoylation of C3-OHLowerLower[1]
3-Deoxythis compound (6) Deoxygenation at C3LowerLower[1]
14-Anisoylaconine (4) Hydrolysis of C8-OAcLowerNot Apparent[1]
8-O-Linoleoyl-14-anisoylaconine (5) Modification at C8LowerLower[1]
8-O-Methyl-14-anisoylaconine (7) Methylation of C8-OHLowerLower[1]
8-O-Ethyl-14-anisoylaconine (8) Ethylation of C8-OHSimilar to (7)Higher than (7)[1]
8-Deoxy-14-anisoylaconine (9) Deoxygenation at C8Lower than (4)Not Apparent[1]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. Specific reaction conditions and characterization data would need to be referenced from the primary literature.

Protocol 1: Synthesis of 3-O-Acetylthis compound (2)

Objective: To introduce an acetyl group at the C3 hydroxyl position of this compound.

Materials:

  • This compound (1)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1) in anhydrous DCM and add anhydrous pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the source literature (typically several hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 3-O-acetylthis compound (2).

  • Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 3-Deoxythis compound (6)

Objective: To remove the hydroxyl group at the C3 position of this compound. This is a multi-step process typically involving the formation of a thio-derivative followed by radical deoxygenation (Barton-McCombie reaction).

Materials:

  • This compound (1)

  • 1,1'-Thiocarbonyldiimidazole (TCDI) or phenyl chlorothionoformate

  • Anhydrous toluene or dioxane

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Argon or Nitrogen atmosphere

  • Solvents for workup and chromatography

Procedure: Step 1: Formation of the Thiocarbonyl Derivative

  • Dissolve this compound (1) in the appropriate anhydrous solvent under an inert atmosphere.

  • Add the thiocarbonylating reagent (e.g., TCDI).

  • Heat the reaction mixture as specified in the source literature until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and purify the intermediate thiocarbonyl derivative by column chromatography.

Step 2: Reductive Deoxygenation

  • Dissolve the purified thiocarbonyl derivative in anhydrous toluene under an inert atmosphere.

  • Add Bu₃SnH and a catalytic amount of AIBN.

  • Heat the reaction mixture at reflux for the time specified in the source literature.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-deoxythis compound (6).

  • Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 3: Evaluation of Analgesic Activity - Hot Plate Test

Objective: To assess the central analgesic activity of this compound derivatives.

Materials:

  • Male ICR mice (or other appropriate strain)

  • Hot plate apparatus (set to 55 ± 0.5 °C)

  • This compound derivative solution in an appropriate vehicle (e.g., saline with a small amount of Tween 80)

  • Positive control (e.g., morphine)

  • Vehicle control

Procedure:

  • Habituate the mice to the experimental room for at least 1 hour before the test.

  • Record the baseline latency of each mouse by placing it on the hot plate and measuring the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the this compound derivative, positive control, or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral).

  • At various time points after administration (e.g., 15, 30, 60, 90 minutes), place each mouse on the hot plate and record the latency as described in step 2.

  • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

  • Analyze the data for statistical significance.

Protocol 4: Evaluation of Acute Toxicity - LD50 Determination

Objective: To determine the median lethal dose (LD50) of this compound derivatives.

Materials:

  • Male ICR mice (or other appropriate strain)

  • This compound derivative solutions at various concentrations

  • Vehicle control

Procedure:

  • Divide the mice into several groups (e.g., 5-6 groups) with a sufficient number of animals per group (e.g., 10).

  • Administer a different dose of the this compound derivative to each group via the desired route. The doses should be chosen to span a range that is expected to cause 0% to 100% mortality. One group should receive the vehicle control.

  • Observe the animals continuously for the first few hours and then periodically for a set period (e.g., 24 or 48 hours).

  • Record the number of mortalities in each group at the end of the observation period.

  • Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the method of Litchfield and Wilcoxon.

Visualizations

The following diagrams illustrate the synthetic workflow for generating this compound derivatives and the logical relationship of their structure to biological activity.

G This compound This compound (1) Acetyl 3-O-Acetylthis compound (2) This compound->Acetyl Acetylation (C3) Anisoyl 3-O-Anisoylthis compound (3) This compound->Anisoyl Anisoylation (C3) Deoxy3 3-Deoxythis compound (6) This compound->Deoxy3 Deoxygenation (C3) Anisoylaconine 14-Anisoylaconine (4) This compound->Anisoylaconine Hydrolysis (C8) Linoleoyl 8-O-Linoleoyl-14- anisoylaconine (5) Anisoylaconine->Linoleoyl Acylation (C8) Methyl 8-O-Methyl-14- anisoylaconine (7) Anisoylaconine->Methyl Methylation (C8) Ethyl 8-O-Ethyl-14- anisoylaconine (8) Anisoylaconine->Ethyl Ethylation (C8) Deoxy8 8-Deoxy-14- anisoylaconine (9) Anisoylaconine->Deoxy8 Deoxygenation (C8)

Caption: Synthetic pathways to key this compound derivatives.

SAR_Flowchart cluster_this compound This compound Core cluster_modifications Structural Modifications cluster_activity Biological Activity This compound This compound Mod_C3 Modification at C3 (e.g., Acetylation, Deoxygenation) This compound->Mod_C3 Mod_C8 Modification at C8 (e.g., Alkylation, Deoxygenation) This compound->Mod_C8 Analgesia Analgesic Activity Mod_C3->Analgesia Modulates Toxicity Toxicity Mod_C3->Toxicity Primarily Reduces Mod_C8->Analgesia Modulates Mod_C8->Toxicity Modulates

Caption: Structure-activity relationship logic for this compound.

References

Quantification of Jesaconitine in Herbal Medicine Preparations: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine is a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite or monkshood.[1][2] These plants have a long history of use in traditional herbal medicine, particularly in Asia, for their analgesic and anti-inflammatory properties.[1] However, the therapeutic window of aconite alkaloids is notoriously narrow, and improper processing or dosage can lead to severe and even fatal poisoning.[1] The toxicity is primarily attributed to diester-diterpenoid alkaloids (DDAs), including this compound, aconitine, and mesaconitine. Therefore, the accurate quantification of this compound in raw herbal materials and finished herbal preparations is crucial for ensuring their safety and quality. This application note provides detailed protocols for the extraction and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The concentration of this compound can vary significantly depending on the Aconitum species, the part of the plant used, geographical origin, and the processing methods employed. Traditional processing is intended to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic monoester derivatives. The following table summarizes representative quantitative data for this compound and related alkaloids in various samples.

Table 1: Quantitative Data for this compound and Other Aconitum Alkaloids in Various Samples

Sample TypePreparation MethodThis compound ConcentrationOther Alkaloid ConcentrationsReference
Aconitum TubersNot specifiedDetermined, but specific values not provided in abstractAconitine, Hypaconitine, Mesaconitine also determined[1]
Human Serum (Poisoning Case)Ingestion of raw aconite root4.54 ng/mL (at admission)Aconitine: 0.35 ng/mL, Mesaconitine: 0.58 ng/mL[3]
Human Urine (Poisoning Case)Ingestion of raw aconite root1466.34 ng/mL (at admission)Aconitine: 233.76 ng/mL, Mesaconitine: 450.29 ng/mL, Hypaconitine: 50.87 ng/mL[3]
Gastric Contents (Poisoning Case)Ingestion of raw aconite root184.86 ng/mLAconitine: 31.26 ng/mL, Mesaconitine: 49.15 ng/mL, Hypaconitine: 9.11 ng/mL[3]
Human Blood (Suicide Case)Ingestion of ground aconite69.1 ng/mLNot specified[4]
Human Urine (Suicide Case)Ingestion of ground aconite237.8 ng/mLNot specified[4]
Cardiac Blood (Poisoning Case)Ingestion of aconite leaves12.1 ng/mLNot specified[4]

Experimental Protocols

Protocol 1: Sample Preparation of Herbal Medicine Preparations (e.g., Powdered Roots, Granules)

This protocol outlines a general procedure for the extraction of this compound from solid herbal medicine preparations.

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Deionized water (18.2 MΩ·cm)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Sample Weighing: Accurately weigh 0.5 g of the homogenized herbal powder into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 25 mL of methanol to the centrifuge tube.

  • Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat steps 2-5 with the remaining plant material and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical parameters for the quantification of this compound using a UPLC-MS/MS system.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

  • Precursor Ion (m/z): 676.3

  • Product Ions (m/z): 586.3 (quantifier), 135.1 (qualifier)

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualizations

Experimental Workflow for this compound Quantification

G sample Herbal Medicine Preparation weigh Weighing sample->weigh extract Solvent Extraction (e.g., Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lcms UPLC-MS/MS Injection filter->lcms separation Chromatographic Separation lcms->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Reporting quantify->report

Caption: Workflow for this compound Quantification in Herbal Medicine.

Logical Relationship of Aconitum Alkaloid Toxicity

G cluster_alkaloids Aconitum Alkaloid Types cluster_toxicity Relative Toxicity dda Diester-Diterpenoid Alkaloids (e.g., this compound, Aconitine) high High Toxicity processing Processing (e.g., Hydrolysis) dda->processing reduces toxicity mda Monoester-Diterpenoid Alkaloids (e.g., Benzoylaconine) medium Lower Toxicity mda->processing further hydrolysis ada Alkylamine-Diterpenoid Alkaloids (e.g., Aconine) low Low to No Toxicity processing->mda processing->ada

Caption: Relationship between Aconitum Alkaloid Type and Toxicity.

References

Application Notes and Protocols for the Isolation of Jesaconitine from Aconitum Tubers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jesaconitine is a highly toxic C19-diterpenoid alkaloid found in various species of the Aconitum genus. Its potent biological activity, particularly its effect on voltage-gated sodium channels, makes it a subject of interest in toxicological and pharmacological research. The isolation of this compound from Aconitum tubers is a multi-step process involving extraction and purification. This document provides a detailed protocol for its isolation, based on established methods for Aconitum alkaloids.

Experimental Protocols

Protocol 1: Crude Extraction of Total Alkaloids from Aconitum Tubers

This protocol outlines the initial extraction of a crude alkaloid mixture from the plant material using an acid-base extraction method.

Materials:

  • Dried and powdered Aconitum tubers

  • 95% Ethanol

  • Hydrochloric acid (HCl), 1% and concentrated

  • Petroleum ether

  • Chloroform

  • Ammonia solution (NH₃·H₂O)

  • Rotary evaporator

  • Filtration apparatus

  • pH meter

Procedure:

  • Maceration and Extraction:

    • Grind dried Aconitum tubers into a fine powder.

    • Combine the powdered tubers with a 95% ethanol solution containing a small amount of concentrated HCl (e.g., 10 mL HCl per 5 kg of powder)[1].

    • Perform a heat reflux extraction three times to ensure maximum extraction of alkaloids[1].

    • Filter the extracts and combine the filtrates.

  • Solvent Partitioning and Acid-Base Extraction:

    • Evaporate the combined ethanol extract to dryness using a rotary evaporator under reduced pressure to obtain a residue[1].

    • Dissolve the residue in a 1% HCl solution. This protonates the alkaloids, making them water-soluble[1].

    • Wash the acidic solution with petroleum ether to remove non-polar compounds like fats and resins. Discard the ether layer.

    • Adjust the pH of the acidic aqueous solution to approximately 9.5 with an ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents[1].

    • Extract the basified solution multiple times with chloroform[1].

    • Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid extract[1]. The yield of crude alkaloids is approximately 0.93%[1].

Protocol 2: Purification of this compound using Counter-Current Chromatography (CCC)

This protocol describes the separation of individual alkaloids from the crude extract. pH-zone-refining CCC is an effective method for this purpose.

Materials:

  • Crude alkaloid extract

  • Petroleum ether

  • Ethyl acetate

  • Methanol

  • Water

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl)

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

Procedure:

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system consisting of petroleum ether-ethyl acetate-methanol-water at a volume ratio of 5:5:1:9[1].

    • Add 10 mM triethylamine to the upper organic phase as a retainer.

    • Add 10 mM hydrochloric acid to the lower aqueous phase as an eluter[1].

  • CCC Separation:

    • Dissolve the crude alkaloid extract in the solvent mixture.

    • Perform the separation using a pH-zone-refining CCC technique. The specific parameters (flow rate, rotational speed) will depend on the instrument used.

    • Monitor the effluent and collect fractions based on the UV chromatogram. Flat pH zones in the chromatogram correspond to the elution of the separated alkaloids[1].

  • Analysis of Fractions:

    • Analyze the collected fractions using HPLC to determine the purity of the isolated alkaloids.

    • Identify the fraction containing this compound by comparing its retention time with a this compound standard and through structural elucidation using techniques like TOF-MS and ¹H-NMR[1].

Data Presentation

The following table summarizes the quantitative data from the preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, demonstrating the efficiency of this method for separating Aconitum alkaloids.

CompoundAmount from 3.5g Crude Extract (mg)Purity (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4
Data from reference[1]

Mandatory Visualization

Experimental Workflow

Workflow cluster_extraction Crude Extraction cluster_purification Purification Aconitum Aconitum Tubers (Powdered) Ethanol_HCl 95% Ethanol + HCl (Heat Reflux) Aconitum->Ethanol_HCl Filtration Filtration Ethanol_HCl->Filtration Evaporation1 Evaporation Filtration->Evaporation1 Residue Crude Residue Evaporation1->Residue Acidification Dissolve in 1% HCl Residue->Acidification Petroleum_Ether Wash with Petroleum Ether Acidification->Petroleum_Ether Basification Basify to pH 9.5 (NH3·H2O) Petroleum_Ether->Basification Chloroform_Ext Extract with Chloroform Basification->Chloroform_Ext Evaporation2 Evaporation Chloroform_Ext->Evaporation2 Crude_Alkaloids Crude Alkaloid Extract Evaporation2->Crude_Alkaloids CCC pH-Zone-Refining CCC Crude_Alkaloids->CCC Load Sample Fraction_Collection Fraction Collection CCC->Fraction_Collection Analysis HPLC & MS Analysis Fraction_Collection->Analysis This compound Pure this compound Analysis->this compound

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway: Mechanism of Action of this compound

This compound, like other Aconitum alkaloids, primarily exerts its toxic effects by targeting voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.[2]

Signaling_Pathway cluster_membrane Cell Membrane VGSC_closed Voltage-Gated Sodium Channel (Resting State) Depolarization Membrane Depolarization VGSC_open Voltage-Gated Sodium Channel (Open State) Na_influx Persistent Na+ Influx VGSC_open->Na_influx Allows This compound This compound This compound->VGSC_open Binds to open state & prevents inactivation Depolarization->VGSC_open Activates Prolonged_AP Prolonged Action Potential Na_influx->Prolonged_AP Causes Arrhythmia Cardiac Arrhythmias Prolonged_AP->Arrhythmia Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Prolonged_AP->Neurotoxicity

Caption: Mechanism of this compound toxicity via voltage-gated sodium channels.

References

Troubleshooting & Optimization

Technical Support Center: Jesaconitine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with jesaconitine solubility during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. It is a lipophilic compound, meaning it has poor solubility in aqueous solutions like cell culture media. This inherent property can lead to precipitation of the compound when transitioning from an organic stock solution to an aqueous experimental environment, making it difficult to achieve accurate and reproducible results in in vitro assays.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Other organic solvents such as ethanol and methanol can also be used, as alkaloids are generally soluble in alcohols.[1]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

This is a common issue when working with lipophilic compounds. Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%, to avoid solvent-induced cytotoxicity.

  • Use a serial dilution strategy: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in culture media or phosphate-buffered saline (PBS).

  • Pre-warm the media: Adding the this compound stock solution to pre-warmed media can sometimes help maintain solubility.

  • Increase mixing: Gently vortex or pipette the media immediately after adding the this compound stock to ensure rapid and even dispersion.

  • Consider using a surfactant or cyclodextrin: For particularly problematic compounds, the use of a small, non-toxic concentration of a surfactant like Polysorbate 20 (Tween® 20) or a cyclodextrin can help to maintain solubility in aqueous solutions.

Q4: What is the maximum permissible concentration of DMSO in my in vitro assay?

The maximum tolerated DMSO concentration is highly cell-line dependent. It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, concentrations above 1% are often cytotoxic.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.- Ensure you are using a sufficient volume of solvent. - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation. - Sonication can also be an effective method to dissolve stubborn compounds.
Precipitation occurs immediately upon adding the stock solution to the aqueous medium. The compound's solubility limit in the final aqueous solution has been exceeded.- Lower the final concentration of this compound in your assay. - Decrease the final percentage of the organic solvent in the medium by preparing a more dilute stock solution. - Employ a multi-step dilution protocol as described in the FAQs.
Inconsistent results between experiments. Variable precipitation of this compound leading to inconsistent effective concentrations.- Prepare fresh dilutions from the stock solution for each experiment. - Visually inspect for any signs of precipitation before adding the solution to your cells. - Ensure thorough mixing at each dilution step.
High background toxicity in the vehicle control wells. The concentration of the organic solvent (e.g., DMSO) is too high for the cells.- Determine the maximum non-toxic solvent concentration for your specific cell line through a dose-response experiment with the solvent alone. - Always include a vehicle control at the same concentration as in the experimental wells.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

Solvent Known Solubility Notes
Dimethyl Sulfoxide (DMSO)10 mMA common solvent for preparing high-concentration stock solutions.
EthanolSoluble (exact value not readily available)Alkaloids are generally soluble in ethanol. May require vortexing or gentle warming.
MethanolSoluble (exact value not readily available)Similar to ethanol, alkaloids are generally soluble. Use with caution due to potential toxicity.
WaterPoorly solubleNot recommended for preparing stock solutions.

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Cell Sensitivity Recommended Maximum Final DMSO Concentration
Highly Sensitive Cell Lines≤ 0.1%
Moderately Sensitive Cell Lines0.1% - 0.5%
Less Sensitive Cell Lines≤ 1.0%

Note: It is imperative to determine the specific tolerance of your cell line to DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, briefly sonicate the tube or warm it in a 37°C water bath.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Workflow for a Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cells.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualizations

jesaconitine_solubility_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Dilution weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve sterile_filter Sterile Filter dissolve->sterile_filter store Aliquot & Store at -80°C sterile_filter->store thaw Thaw Stock Aliquot store->thaw Begin Experiment serial_dilution Serial Dilution in Media thaw->serial_dilution add_to_cells Add to Cell Culture serial_dilution->add_to_cells result Data Acquisition add_to_cells->result Incubate & Assay jesaconitine_signaling_pathway cluster_inside Intracellular This compound This compound na_channel Voltage-Gated Sodium Channel (Nav) This compound->na_channel membrane Cell Membrane na_influx Na+ Influx na_channel->na_influx Persistent opening depolarization Membrane Depolarization na_influx->depolarization ca_channel Voltage-Gated Ca2+ Channel Activation depolarization->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx downstream Downstream Signaling (e.g., Neurotransmitter Release, Muscle Contraction, Cytotoxicity) ca_influx->downstream

References

Technical Support Center: Stability of Jesaconitine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of jesaconitine in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue 1: Rapid loss of this compound potency in solution.

  • Question: My this compound solution is losing potency much faster than expected. What could be the cause?

  • Answer: this compound, a diester-diterpenoid alkaloid, is susceptible to hydrolysis in aqueous solutions, which is a primary cause of potency loss. The rate of this degradation is significantly influenced by pH and temperature.

    • pH: Alkaline and strongly acidic conditions accelerate hydrolysis. Maximum stability is generally observed in slightly acidic to neutral pH ranges.

    • Temperature: Higher temperatures increase the rate of hydrolysis.[1] For optimal stability, solutions should be kept at low temperatures.

    • Troubleshooting Steps:

      • Verify the pH of your aqueous solution. Adjust to a slightly acidic pH (around 4-6) if your experimental conditions allow.

      • Store stock and working solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[1]

      • Prepare solutions fresh whenever possible and minimize the time they are kept at room temperature.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Question: I am observing new peaks in my HPLC analysis of a this compound solution that was prepared a few days ago. What are these peaks?

  • Answer: The new peaks are likely degradation products of this compound. The primary degradation pathway is hydrolysis, which involves the cleavage of the ester bonds. This results in the formation of less toxic monoester and non-esterified derivatives.[2][3]

    • Primary Degradation Products:

      • Benzoyljesaconine (a monoester alkaloid)

      • Jesaconine (a non-esterified alkaloid)

    • Troubleshooting/Verification:

      • To confirm the identity of these peaks, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these degradation products and compare their retention times.

      • LC-MS/MS analysis can be used to identify the molecular weights of the unknown peaks and confirm them as hydrolysis products.

Issue 3: Inconsistent results between different batches of this compound solutions.

  • Question: I am getting variable results in my experiments even though I prepare my this compound solutions using the same protocol. Why is this happening?

  • Answer: In addition to pH and temperature, exposure to light can also contribute to the degradation of this compound, leading to inconsistent results.

    • Photodegradation: Exposure to UV or even ambient light can induce photochemical degradation.

    • Troubleshooting Steps:

      • Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

      • Minimize the exposure of solutions to light during preparation and handling.

      • Conduct experiments under controlled lighting conditions whenever possible.

      • For critical applications, perform a photostability study as per ICH Q1B guidelines.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in aqueous solutions?

    • A1: The primary degradation pathway for this compound is hydrolysis. This involves the cleavage of the ester groups at the C8 and C14 positions of the diterpenoid skeleton, leading to the formation of benzoyljesaconine and subsequently jesaconine.[2][3]

  • Q2: What are the optimal storage conditions for this compound aqueous solutions?

    • A2: To minimize degradation, aqueous solutions of this compound should be stored at a slightly acidic pH (around 4-6), protected from light, and kept at low temperatures (refrigerated at 2-8 °C for short-term storage or frozen at ≤ -20 °C for long-term storage).[1]

  • Q3: How can I monitor the stability of my this compound solution?

    • A3: A stability-indicating HPLC method is the most common technique for monitoring the stability of this compound. This method should be able to separate the intact this compound from its degradation products. The concentration of this compound is monitored over time under specific storage conditions.

  • Q4: Are the degradation products of this compound toxic?

    • A4: The hydrolysis products of diester-diterpenoid alkaloids, such as benzoyljesaconine and jesaconine, are significantly less toxic than the parent compound.[3] However, their presence indicates a loss of potency of the active ingredient.

Data Presentation

The following table summarizes the stability of aconitine, a closely related diester-diterpenoid alkaloid, under various conditions. The stability of this compound is expected to follow a similar pattern.

Table 1: Stability of Aconitine in Aqueous Solution at Different pH and Temperature Conditions [1]

pHTemperature (°C)Time (days)Aconitine Remaining (%)
6.0251~95%
3~90%
6.0371~90%
3~80%
7.4251~90%
3~75%
7.4371~80%
3~60%
6.0 & 7.4-803~100%

Data is estimated from the graphical representation in the cited source and is intended for illustrative purposes.

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol is a general guideline for performing a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.

  • Objective: To intentionally degrade this compound under various stress conditions to generate its degradation products for the development and validation of a stability-indicating analytical method.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC grade water, acetonitrile, and other necessary solvents and reagents for analysis.

  • Procedure:

    • Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Incubate at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Alkaline Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30, 60, 120 minutes). At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light. At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a specified period. Also, prepare a solution of this compound in HPLC grade water and reflux at 80 °C for a specified period. At each time point, sample and prepare for HPLC analysis.

    • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter). A control sample should be protected from light. Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using a suitable HPLC-UV or HPLC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

2. Example of a Stability-Indicating HPLC Method

This is a general example of an HPLC method that can be adapted for the stability testing of this compound. Method development and validation are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used for separating the parent compound from its degradation products.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~235 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Jesaconitine_Degradation_Pathway This compound This compound (Diester Alkaloid) Benzoyljesaconine Benzoyljesaconine (Monoester Alkaloid) This compound->Benzoyljesaconine Hydrolysis (cleavage of acetyl group at C8) Jesaconine Jesaconine (Non-ester Alkaloid) Benzoyljesaconine->Jesaconine Hydrolysis (cleavage of benzoyl group at C14) Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Prep->Acid Base Alkaline (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidative (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Quantify this compound & Degradants) HPLC->Data

References

Technical Support Center: Optimizing Jesaconitine Dosage for Analgesic Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing jesaconitine in analgesic studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your experimental design and achieving reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal route of administration for this compound in mice for analgesic studies?

A1: The most common routes of administration for aconitine alkaloids, including this compound, in mice are oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route can significantly impact the bioavailability and, consequently, the effective dosage. Oral administration is often used for assessing the effects of traditional herbal preparations, while i.p. and s.c. injections generally lead to more rapid and predictable systemic exposure.

Q2: How do I determine the appropriate dosage range for my pilot study?

A2: Due to the narrow therapeutic window of this compound, it is crucial to start with a low dose and perform a dose-response study. Based on studies of the related compound aconitine, a starting point for oral administration could be in the range of 0.3 mg/kg.[1][2] For intraperitoneal or subcutaneous routes, even lower starting doses are advisable. A pilot study should include a vehicle control group and at least three escalating doses to establish a dose-response curve for analgesic efficacy and to identify the onset of any toxic effects.

Q3: What are the common signs of toxicity to watch for in mice treated with this compound?

A3: Aconitine alkaloids are known for their cardiotoxicity and neurotoxicity. Common signs of toxicity in mice include salivation, tremors, convulsions, respiratory distress, and cardiac arrhythmias, which can lead to death. It is imperative to closely monitor the animals after administration, especially at higher doses. Establishing a humane endpoint is a critical part of the experimental protocol.

Q4: Can this compound's analgesic effect be blocked by opioid antagonists?

A4: Studies on the related compound mesaconitine suggest that its analgesic activity is not mediated via opiate receptors, as it is not affected by the opioid antagonist levallorphan.[3] The analgesic action is more closely related to the central catecholaminergic system, particularly the noradrenergic system.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in analgesic response - Inconsistent drug administration- Individual differences in mouse metabolism- Stress-induced analgesia- Ensure precise and consistent administration technique (e.g., gavage, injection volume).- Use a sufficient number of animals per group to account for biological variability.- Acclimatize animals to the experimental setup and handling to minimize stress.
No significant analgesic effect observed - Dosage is too low- Inappropriate timing of the analgesic test- Incorrect route of administration- Conduct a dose-escalation study to find the effective dose range.- Perform a time-course experiment to determine the peak effect of this compound after administration.- Re-evaluate the administration route based on the physicochemical properties of your this compound formulation.
Sudden death of animals during the experiment - Dosage is too high (acute toxicity)- Immediately halt the experiment and review your dosage calculations.- Conduct a thorough literature review for LD50 values for the specific route of administration.- Redesign the dose-response study with a lower starting dose and smaller dose increments.
Inconsistent results in the hot plate or tail-flick test - Fluctuations in the temperature of the apparatus- Habituation of the animals to the thermal stimulus- Regularly calibrate the hot plate and tail-flick apparatus to ensure a stable temperature.- Establish a clear cut-off time to prevent tissue damage and avoid learned responses.- Ensure a consistent location on the tail is exposed to the heat source in the tail-flick test.

Quantitative Data Summary

The following tables summarize key quantitative data for aconitine, a closely related compound to this compound, which can be used as a reference for initial experimental design.

Table 1: Effective Dosages of Aconitine in Different Analgesic Assays in Mice

Assay Route of Administration Effective Dose (mg/kg) Observed Effect
Hot Plate TestOral0.317.12% increase in pain threshold[1][2]
Hot Plate TestOral0.920.27% increase in pain threshold[1][2]
Acetic Acid Writhing TestOral0.368% reduction in writhing[4]
Acetic Acid Writhing TestOral0.976% reduction in writhing[1]

Table 2: Acute Toxicity of Aconitine in Mice (LD50)

Route of Administration LD50 (mg/kg)
Oral1.8
Intravenous~0.1
Intraperitoneal~0.3
Subcutaneous~0.3

Note: This data is for aconitine and should be used as a cautious reference for this compound.

Experimental Protocols

Hot Plate Test

Objective: To assess the central analgesic activity of this compound by measuring the latency of the mouse to react to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Set the temperature of the hot plate to 55 ± 0.5°C.[1][2]

  • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency by placing each mouse on the hot plate and starting the stopwatch. The latency is the time taken for the mouse to show signs of discomfort, such as licking its paws or jumping. A cut-off time of 30 seconds is recommended to prevent tissue damage.

  • Administer this compound or vehicle control to the respective groups of mice.

  • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Calculate the percentage increase in latency compared to the baseline for each animal.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of this compound by quantifying the reduction in visceral pain-induced writhing.

Materials:

  • 0.6% acetic acid solution

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatize the mice to the testing room for at least 30 minutes.

  • Administer this compound or vehicle control to the respective groups of mice.

  • After a set absorption time (e.g., 60 minutes), administer 0.6% acetic acid intraperitoneally (10 mL/kg).[4]

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.[4][5]

  • Calculate the percentage inhibition of writhing for the treated groups compared to the control group.

Tail-Flick Test

Objective: To measure the spinal analgesic activity of this compound by assessing the latency of the tail-flick reflex in response to a thermal stimulus.

Materials:

  • Tail-flick apparatus (radiant heat or water bath)

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

  • Stopwatch

Procedure:

  • Acclimatize the mice to the restraining device and the testing environment.

  • Gently restrain the mouse with its tail exposed.

  • Apply the heat source to a specific point on the distal portion of the tail.

  • Record the baseline latency for the tail to flick away from the heat source. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle control.

  • At predetermined time points after administration, re-measure the tail-flick latency.

  • Calculate the percentage increase in latency from the baseline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_assays Analgesic Assays cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization randomization Randomization into Groups animal_acclimatization->randomization drug_prep This compound & Vehicle Preparation administration Drug Administration (p.o., i.p., s.c.) drug_prep->administration randomization->administration observation Observation for Toxicity administration->observation hot_plate Hot Plate Test observation->hot_plate Time Course writhing_test Acetic Acid Writhing Test observation->writhing_test Time Course tail_flick Tail-Flick Test observation->tail_flick Time Course data_collection Data Collection (Latency, Writhing Count) hot_plate->data_collection writhing_test->data_collection tail_flick->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Workflow for optimizing this compound dosage in mice.

signaling_pathway cluster_cns Central Nervous System This compound This compound / Mesaconitine catecholaminergic_system Central Catecholaminergic System This compound->catecholaminergic_system Activates noradrenergic_system Noradrenergic System catecholaminergic_system->noradrenergic_system Includes analgesia Analgesic Effect noradrenergic_system->analgesia Mediates

Caption: Proposed analgesic signaling pathway for aconitine alkaloids.

References

Technical Support Center: Jesaconitine Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of jesaconitine and related Aconitum alkaloids by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the detection and quantification of this compound using mass spectrometry.

Q1: Why am I seeing a weak or no signal for this compound?

A1: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:

  • Sample Preparation and Extraction:

    • Inefficient Extraction: this compound is often present in complex matrices like blood, plasma, or tissue. Inadequate extraction can lead to poor recovery. Solid-phase extraction (SPE) is a commonly used and effective method for purifying and concentrating this compound and other Aconitum alkaloids from biological samples.[1][2]

    • Sample Degradation: The stability of this compound in the collected samples can be a concern. Ensure proper storage conditions (e.g., freezing at -20°C) to prevent degradation. The stability of the analyte can be affected by factors like pH and temperature.[3]

  • Chromatographic Conditions:

    • Poor Retention or Peak Shape: Mismatches between the injection solvent and the mobile phase can lead to poor peak shape or early elution, resulting in a reduced signal.[4] Ensure the solvent used to reconstitute your sample after extraction is compatible with the initial mobile phase conditions.

    • Inappropriate Column: A C18 column is commonly used for the separation of this compound and related alkaloids.[1] However, depending on the specific matrix and other analytes, column optimization may be necessary.

  • Mass Spectrometer Settings:

    • Incorrect Mass Transitions (MRM): For tandem mass spectrometry (MS/MS), ensure you are monitoring the correct precursor and product ions for this compound. The protonated molecule [M+H]⁺ is typically used as the precursor ion.

    • Ionization Issues: this compound and other Aconitum alkaloids respond well to positive ion mode electrospray ionization (ESI).[1] Check for a stable spray in the ESI source. An inconsistent spray can be due to a clogged capillary or incorrect source settings.[5]

    • Suboptimal Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for this compound.

Q2: My quantitative results for this compound are inconsistent and not reproducible. What could be the cause?

A2: Inconsistent quantitative results are often linked to matrix effects, improper calibration, or the lack of an appropriate internal standard.

  • Matrix Effects:

    • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to either a suppressed or enhanced signal.[6][7] This can significantly impact the accuracy and reproducibility of your results.

    • Mitigation Strategies: To compensate for matrix effects, consider the following:

      • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma).[8]

      • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar compound that does not co-elute with this compound or other sample components can be used.[1] Dextromethorphan has been used as an internal standard in some studies.[1]

      • Effective Sample Cleanup: Improve your sample preparation to remove interfering substances. As mentioned, SPE is a robust method for this purpose.[4]

  • Calibration Curve Issues:

    • Linearity: Ensure your calibration curve is linear over the concentration range of your samples. Some studies have shown good linearity for this compound in the range of 10-300 ng/mL.[2]

    • Standard Preparation: Double-check the preparation of your stock and working standard solutions for accuracy.

Q3: I am having trouble identifying the correct product ions for this compound in my MS/MS experiment. What are the characteristic fragmentation patterns?

A3: Understanding the fragmentation of this compound is key to its confident identification. Aconitine-type alkaloids exhibit characteristic fragmentation patterns.

  • Common Neutral Losses:

    • A prominent fragmentation pathway for aconitine and its analogues is the neutral loss of an acetic acid molecule (60 Da).[2][9] This results in a base peak corresponding to the [M - 60 + H]⁺ ion at higher orifice voltages.[2]

    • Other potential neutral losses include water (H₂O), carbon monoxide (CO), and methanol (CH₃OH).[9]

  • MS/MS Spectra:

    • By performing product ion scans on the protonated molecular ion of this compound, you can identify its specific fragment ions. It is advisable to consult literature for previously reported mass spectra of this compound for comparison.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the detection of this compound and related alkaloids, providing a reference for expected performance.

Analyte(s)MethodMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
This compound, Aconitine, Hypaconitine, MesaconitineLC/ESI-TOF-MSHuman Plasma10 - 3000.2 - 0.5Not Specified[2]
This compound, Aconitine, Hypaconitine, MesaconitineLC-MS/MSWhole Blood1.25 - 400.3 - 0.5Not Specified[1]
AconitineLC-MS/MSBlood0.5 - 25 (ng/g)0.1 (ng/g)0.5 (ng/g)[1]

Experimental Protocols

1. Protocol for this compound Extraction from Whole Blood using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for the extraction of Aconitum alkaloids.

  • Materials:

    • Whole blood sample

    • Internal Standard (IS) solution (e.g., Dextromethorphan)

    • Phosphate buffer (pH 6.0)

    • SPE Cartridges (e.g., C18 or mixed-mode)

    • Methanol

    • Dichloromethane

    • Isopropanol

    • Ammonia solution

    • Mobile phase for reconstitution

  • Procedure:

    • Sample Preparation: To 1 mL of whole blood, add the internal standard.

    • Lysis: Add 4 mL of phosphate buffer (pH 6.0) and vortex to mix.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol and then 3 mL of phosphate buffer through it.

    • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol solution to remove interferences.

    • Elution: Elute the analytes with 3 mL of a dichloromethane/isopropanol/ammonia (80:20:2, v/v/v) solution.

    • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

    • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Weak or No this compound Signal

weak_signal_troubleshooting cluster_sample_prep Sample Prep Solutions cluster_chromatography Chromatography Solutions cluster_ms_settings MS Solutions start Start: Weak or No Signal check_sample_prep Review Sample Preparation - Extraction efficiency? - Sample degradation? start->check_sample_prep check_chromatography Examine Chromatographic Conditions - Appropriate column? - Correct mobile phase? start->check_chromatography check_ms_settings Verify MS Settings - Correct MRM transitions? - Stable ESI spray? start->check_ms_settings optimize_extraction Optimize Extraction Protocol (e.g., SPE) check_sample_prep->optimize_extraction check_storage Verify Sample Storage Conditions check_sample_prep->check_storage change_column Test Different Column check_chromatography->change_column adjust_mobile_phase Adjust Mobile Phase Composition/Gradient check_chromatography->adjust_mobile_phase optimize_source Optimize Source Parameters (Voltage, Temp, Gas) check_ms_settings->optimize_source confirm_transitions Confirm Product Ions via Product Ion Scan check_ms_settings->confirm_transitions end_node Signal Improved optimize_extraction->end_node check_storage->end_node change_column->end_node adjust_mobile_phase->end_node optimize_source->end_node confirm_transitions->end_node

A troubleshooting workflow for addressing a weak or absent this compound signal.

Logical Relationship for Resolving Inconsistent Quantitative Results

inconsistent_results_logic start Problem: Inconsistent Quantitative Results cause1 Matrix Effects (Ion Suppression/Enhancement) start->cause1 cause2 Calibration Issues start->cause2 cause3 Lack of Appropriate Internal Standard start->cause3 solution1a Implement Matrix-Matched Calibration Standards cause1->solution1a solution1b Improve Sample Cleanup (e.g., SPE) cause1->solution1b solution2a Verify Linearity of Calibration Curve cause2->solution2a solution2b Check Accuracy of Standard Preparations cause2->solution2b solution3 Incorporate a Suitable Internal Standard (IS) cause3->solution3 end_node Achieve Reproducible Quantification solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution3->end_node

A diagram showing causes and solutions for inconsistent this compound quantification.

References

Technical Support Center: Reducing Jesaconitine-Induced Cardiotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the reduction of jesaconitine-induced cardiotoxicity in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound-induced cardiotoxicity.

Q1: I am not observing consistent cardiotoxic effects (e.g., arrhythmias) in my animal model after administering this compound. What could be the issue?

A1: Inconsistent cardiotoxicity can arise from several factors:

  • Animal Strain and Species Variability: Different animal strains and species can exhibit varying sensitivities to this compound. It is crucial to use a well-characterized model and be aware of the reported lethal and toxic doses for the specific strain you are using.

  • Route of Administration: The method of this compound administration (e.g., intravenous, intraperitoneal, oral) significantly impacts its bioavailability and the onset and severity of cardiotoxicity. Intravenous administration typically produces the most rapid and potent effects.

  • Dosage: Ensure the dosage of this compound is appropriate for the chosen animal model and route of administration. A dose that is too low may not induce noticeable cardiotoxicity, while a dose that is too high can lead to rapid mortality, preventing the observation of arrhythmias.

  • Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters. It is essential to use an anesthetic regimen that has minimal effects on cardiac function and to maintain a consistent level of anesthesia throughout the experiment.

Q2: My animals are dying too quickly after this compound administration, preventing me from testing my therapeutic intervention. How can I address this?

A2: Rapid mortality is a common challenge due to the narrow therapeutic index of this compound. Consider the following adjustments:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound. A pilot dose-response study is highly recommended to determine a dose that induces sublethal but significant cardiotoxicity.

  • Slower Infusion Rate: If administering this compound intravenously, a slower infusion rate can prevent a sudden spike in plasma concentration, allowing more time for cardiac monitoring and intervention.

  • Pre-treatment with a Lower Dose of a Potential Antagonist: In some experimental designs, pre-treating with a low, non-therapeutic dose of a potential antagonist before administering this compound may help to mitigate the initial severe toxicity.

Q3: I am having difficulty recording clear and stable electrocardiograms (ECGs) in my rodent models. What are some best practices?

A3: Obtaining high-quality ECG recordings in small animals requires careful technique:

  • Electrode Placement: Ensure proper placement of ECG electrodes. For rats, subcutaneous needle electrodes can be placed in a Lead II configuration (right forelimb, left hindlimb, and a ground on the right hindlimb).

  • Anesthesia and Temperature Control: Maintain a stable plane of anesthesia and body temperature, as fluctuations can affect heart rate and ECG morphology. A heating pad is recommended to prevent hypothermia.

  • Minimizing Movement Artifacts: The animal should be securely but gently positioned to minimize movement. Anesthesia helps in this regard.

  • Proper Grounding: Ensure the ECG recording setup is properly grounded to reduce electrical noise.

Q4: What are the key biochemical markers to assess this compound-induced cardiotoxicity?

A4: Several biomarkers can be measured in serum or plasma to quantify cardiac damage:

  • Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of myocardial injury.

  • Creatine Kinase-MB (CK-MB): An isoenzyme of creatine kinase that is more specific to the heart than total CK.

  • Lactate Dehydrogenase (LDH): A less specific marker of tissue damage, but elevated levels can indicate cardiac injury in the context of other signs.

  • N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): A marker of cardiac stress and ventricular dysfunction.

Quantitative Data Summary

The following tables summarize key quantitative data related to aconitine alkaloids (as a proxy for this compound) and potential therapeutic interventions.

Table 1: Lethal Dose (LD50) of Aconitine in Rodent Models

Animal ModelRoute of AdministrationLD50Reference
MiceOral1.8 mg/kg[1]
MiceIntravenous0.100 mg/kg[2]
MiceIntraperitoneal0.270 mg/kg[2]
RatsIntravenous0.064 mg/kg[2]

Table 2: Therapeutic Interventions for Aconitine-Induced Cardiotoxicity in Animal Models

InterventionAnimal ModelDosageKey FindingsReference
PaeoniflorinICR Mice120 or 240 mg/kg (oral)Increased the LD50 of aconitine and significantly decreased the death rate.[3]
PaeoniflorinSD Rats20 mg/kg (intraperitoneal)Lowered the maximum plasma concentration (Cmax) and delayed the time to reach Cmax (Tmax) of aconitine.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound-induced cardiotoxicity.

Protocol 1: Induction of this compound Cardiotoxicity in a Rat Model and ECG Monitoring

Objective: To induce acute cardiotoxicity in rats using this compound and monitor the electrocardiographic changes.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (or Aconitine as a substitute)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • ECG recording system with needle electrodes

  • Infusion pump and catheters (for intravenous administration)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using the chosen anesthetic protocol.

    • Shave the chest and limb areas for electrode placement.

    • Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.

    • Insert subcutaneous needle electrodes for a Lead II ECG configuration.

    • If using intravenous administration, cannulate the jugular vein for this compound infusion.

  • ECG Recording:

    • Allow the animal to stabilize for at least 20 minutes after anesthesia and instrumentation.

    • Record a baseline ECG for 10-15 minutes.

  • This compound Administration (Intravenous Infusion - adapted from aconitine protocols):

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small amount of DMSO or ethanol to aid dissolution).

    • Infuse this compound at a constant rate. A starting point, based on aconitine studies, could be in the range of 5-10 µg/kg/min.

    • Continuously monitor the ECG throughout the infusion.

  • Data Analysis:

    • Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.

    • Identify the onset and type of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

Protocol 2: Evaluation of a Therapeutic Agent (Paeoniflorin) in a this compound Cardiotoxicity Model

Objective: To assess the efficacy of paeoniflorin in reducing this compound-induced cardiotoxicity.

Materials:

  • As per Protocol 1

  • Paeoniflorin

Procedure:

  • Experimental Groups:

    • Group 1: Vehicle control + this compound

    • Group 2: Paeoniflorin + this compound

    • Group 3: Saline control

  • Paeoniflorin Pre-treatment:

    • Based on studies with aconitine, administer paeoniflorin (e.g., 20 mg/kg, intraperitoneally) 30-60 minutes before the induction of this compound cardiotoxicity.[3]

  • Induction and Monitoring:

    • Follow the procedure outlined in Protocol 1 for the induction of this compound cardiotoxicity and ECG monitoring.

  • Endpoint Analysis:

    • Compare the incidence and severity of arrhythmias between the vehicle-treated and paeoniflorin-treated groups.

    • At the end of the experiment, collect blood samples for biochemical analysis of cardiac injury markers (cTnI, CK-MB).

    • Harvest the heart for histopathological examination.

Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize the key signaling pathways and experimental workflows.

jesaconitine_cardiotoxicity_pathway This compound This compound VGSC Voltage-Gated Sodium Channels (VGSCs) This compound->VGSC Activates Na_influx Persistent Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Activates Ca_channels L-type Ca2+ Channels Depolarization->Ca_channels Opens Ca_influx Increased Intracellular Ca2+ Ca_channels->Ca_influx NCX->Ca_influx Arrhythmia Arrhythmias (VT, VF) Ca_influx->Arrhythmia Triggers Apoptosis Cardiomyocyte Apoptosis Ca_influx->Apoptosis Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Overload ROS Increased ROS Mitochondria->ROS ROS->Apoptosis

This compound-Induced Cardiotoxicity Signaling Pathway

therapeutic_intervention_pathway This compound This compound VGSC Voltage-Gated Sodium Channels (VGSCs) This compound->VGSC Activates Na_influx Persistent Na+ Influx VGSC->Na_influx Arrhythmia Arrhythmias Na_influx->Arrhythmia Reduced_cardiotoxicity Reduced Cardiotoxicity Paeoniflorin Paeoniflorin Antioxidation Antioxidant Effects Paeoniflorin->Antioxidation Ion_channel_mod Ion Channel Modulation Paeoniflorin->Ion_channel_mod Antioxidation->Reduced_cardiotoxicity Contributes to Ion_channel_mod->Reduced_cardiotoxicity Contributes to

Mechanism of Paeoniflorin in Reducing Cardiotoxicity

experimental_workflow Animal_model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Animal_model->Acclimatization Grouping Randomly Assign to Groups (Control, this compound, this compound + Treatment) Acclimatization->Grouping Baseline Baseline Measurements (ECG, Echocardiography) Grouping->Baseline Treatment Administer Therapeutic Agent (or Vehicle) Baseline->Treatment Induction Induce Cardiotoxicity (this compound Administration) Treatment->Induction Monitoring Continuous Monitoring (ECG, Hemodynamics) Induction->Monitoring Endpoint Endpoint Analysis (Biochemical Markers, Histopathology) Monitoring->Endpoint Data_analysis Data Analysis and Interpretation Endpoint->Data_analysis

References

"overcoming matrix effects in jesaconitine bioanalysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering challenges with matrix effects in the bioanalysis of jesaconitine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound bioanalysis?

A1: A matrix effect is the alteration of an analyte's response (in this case, this compound) due to the presence of other components in the sample matrix.[1] This interference can lead to either signal suppression or enhancement, causing inaccurate quantification of this compound.[2][3][4] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, co-eluting endogenous or exogenous materials can affect the ionization efficiency of this compound in the MS source, leading to unreliable results.[2][4] Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during method validation to ensure the accuracy and reliability of bioanalytical data.[1][5]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: Common sources of matrix effects in biological matrices such as blood, plasma, serum, and urine include:

  • Endogenous compounds: Phospholipids, proteins, salts, and glycerides are major contributors to matrix effects.[4][6]

  • Exogenous compounds: Anticoagulants used during sample collection, dosing vehicles, and co-administered medications can also interfere with the analysis.[4]

  • Metabolites: Metabolites of this compound or other co-administered drugs can co-elute and cause interference.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][7] A solution of this compound is continuously infused into the MS detector after the analytical column while a blank matrix extract is injected. Any dip or rise in the baseline signal indicates the presence of matrix effects at that retention time.[7]

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of this compound in a neat solution.[3][4] The ratio of these responses provides a quantitative measure of the matrix effect.

Q4: What are the regulatory expectations for evaluating matrix effects for this compound bioanalysis?

A4: Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline, mandate the evaluation of matrix effects to ensure the reliability of study data.[1] The matrix effect should be assessed by analyzing at least three replicates of low and high-quality control (QC) samples, each prepared from at least six different sources or lots of the biological matrix.[1] For each matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.[1]

Troubleshooting Guides

Issue: Poor Peak Shape or Retention Time Shifts for this compound

  • Possible Cause: Inadequate chromatographic separation from matrix components.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Adjust the gradient slope, organic solvent composition, and pH to improve the separation of this compound from interfering peaks.

    • Evaluate different stationary phases: Test analytical columns with different chemistries (e.g., C18, phenyl-hexyl) to find one that provides better selectivity for this compound and its metabolites.

    • Employ UHPLC: Ultra-high-performance liquid chromatography (UHPLC) offers higher resolution and can effectively separate this compound from matrix interferences.[7]

Issue: Inconsistent this compound Recovery

  • Possible Cause: Inefficient or variable sample extraction.

  • Troubleshooting Steps:

    • Re-evaluate the extraction method: Compare different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to find the most consistent method for your matrix.

    • Optimize extraction parameters: For LLE, test different organic solvents and pH conditions. For SPE, experiment with different sorbents, wash solutions, and elution solvents.

    • Use a robust internal standard: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for variability in recovery and matrix effects.

Issue: High Signal Suppression or Enhancement

  • Possible Cause: Co-elution of highly ionizable matrix components.

  • Troubleshooting Steps:

    • Improve sample clean-up: Implement a more rigorous sample preparation method to remove interfering substances. For example, switching from protein precipitation to a more selective SPE method can significantly reduce matrix effects.[2]

    • Modify chromatographic conditions: As mentioned previously, optimizing the chromatography to separate this compound from the regions of ion suppression is crucial.

    • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

Issue: Co-eluting Interferences with this compound

  • Possible Cause: Isomeric or isobaric compounds in the matrix.

  • Troubleshooting Steps:

    • High-resolution mass spectrometry (HRMS): Utilize HRMS to differentiate this compound from isobaric interferences based on their accurate mass.

    • Optimize MS/MS transitions: Select unique and specific precursor-product ion transitions for this compound to minimize interference from other compounds.

    • Enhance chromatographic separation: As a primary strategy, improve the chromatographic resolution to separate the interfering compounds from the this compound peak.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for this compound and Related Aconitines

Sample Preparation MethodAnalyte(s)Biological MatrixRecovery (%)Matrix Effect (%)Key Findings
QuEChERS Aconitine, this compound, MesaconitineWhole Blood74 - 8094 - 100Simple and rapid method with good recovery and minimal matrix effect.[8]
Solid-Phase Extraction (SPE) Aconitine, Hypaconitine, this compound, MesaconitinePlasma, Urine96.6 - 101.991 - 109 (Urine)High recovery and effective cleanup for both plasma and urine samples.[9]
Liquid-Liquid Extraction (LLE) Aconitine, Mesaconitine, Hypaconitine, this compoundWhole BloodNot specifiedNot specifiedA traditional method, often requires optimization of solvent and pH.[10]
Electromembrane Extraction (EME) Aconitine, Mesaconitine, HypaconitineWhole Blood, Urine72 - 74 (Blood), 85 - 103 (Urine)NegligibleA novel technique showing high recovery and negligible matrix effects.[11]

Table 2: LC-MS/MS Method Performance for this compound and Related Aconitines

Analyte(s)Biological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Aconitine, Hypaconitine, this compound, MesaconitinePlasma0.2 - 0.510 - 300Not specifiedNot specified
Aconitine, Hypaconitine, this compound, MesaconitineWhole Blood0.3 - 0.51.25 - 400.3 - 9.93.2 - 12.8
Aconitine, this compound, MesaconitineWhole BloodNot specifiedNot specified~2~4
Aconitine, Hypaconitine, this compound, MesaconitineSerum, Urine0.10.1 - 20 (Serum), 0.1 - 200 (Urine)1.7 - 11.51.7 - 11.5

Experimental Protocols

Protocol 1: Matrix Effect Assessment using Post-Extraction Spiking

  • Prepare Blank Matrix Extract: Extract six different lots of blank biological matrix using the developed sample preparation method.

  • Prepare Post-Spiked Samples: Spike the extracted blank matrix samples with this compound at low and high QC concentrations.

  • Prepare Neat Solutions: Prepare solutions of this compound in the mobile phase at the same low and high QC concentrations.

  • Analyze Samples: Inject the post-spiked samples and neat solutions into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) * 100

Protocol 2: QuEChERS Sample Preparation for this compound in Whole Blood

This protocol is adapted from a method for related aconitines and may require optimization for this compound.[8]

  • Sample Aliquoting: Take 1 mL of whole blood sample.

  • Protein Precipitation: Add 1 mL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper acetonitrile layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

MatrixEffectMechanism cluster_ESI_Source Electrospray Ionization (ESI) Source cluster_Interference Matrix Interference Droplet Charged Droplet (Analyte + Matrix) SolventEvaporation Solvent Evaporation Droplet->SolventEvaporation Desolvation GasPhaseIons Gas Phase Ions SolventEvaporation->GasPhaseIons MS_Inlet MS Inlet GasPhaseIons->MS_Inlet Sampling IonSuppression Ion Suppression GasPhaseIons->IonSuppression IonEnhancement Ion Enhancement GasPhaseIons->IonEnhancement CoelutingMatrix Co-eluting Matrix (e.g., Phospholipids) CoelutingMatrix->Droplet Alters droplet properties CoelutingMatrix->GasPhaseIons Competes for charge IonSuppression->MS_Inlet Reduced Signal IonEnhancement->MS_Inlet Increased Signal

Caption: Mechanism of Ion Suppression and Enhancement in ESI-MS.

TroubleshootingWorkflow Start Inaccurate this compound Quantification CheckMatrixEffect Assess Matrix Effect (Post-Extraction Spike) Start->CheckMatrixEffect MatrixEffectPresent Matrix Effect > 15%? CheckMatrixEffect->MatrixEffectPresent OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) MatrixEffectPresent->OptimizeSamplePrep Yes End Accurate Quantification MatrixEffectPresent->End No OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate Revalidate->End SamplePrepComparison BiologicalSample Biological Sample (e.g., Whole Blood) PPT Protein Precipitation (PPT) BiologicalSample->PPT LLE Liquid-Liquid Extraction (LLE) BiologicalSample->LLE SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE PPT_Adv Adv: Fast, Simple Disadv: Low Selectivity, High Matrix Effect PPT->PPT_Adv Analysis LC-MS/MS Analysis PPT->Analysis LLE_Adv Adv: Good Cleanup Disadv: Labor-intensive, Emulsion Formation LLE->LLE_Adv LLE->Analysis SPE_Adv Adv: High Selectivity, Low Matrix Effect Disadv: Method Development SPE->SPE_Adv SPE->Analysis

References

Technical Support Center: Refining Solid-Phase Extraction of Jesaconitine from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of jesaconitine from plasma samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the solid-phase extraction of this compound from plasma.

Issue 1: Low Recovery of this compound

Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low recovery is a common issue in SPE.[1][2][3] The following table outlines potential causes and suggests corrective actions. To systematically troubleshoot, it is recommended to collect and analyze fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[2][4]

Potential Cause Recommended Solution
Inappropriate Sorbent Selection This compound is a diterpenoid alkaloid. Consider using a mixed-mode cation-exchange cartridge (e.g., Oasis MCX) or a reversed-phase sorbent like C18 or HLB.[5] The choice depends on the sample matrix and desired selectivity.[6]
Inefficient Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the elution strength by using a stronger solvent or by modifying the pH. For example, if using a C18 cartridge, eluting with acetonitrile has shown to be effective.[7] It may also be necessary to increase the volume of the elution solvent.[3]
Sample Overload Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough during the loading step.[4] Reduce the sample volume or use a cartridge with a higher sorbent mass.[8][9]
Analyte Breakthrough During Loading/Washing The sample solvent may be too strong, causing this compound to pass through the cartridge without binding. Dilute the plasma sample with a weaker solvent before loading.[8] Similarly, the wash solvent might be too aggressive, prematurely eluting the analyte. Use a weaker wash solvent to remove interferences without affecting this compound retention.[2][8]
Improper pH The pH of the sample and wash solutions can significantly impact the retention of ionizable compounds like alkaloids. Adjust the pH to ensure this compound is in a state that favors retention on the chosen sorbent.[4]
Incomplete Cartridge Conditioning/Equilibration Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery.[6][8] Ensure the sorbent is fully wetted by following the manufacturer's recommended protocol.
Analyte Instability Aconitum alkaloids can be unstable, especially in alkaline solutions.[10] Minimize sample processing time and keep samples on ice or at a controlled low temperature.[11]

Issue 2: Poor Reproducibility

Q: I am observing significant variability between my SPE replicates. What could be causing this and how can I improve reproducibility?

A: Poor reproducibility can stem from several factors throughout the SPE workflow.[1][2]

Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Variations in plasma sample preparation, such as inconsistent protein precipitation or pH adjustment, can lead to variable results.[8] Standardize the pre-treatment protocol for all samples.
Variable Flow Rates Inconsistent flow rates during sample loading, washing, and elution can affect analyte-sorbent interaction time and, consequently, recovery.[9] Use a vacuum manifold or an automated SPE system to maintain a consistent flow rate. A flow rate of 1-2 mL/min is often recommended for elution.[9]
Cartridge Drying Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to channeling and poor recovery.[8] Ensure the sorbent bed remains wet throughout the process until the final drying step before elution.
Instrumental Variability If using an automated system, ensure it is properly calibrated and maintained.[8] For manual processing, ensure consistent timing and technique for each step.

Issue 3: Insufficient Sample Clean-up

Q: My final extract contains a high level of matrix components, interfering with my downstream analysis. How can I achieve a cleaner extract?

A: The goal of SPE is to isolate the analyte of interest from interfering matrix components.[12]

Potential Cause Recommended Solution
Suboptimal Wash Step The wash solvent may not be effective at removing matrix interferences. Optimize the wash step by using a solvent that is strong enough to remove impurities but weak enough to leave this compound bound to the sorbent.[2] Consider a multi-step wash with solvents of increasing strength.
Inappropriate Sorbent The chosen sorbent may have a high affinity for both this compound and interfering compounds. Consider a more selective sorbent. For example, a mixed-mode sorbent that utilizes both reversed-phase and ion-exchange mechanisms can provide enhanced selectivity.[6]
Matrix Effects in LC-MS/MS Co-eluting matrix components can cause ion suppression or enhancement in mass spectrometry-based detection. A cleaner extract will minimize these effects. The matrix effect for Aconitum alkaloids in plasma has been reported to be between 86.4% and 114%.[7]

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is best for this compound extraction from plasma?

A1: Several types of SPE cartridges have been successfully used for the extraction of Aconitum alkaloids, including this compound, from plasma. The most common are:

  • Mixed-Mode Cation-Exchange (MCX): These are often a good choice for basic compounds like alkaloids as they offer dual retention mechanisms (ion-exchange and reversed-phase).[5]

  • Reversed-Phase (e.g., C18, HLB): These are widely used and effective for compounds with some degree of hydrophobicity.[5][7] C18 sorbents are effective at removing matrix materials like starch, fat, and sugar.[13]

  • Novel Sorbents (e.g., ZIF-8): Zeolitic imidazolate framework-8 (ZIF-8) has been used for dispersive SPE (d-SPE) of aconitine alkaloids and has shown high extraction efficiency.[11][12]

The optimal choice will depend on the specific requirements of your assay, such as the desired level of cleanliness and the analytical method used for detection.

Q2: What are the key parameters to optimize in an SPE method for this compound?

A2: The following parameters are critical for developing a robust SPE method for this compound:

  • Sorbent Selection: As discussed above, the choice of sorbent is fundamental.

  • Sample Pre-treatment: This includes dilution, pH adjustment, and protein precipitation.

  • Wash Solvent Composition and Volume: This is crucial for removing interferences without losing the analyte.

  • Elution Solvent Composition and Volume: This determines the efficiency of analyte recovery.

  • Flow Rate: This affects the kinetics of binding and elution.

A systematic approach, such as a one-factor-at-a-time or a design of experiments (DoE) approach, should be used for optimization.

Q3: How stable is this compound in plasma during storage and the extraction process?

A3: Aconitum alkaloids are known to be unstable, particularly in alkaline solutions where they can undergo hydrolysis.[10] They are generally more stable in acidic solutions.[10] For storage, plasma samples should be kept frozen, for instance at -20°C, and stability should be evaluated over the intended storage period.[11] One study on diltiazem and its metabolites in plasma suggested that storage at -70°C may provide better stability than -20°C.[14] During the extraction process, it is advisable to work with cooled samples and minimize the time samples are at room temperature to prevent degradation.[11] Stability tests should be conducted to replicate the actual conditions that samples are likely to encounter.[11]

Experimental Protocols

Below are summarized experimental protocols for the solid-phase extraction of Aconitum alkaloids, including this compound, from plasma, based on literature.

Protocol 1: Mixed-Mode Cation-Exchange (MCX) SPE

This protocol is based on a method used for the analysis of aconitine, mesaconitine, hypaconitine, and this compound.[5]

  • Cartridge Conditioning: Condition an Oasis MCX cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a solution of 10mM ammonium formate and methanol to remove interferences.

  • Elution: Elute the alkaloids from the cartridge with an appropriate solvent.

  • Downstream Analysis: The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Reversed-Phase (C18) SPE

This protocol is adapted from a method for the simultaneous determination of six Aconitum alkaloids in rat plasma.[7][15]

  • Cartridge Activation: Activate a C18 extraction column with 2 mL of methanol followed by 2 mL of water.[15]

  • Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution.[15]

  • Sample Loading: Load the plasma sample onto the activated SPE column.[15]

  • Washing: Wash the column to remove interfering substances.

  • Elution: Elute the alkaloids with acetonitrile.[7]

  • Analysis: The eluate is then ready for HPLC-MS/MS analysis.[7]

Protocol 3: Dispersive SPE (d-SPE) with ZIF-8

This protocol is based on a novel method for the extraction of five aconitine alkaloids.[11][12]

  • Sample Preparation: To 200 µL of blank rat plasma, add 10 µL of the working standard solution and internal standard, along with 15 mg of ZIF-8.[11]

  • Extraction: The mixture is subjected to shaker extraction. Optimal conditions were found to be an extraction time of 18 minutes at a shaker speed of 100 rpm.[11]

  • Separation: Centrifuge the sample to separate the sorbent with the bound analytes.

  • Elution: Elute the alkaloids from the ZIF-8 sorbent with a suitable solvent.

  • Analysis: The eluate is then analyzed by LC-MS/MS.

Data Presentation

Table 1: Comparison of SPE Sorbents for Aconitum Alkaloid Extraction

Sorbent TypeRetention Mechanism(s)Reported Application for Aconitum AlkaloidsKey AdvantagesReference(s)
Oasis MCX Mixed-Mode (Reversed-Phase & Strong Cation-Exchange)YesHigh selectivity for basic compounds, leading to cleaner extracts.[5]
Oasis HLB Reversed-Phase (Hydrophilic-Lipophilic Balanced)YesGood retention for a wide range of compounds, less prone to drying out.[5]
C18 Reversed-PhaseYesWidely available, effective for non-polar to moderately polar compounds.[7][15]
ZIF-8 AdsorptionYes (in d-SPE format)High surface area and porosity, leading to high extraction efficiency.[11][12]

Table 2: Reported SPE Method Validation Parameters for Aconitum Alkaloids in Plasma

Analyte(s)SPE MethodLLOQ (ng/mL)Recovery (%)Reference
Aconitine, Mesaconitine, Hypaconitine, this compoundMCX0.12 - 1.15Not explicitly stated[5]
10-Hydroxy MesaconitineProtein Precipitation0.3> 79.1[16]
Aconitine, Hypaconitine, Mesaconitine, Lappaconitine, BenzoylaconitineZIF-8 d-SPE0.104Not explicitly stated, but method showed good linearity and sensitivity[12]
Aconitine, Mesaconitine, Hypaconitine, Benzoylaconine, Benzoylmesaconine, BenzoylhypaconineC180.025 - 0.10065.06 - 85.1[17]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample pretreatment Pre-treatment (e.g., add IS, pH adjust) plasma->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water) conditioning->equilibration equilibration->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte) washing->elution analysis Downstream Analysis (e.g., LC-MS/MS) elution->analysis

Caption: General workflow for solid-phase extraction of this compound from plasma.

Troubleshooting_Low_Recovery cluster_fractions Fraction Analysis cluster_solutions Potential Solutions start Low this compound Recovery q1 Where is the analyte being lost? start->q1 load_fraction In Loading/Wash Fraction q1->load_fraction Breakthrough no_elution Retained on Column (Not in Eluate) q1->no_elution Strong Retention not_detected Not Detected in Any Fraction q1->not_detected Degradation/Binding solution1 - Weaker loading/wash solvent - Stronger sorbent - Check pH - Reduce flow rate load_fraction->solution1 solution2 - Stronger elution solvent - Increase elution volume - Check pH no_elution->solution2 solution3 - Check analyte stability - Investigate protein binding not_detected->solution3

Caption: Troubleshooting logic for low recovery in this compound SPE.

References

"minimizing degradation of jesaconitine during sample preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of jesaconitine during sample preparation. The following troubleshooting guides and FAQs address common issues to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound concentrations are lower than expected. What are the primary causes of degradation during sample preparation?

A1: this compound, like other diterpenoid alkaloids, is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and potentially photodegradation. Key factors that accelerate degradation include:

  • pH: this compound is prone to hydrolysis, especially in neutral to alkaline conditions (pH > 7). The ester linkages in the molecule are susceptible to cleavage, leading to less toxic and structurally different compounds.

  • Temperature: Elevated temperatures significantly accelerate the rate of both hydrolysis and thermal decomposition. High temperatures can lead to the formation of pyro-derivatives.

  • Light: Exposure to UV light can potentially cause degradation, a common issue for many alkaloid compounds.

  • Enzymatic Activity: If working with biological matrices, endogenous enzymes can contribute to the metabolic degradation of this compound.

Troubleshooting Tip: To pinpoint the source of degradation, systematically evaluate each step of your protocol. Analyze a control sample of pure this compound that has been subjected to the same conditions (solvents, temperature, light exposure) as your experimental samples.

Q2: What are the best practices for storing this compound samples and standards to prevent degradation?

A2: Proper storage is critical to maintaining the integrity of your this compound samples and standards.

ConditionRecommendationRationale
Temperature Store at low temperatures, ideally at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable.[1]Low temperatures slow down the rate of chemical reactions, including hydrolysis and other degradation pathways.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.[2]Minimizes the risk of photodegradation.
Atmosphere For long-term storage of the pure compound, consider storing under an inert gas like nitrogen or argon.Reduces the potential for oxidative degradation.
Solvent for Stock Solutions Prepare stock solutions in acidic or organic solvents such as methanol or acetonitrile. Avoid neutral or alkaline aqueous solutions for storage.This compound is more stable in acidic and organic environments where hydrolysis is minimized.

Q3: I am extracting this compound from a plant matrix. What extraction conditions should I use to minimize degradation?

A3: The choice of extraction method and solvent is crucial. Here are some recommendations:

  • Solvent Selection: Use slightly acidified organic solvents. A common choice is methanol or ethanol with a small amount of a weak acid like formic acid (e.g., 0.1% v/v). This maintains an acidic pH, which inhibits hydrolysis.

  • Temperature Control: Perform extractions at room temperature or under refrigerated conditions if possible. If heating is necessary to improve extraction efficiency, use the lowest effective temperature for the shortest possible duration. Avoid temperatures above 60°C.

  • Extraction Method:

    • Ultrasonic-assisted extraction (UAE): This method is often preferred as it can be performed at low temperatures and for shorter durations compared to methods like Soxhlet extraction.

    • Maceration: Soaking the plant material in the extraction solvent at room temperature is a gentle method, though it may require longer extraction times.

Experimental Protocol: Recommended Extraction of this compound from Plant Material

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40-50°C) and grind it into a fine powder.

  • Extraction:

    • Weigh the powdered plant material and place it in a suitable vessel.

    • Add the extraction solvent (e.g., methanol with 0.1% formic acid) at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).

    • Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.

    • Alternatively, macerate the sample with periodic agitation for 12-24 hours at room temperature, protected from light.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • If concentration is needed, use a rotary evaporator under reduced pressure at a low temperature (below 40°C).

    • Reconstitute the dried extract in a suitable solvent for analysis or further purification.

Q4: How can I effectively clean up my this compound extract to remove interferences without causing degradation?

A4: Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are two effective methods for sample cleanup.

Solid-Phase Extraction (SPE) Protocol:

This protocol is suitable for purifying this compound from complex matrices.

  • Cartridge Selection: Use a mixed-mode cation exchange (MCX) or a C18 reversed-phase cartridge.

  • Conditioning:

    • Wash the cartridge with 1-2 volumes of methanol.

    • Equilibrate the cartridge with 1-2 volumes of water or a slightly acidic buffer (e.g., 0.1% formic acid in water).

  • Sample Loading:

    • Ensure your sample is in a liquid form compatible with the cartridge (e.g., dissolved in the equilibration buffer).

    • Load the sample onto the cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences. For a C18 cartridge, this could be water or a low percentage of methanol in water. For an MCX cartridge, a wash with an acidic solution followed by methanol can be effective.

  • Elution:

    • Elute this compound with a stronger solvent. For a C18 cartridge, this would be methanol or acetonitrile. For an MCX cartridge, use a small amount of a basic modifier (e.g., 5% ammonium hydroxide) in an organic solvent like methanol to neutralize the charge and elute the analyte.

  • Post-Elution:

    • Evaporate the elution solvent under a gentle stream of nitrogen at a low temperature.

    • Reconstitute the sample in the mobile phase for analysis.

QuEChERS Protocol for Biological Samples:

This method is particularly useful for analyzing this compound in biological matrices like blood or tissue. A modified QuEChERS protocol has been successfully used for the quantification of aconitines, including this compound.[2][3]

  • Sample Homogenization: Homogenize the sample (e.g., 1 mL of whole blood) with water.

  • Extraction and Partitioning:

    • Add an extraction solvent (e.g., acetonitrile) and shake vigorously.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Centrifuge to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Add it to a d-SPE tube containing a sorbent (e.g., PSA - primary secondary amine) and magnesium sulfate.

    • Vortex and then centrifuge.

  • Final Sample Preparation:

    • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizing Degradation and Workflow

This compound Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of its ester groups. High temperatures can also lead to pyrolysis. The diagram below illustrates the potential degradation pathways based on the known degradation of the closely related aconitine.

G cluster_conditions Degradation Conditions This compound This compound Hydrolysis_Product_1 Monoester Derivative (e.g., Benzoyl-like derivative) This compound->Hydrolysis_Product_1 Hydrolysis (OH⁻, H₂O) Pyro_Derivatives Pyro-derivatives (e.g., Pyrothis compound) This compound->Pyro_Derivatives Pyrolysis (High Temp.) Hydrolysis_Product_2 Aconine-like Derivative (Loss of both ester groups) Hydrolysis_Product_1->Hydrolysis_Product_2 Further Hydrolysis Alkaline_pH Alkaline/Neutral pH High_Temp High Temperature UV_Light UV Light (Potential)

Caption: Potential degradation pathways of this compound.

Recommended Sample Preparation Workflow

The following workflow is designed to minimize the degradation of this compound during sample preparation for analysis.

G start Start: Sample Collection extraction Extraction (Acidified organic solvent, low temp) start->extraction filtration Filtration/Centrifugation extraction->filtration concentration Concentration (Rotary evaporation < 40°C) filtration->concentration cleanup Cleanup Needed? concentration->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Yes quechers QuEChERS cleanup->quechers Yes (Biol. Matrix) reconstitution Reconstitution (in mobile phase) cleanup->reconstitution No spe->reconstitution quechers->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting Logic for this compound Degradation

This decision tree can help identify the source of this compound degradation in your experimental workflow.

G start Low this compound Recovery check_storage Are standards and samples stored correctly? (-20°C, protected from light) start->check_storage correct_storage Correct storage procedures check_storage->correct_storage No check_extraction_pH Is extraction solvent acidified? check_storage->check_extraction_pH Yes correct_storage->check_extraction_pH acidify_solvent Acidify solvent (e.g., 0.1% Formic Acid) check_extraction_pH->acidify_solvent No check_extraction_temp Is extraction performed at high temperature? check_extraction_pH->check_extraction_temp Yes acidify_solvent->check_extraction_temp lower_temp Lower extraction temp. (Room temp or below) check_extraction_temp->lower_temp Yes check_evaporation_temp Is solvent evaporation done at high temp? check_extraction_temp->check_evaporation_temp No lower_temp->check_evaporation_temp lower_evap_temp Lower evaporation temp. (< 40°C) check_evaporation_temp->lower_evap_temp Yes check_sample_pH Is the final sample in a neutral/alkaline aqueous solution? check_evaporation_temp->check_sample_pH No lower_evap_temp->check_sample_pH acidify_final_sample Acidify final sample or keep in organic solvent check_sample_pH->acidify_final_sample Yes end Degradation Minimized check_sample_pH->end No acidify_final_sample->end

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Addressing Poor Reproducibility in Jesaconitine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing reproducibility issues encountered during experiments with jesaconitine. Given the limited availability of specific experimental data for this compound, this guide incorporates information from closely related Aconitum alkaloids, such as aconitine, to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there reproducibility challenges associated with it?

A1: this compound is a C19-diterpenoid alkaloid and a highly toxic constituent found in plants of the Aconitum species.[1] Like other Aconitum alkaloids, it is known for its potent cardiotoxicity and neurotoxicity.[1] Reproducibility challenges in experiments involving this compound and other natural products can stem from several factors, including:

  • Purity and Source Material: The concentration and composition of alkaloids can vary significantly between different Aconitum species and even within the same species depending on the time of harvest and processing methods.

  • Compound Stability: this compound's stability in solution, particularly over multiple freeze-thaw cycles, can affect its effective concentration.

  • Complex Mechanism of Action: Aconitum alkaloids modulate voltage-gated sodium channels and can impact multiple signaling pathways, leading to varied effects in different experimental systems.[1][2]

Q2: What are the primary safety precautions when handling this compound?

A2: this compound is extremely toxic. Ingestion of even small amounts can be lethal. All handling should be performed in a designated containment facility (e.g., a fume hood) with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. A standard operating procedure (SOP) for handling highly potent compounds should be in place.

Q3: How should this compound be stored to ensure stability?

A3: this compound powder should be stored at -20°C. For stock solutions, dissolve in a suitable solvent like dimethyl sulfoxide (DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles.[3][4] While many compounds are stable in DMSO, it is advisable to prepare fresh dilutions for experiments whenever possible.[4][5]

Q4: What are the known cellular targets and mechanisms of action for this compound and related alkaloids?

A4: The primary target of Aconitum alkaloids is the voltage-gated sodium channel.[1][2] By binding to site 2 of the channel, these alkaloids cause persistent activation, leading to continuous Na+ influx, membrane depolarization, and subsequent cardiotoxic and neurotoxic effects.[2] Additionally, related alkaloids like aconitine have been shown to induce apoptosis and modulate signaling pathways such as the p38/MAPK pathway.[6][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent IC50/EC50 Values 1. Compound Degradation: this compound may be unstable in solution after multiple freeze-thaw cycles or prolonged storage. 2. Cell Line Variability: Different cell passages may exhibit varying sensitivity. 3. Assay Conditions: Inconsistent cell seeding density, incubation time, or reagent concentrations.1. Prepare fresh this compound dilutions from a new aliquot for each experiment. Verify compound purity if possible. 2. Use cells within a consistent, low passage number range. Regularly perform cell line authentication. 3. Standardize all assay parameters. Ensure uniform cell seeding and consistent timing for all steps.
No Observable Effect at Expected Concentrations 1. Incorrect Concentration: Calculation error or degradation of the stock solution. 2. Low Cell Sensitivity: The chosen cell line may not be sensitive to this compound's mechanism of action. 3. Poor Solubility: this compound may precipitate out of the media at higher concentrations.1. Re-calculate dilutions and prepare a fresh stock solution. 2. Use a cell line known to be sensitive to sodium channel modulators (e.g., neuronal or cardiac cell lines like HT22 or H9c2).[8][9] 3. Visually inspect the media for precipitation. Consider using a lower concentration range or a different solvent system if compatible with the assay.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Pipetting Errors: Inaccurate dispensing of compound or reagents.1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outermost wells of the plate for data collection; fill them with sterile media or PBS. 3. Use calibrated pipettes and proper pipetting techniques. For dose-response curves, perform serial dilutions in a separate plate before transferring to the cell plate.
Unexpected Cell Morphology or Death 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. 2. Contamination: Microbial contamination of cell culture or reagents.1. Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Regularly check cultures for signs of contamination. Use aseptic techniques and sterile reagents.

Quantitative Data

Due to the limited availability of published IC50 and EC50 values specifically for this compound, the following table includes data for the closely related aconitine to provide a comparative reference for experimental design.

Table 1: Cytotoxicity and Bioactivity of Aconitine in Various Models

CompoundAssay/ModelCell Line/OrganismEndpointValueReference
AconitineCell ViabilityH9c2 (cardiomyocytes)Apoptosis Induction1.0 µmol/L (significant effect)[9]
AconitineCell ViabilityHT22 (neuronal cells)Apoptosis InductionDose-dependent[8]
AconitineAnalgesic EffectMouse (hot plate)EC500.08 mg/kg[10]
AconitineAcute ToxicityMouseLD500.16 mg/kg[10]
Aconitine Derivative (24o)AntiproliferativeMCF-7 (breast cancer)IC507.58 µM[10]
Aconitine Derivative (24o)AntiproliferativeMCF-7/ADRIC507.02 µM[10]

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment in HT22 Cells

This protocol is adapted from studies on aconitine's neurotoxicity and can be used as a starting point for this compound.[8]

  • Cell Culture: Culture HT22 hippocampal neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with media containing various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assay (MTT):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro Cardiotoxicity Assessment in H9c2 Cells

This protocol is based on studies of aconitine-induced cardiotoxicity.[6][9]

  • Cell Culture: Culture H9c2 rat cardiomyoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and grow to 70-80% confluency.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.25, 0.5, 1.0 µM, based on aconitine studies) for 24 hours.[6]

  • Apoptosis Assay (Flow Cytometry):

    • Harvest cells by trypsinization and wash with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify early and late apoptosis.

  • Western Blot for Signaling Pathways:

    • Lyse the treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p38, p38, Bcl-2, Bax) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Troubleshooting Workflow for Poor Reproducibility Start Experiment Yields Inconsistent Results Check_Compound Verify Compound Integrity (Purity, Stability, Concentration) Start->Check_Compound Check_Cells Assess Cell Health & Consistency (Passage Number, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Timings, Reagents, Technique) Start->Check_Protocol Decision Are All Parameters Validated? Check_Compound->Decision Check_Cells->Decision Check_Protocol->Decision Optimize Systematically Optimize One Variable at a Time Decision->Optimize No End Reproducible Experiment Decision->End Yes Optimize->Start

Caption: A logical workflow for troubleshooting irreproducible results in this compound experiments.

G cluster_1 Proposed Signaling Pathway for this compound-Induced Cardiotoxicity This compound This compound NaChannel Voltage-Gated Na+ Channel This compound->NaChannel Persistent Activation CaOverload Intracellular Ca2+ Overload NaChannel->CaOverload ROS ↑ ROS Production CaOverload->ROS p38 p38 MAPK Activation ROS->p38 Apoptosis Cardiomyocyte Apoptosis p38->Apoptosis

Caption: Proposed pathway for this compound-induced cardiotoxicity, based on related alkaloids.

References

Technical Support Center: Optimization of HPLC Separation for Jesaconitine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of jesaconitine and its analogs, such as aconitine, mesaconitine, and hypaconitine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its analogs in a question-and-answer format.

Issue 1: Poor Peak Resolution Between Analogs

  • Question: My HPLC chromatogram shows overlapping or poorly resolved peaks for this compound and its analogs. How can I improve the separation?

  • Answer: Poor resolution is a common challenge due to the structural similarity of these alkaloids. Here are several strategies to improve separation:

    • Optimize Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous buffer is critical. A systematic approach to optimizing the gradient or isocratic conditions is recommended. Decreasing the organic solvent concentration can increase retention times and potentially improve resolution.

    • Adjust pH of the Aqueous Buffer: The pH of the mobile phase affects the ionization state of the analytes and their interaction with the stationary phase. For Aconitum alkaloids, a slightly acidic to neutral pH is often employed. Experiment with small adjustments to the buffer pH to find the optimal separation window.

    • Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers can significantly enhance resolution. Triethylamine (TEA) is commonly added to the mobile phase to reduce peak tailing and improve the separation of basic compounds like alkaloids.[1] The concentration of triethylamine phosphate in the buffer solution has been shown to markedly affect the resolution of aconitine, mesaconitine, and hypaconitine.[2]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different HPLC column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency can provide the necessary selectivity.

    • Lower the Column Temperature: Reducing the column temperature can sometimes increase the viscosity of the mobile phase and enhance interactions with the stationary phase, leading to better separation, although this may also increase backpressure.

Issue 2: Peak Tailing

  • Question: The peaks for my alkaloids are showing significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound and its analogs on a standard C18 column is often caused by secondary interactions with free silanol groups on the silica-based stationary phase.[1] Here’s how to address it:

    • Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase is a very effective solution.[1] TEA will preferentially interact with the active silanol sites, minimizing their interaction with the analytes and resulting in more symmetrical peaks.

    • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, but care must be taken as silica-based columns are not stable at high pH (typically above 8).[1]

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to reduce peak tailing for basic compounds.

    • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Irreproducible Retention Times

  • Question: I am observing shifts in retention times between different runs. What could be the cause?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase preparation.

    • Mobile Phase Composition: In reversed-phase chromatography, retention is very sensitive to the organic solvent concentration. Ensure your mobile phase is accurately and consistently prepared. If using a gradient, ensure the pump's mixing performance is optimal. You can verify this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[3]

    • Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant and stable temperature.

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.

    • Pump Performance: Leaks in the pump seals or check valve issues can lead to inconsistent flow rates and, consequently, variable retention times.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical starting HPLC method for the separation of this compound and its analogs?

    • A1: A good starting point is a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase could consist of acetonitrile (A) and a buffer (B), such as 25 mM triethylamine phosphate adjusted to pH 3.0.[2] A gradient from a lower to a higher percentage of acetonitrile at a flow rate of 1.0 mL/min is a common approach. Detection is typically performed at around 230-240 nm.[1][5]

  • Q2: How can I reduce the analysis time for my HPLC separation?

    • A2: To shorten the run time, you can:

      • Increase the flow rate, but be mindful of the system's backpressure limits.

      • Use a shorter column or a column with a smaller particle size (e.g., sub-2 µm for UHPLC).

      • Increase the column temperature to reduce mobile phase viscosity and speed up elution.

      • Make the gradient more aggressive (i.e., increase the percentage of organic solvent more rapidly).

  • Q3: What are the key parameters to optimize for method development?

    • A3: For the separation of this compound and its analogs, the most influential parameters to optimize are:

      • Mobile Phase Composition: The type and concentration of the organic solvent and the composition and pH of the aqueous buffer.

      • Mobile Phase Additives: The concentration of additives like triethylamine.

      • Column Chemistry: The choice of the stationary phase (e.g., C18, C8, Phenyl-Hexyl).

      • Column Temperature.

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Aconitine Analogs

This protocol is a representative method for the separation of aconitine, mesaconitine, and hypaconitine.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: Welchrom ODS C18 (4.6 mm × 250 mm, 5 μm).[5]

    • Mobile Phase: Acetonitrile and 0.03% tetrabutyl ammonium hydroxide (adjusted to pH 9.74 with glacial acetic acid) in a ratio of 58:42 (v/v).[5] Note: Operating at high pH requires a pH-stable column.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 230 nm.[5]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standards or sample extract in a suitable solvent, such as methanol or the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Optimized HPLC Method with Mobile Phase Additive for Improved Peak Shape

This protocol utilizes triethylamine to improve peak symmetry.

  • Instrumentation:

    • HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: RP-C18 column.

    • Mobile Phase: A gradient elution using:

      • Solvent A: Acetonitrile.

      • Solvent B: Aqueous phase containing 0.1% phosphoric acid and 0.1% triethylamine, adjusted to pH 3.0 with triethylamine.[1]

    • Gradient Program: A typical gradient might be 13-18% A over 20 minutes, followed by an increase to elute all compounds.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 240 nm.[1]

    • Column Temperature: Room temperature.[1]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • Prepare samples as described in Protocol 1.

Quantitative Data Summary

Table 1: HPLC Methods for the Determination of this compound and its Analogs

ParameterMethod 1Method 2Method 3
Analytes Mesaconitine, Aconitine, Hypaconitine[5]Aconitine, Mesaconitine, Hypaconitine[6]Benzoylmesaconine (analog)[1]
Column Welchrom ODS C18 (4.6 x 250 mm, 5 µm)[5]Not specifiedRP-C18[1]
Mobile Phase Acetonitrile:0.03% Tetrabutyl ammonium hydroxide (pH 9.74) (58:42)[5]Methanol:H2O:CHCl3:Triethylamine (700:300:10:1)[6]Gradient of Acetonitrile and 0.1% Phosphoric acid + 0.1% Triethylamine (pH 3.0)[1]
Flow Rate 1.0 mL/min[5]Not specified1.0 mL/min[1]
Detection 230 nm[5]254 nm[6]240 nm[1]

Visualizations

Caption: A troubleshooting workflow for common HPLC separation problems.

HPLC_Optimization_Strategy cluster_initial Initial Setup cluster_optimization Optimization Cycle cluster_validation Finalization Start Define Separation Goals (Analytes, Resolution) Select_Column Select Initial Column (e.g., C18, 5µm) Start->Select_Column Initial_MP Develop Initial Mobile Phase (Acetonitrile/Buffer) Select_Column->Initial_MP Run_Experiment Perform Initial HPLC Run Initial_MP->Run_Experiment Evaluate_Chromo Evaluate Chromatogram - Resolution - Peak Shape - Run Time Run_Experiment->Evaluate_Chromo Adjust_Params Adjust Key Parameters - Mobile Phase Ratio - pH, Additives - Temperature Evaluate_Chromo->Adjust_Params Goals Not Met Method_Validation Validate Optimized Method - Robustness - Reproducibility Evaluate_Chromo->Method_Validation Goals Met Adjust_Params->Run_Experiment Final_Method Final HPLC Method Method_Validation->Final_Method

Caption: A logical workflow for HPLC method development and optimization.

References

Validation & Comparative

A Comparative Analysis of Jesaconitine and Aconitine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of jesaconitine and aconitine, two closely related and highly potent diterpenoid alkaloids found in plants of the Aconitum genus. A thorough understanding of their distinct toxicological profiles is crucial for researchers in the fields of pharmacology, toxicology, and drug development. This document summarizes key quantitative toxicity data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate a clear and objective comparison.

Quantitative Toxicity Data

The acute toxicity of this compound and aconitine has been evaluated in various animal models. The following tables summarize the available median lethal dose (LD50) values, a common measure of acute toxicity. A lower LD50 value indicates higher toxicity.

Table 1: Comparative LD50 Values of this compound and Aconitine in Mice

CompoundAdministration RouteLD50 (mg/kg)
This compoundSubcutaneous0.23[1]
AconitineSubcutaneous0.270[2]
AconitineOral1.0 - 1.8[2][3][4]
AconitineIntravenous0.100[2]
AconitineIntraperitoneal0.270[2]

Table 2: LD50 Values of Aconitine in Various Species

SpeciesAdministration RouteLD50 (mg/kg)
RatIntravenous0.064[2]
CatIntravenous0.080[2]
Guinea PigIntravenous0.060[2]

For humans, the estimated lethal dose of pure aconitine is as low as 1-2 mg, with a lowest published oral lethal dose reported at 28 μg/kg.[2][3][4]

Mechanism of Toxicity

Both this compound and aconitine are potent cardiotoxins and neurotoxins that exert their effects primarily by targeting voltage-gated sodium channels (VGSCs) in excitable cell membranes, such as those in the myocardium, nerves, and muscles.[5][6]

The core mechanism involves the binding of these alkaloids to site 2 of the open state of VGSCs.[6] This binding prevents the channels from inactivating, leading to a persistent influx of sodium ions. The sustained sodium influx results in membrane depolarization, which can cause:

  • Cardiotoxicity : This is the most critical effect and often the cause of death in aconitine poisoning. The persistent sodium influx leads to an increase in intracellular calcium via the sodium-calcium exchanger. This calcium overload can induce delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs), triggering life-threatening cardiac arrhythmias such as ventricular tachycardia and fibrillation.[6][7][8]

  • Neurotoxicity : The continuous firing of neurons due to the persistent activation of sodium channels leads to a range of neurological symptoms. These include paresthesia (tingling and numbness), particularly around the mouth and in the limbs, muscle weakness, and in severe cases, paralysis.[5][6]

While the fundamental mechanism is the same, the higher toxicity of this compound compared to aconitine, as suggested by its lower LD50 value in mice, may be attributed to differences in its affinity for the sodium channel binding site or variations in its pharmacokinetic profile.[1]

Experimental Protocols

Determination of Aconitine Alkaloids in Biological Samples (LC-MS/MS)

A common and sensitive method for the quantitative analysis of aconitine and this compound in biological matrices like blood, urine, and gastric contents is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][8]

Sample Preparation (Micro Volume QuEChERS)

  • Extraction : Biological samples (e.g., serum, urine) are diluted and mixed with an internal standard (e.g., diazepam-d5). The extraction is performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) kit, which typically involves the addition of salts and solvents to partition the analytes of interest.[1]

  • Centrifugation : The mixture is centrifuged to separate the organic layer containing the alkaloids from the aqueous layer and solid debris.

  • Analysis : The supernatant (organic layer) is collected for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

  • Chromatography : Separation is achieved on a reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.[3]

  • Mass Spectrometry : The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[1][3]

    • Aconitine : m/z 646.3 → 105.0[1]

    • This compound : m/z 676.25 → 135.15[1]

Visualizations

Signaling Pathway of Aconitine-Induced Cardiotoxicity

Aconitine_Cardiotoxicity cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol aconitine Aconitine/Jesaconitine vgsc Voltage-Gated Sodium Channel (VGSC) aconitine->vgsc Binds to open state na_influx Persistent Na+ Influx vgsc->na_influx Prevents inactivation na_ca_exchanger Na+/Ca2+ Exchanger ca_overload Intracellular Ca2+ Overload na_ca_exchanger->ca_overload Increases Ca2+ influx na_influx->na_ca_exchanger Activates arrhythmia Cardiac Arrhythmias (Ventricular Tachycardia, Fibrillation) ca_overload->arrhythmia Induces DADs & EADs

Caption: Mechanism of Aconitine-Induced Cardiotoxicity.

Experimental Workflow for Toxicity Analysis

Toxicity_Workflow cluster_in_vivo In Vivo Experiment cluster_in_vitro In Vitro & Ex Vivo Analysis animal_model Animal Model (e.g., Mice) compound_admin Compound Administration (Oral, IV, SC, IP) animal_model->compound_admin observation Observation of Toxic Effects & Mortality compound_admin->observation ld50_calc LD50 Calculation observation->ld50_calc sample_collection Biological Sample Collection (Blood, Urine, Tissue) observation->sample_collection sample_prep Sample Preparation (e.g., QuEChERS) sample_collection->sample_prep lc_msms LC-MS/MS Analysis sample_prep->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: General Workflow for Aconitine Alkaloid Toxicity Assessment.

References

A Comparative Guide to Jesaconitine Quantification Methods: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of jesaconitine, a highly toxic diterpenoid alkaloid found in plants of the Aconitum genus. Accurate and reliable quantification of this compound is critical in toxicology, pharmacology, and the quality control of traditional medicines. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a cross-validation perspective to aid in method selection and development.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. The following tables summarize the performance characteristics of HPLC-MS, UPLC-MS/MS, and ELISA based on published validation data.

Table 1: Performance Comparison of this compound Quantification Methods
ParameterHPLC-MSUPLC-MS/MSELISA (for Aconitine-type Alkaloids)
Linearity Range 1.25 - 300 ng/mL[1][2]0.1 - 1000 nmol/L (~0.06 - 650 ng/mL)[3][4][5]100 - 1500 ng/mL[6]
Limit of Detection (LOD) 0.3 - 0.5 ng/mL[1]0.04 - 0.38 ng/mL[1]Not explicitly stated for this compound
Limit of Quantification (LOQ) 0.5 ng/g[1]0.12 - 1.15 ng/mL[1]Not explicitly stated for this compound
Precision (RSD%) Intra-day: 2.5 - 13.5% Inter-day: 4.8 - 13.5%[1]Intra-day: < 15% Inter-day: < 15%[7]Intra-assay CV: < 10% Inter-assay CV: < 10% (general kit performance)
Accuracy/Recovery (%) 79.9%[1]-14.2% to 9.8% (accuracy)[8]80 - 120% (general kit performance)
Analysis Time Longer run times (e.g., 18 min)[9]Shorter run times (e.g., < 12.5 min)[10]Rapid (dependent on incubation times)
Selectivity HighVery HighPotential for cross-reactivity with other aconitine analogs[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide synopses of typical experimental protocols for the quantification of this compound.

LC-MS/MS Based Methods (HPLC-MS & UPLC-MS/MS)

Liquid chromatography coupled with mass spectrometry is the most prevalent and robust technique for the quantification of this compound and other aconitum alkaloids.

Sample Preparation:

  • Solid-Phase Extraction (SPE): Human plasma samples containing this compound and other alkaloids can be purified using SPE cartridges.[2]

  • Protein Precipitation: For blood or plasma samples, proteins are often precipitated using methanol, followed by centrifugation to separate the supernatant for analysis.[3][4][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method can be employed for the extraction of this compound from biological samples, such as in cases of poisoning.[11]

Chromatographic Separation:

  • HPLC:

    • Column: A polymer-based column like the Shodex ODP2 HP-4B has been used.[1]

    • Mobile Phase: A common mobile phase is a gradient of methanol and ammonium acetate/formic acid solution.[7]

    • Flow Rate: Typically around 1.0 mL/min.[7]

  • UPLC:

    • Column: A popular choice is the Waters C18 column (e.g., 1.7 µm, 50 × 2.1 mm).[3][4][5]

    • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water is frequently used.[3][4][5]

    • Flow Rate: Generally lower than HPLC, for instance, 0.3 mL/min.[8]

Mass Spectrometry Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.[3][4][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for tandem mass spectrometry (MS/MS) to ensure high selectivity and sensitivity.[3][4][5][8] For this compound, a monitored ion transition could be m/z 676.25 to 135.15.[11]

ELISA Method

An Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the detection of aconitine-type alkaloids, which demonstrates cross-reactivity with this compound.

Principle:

This method is based on a competitive immunoassay. A monoclonal antibody with specificity for aconitine-type alkaloids is used. The sample containing the analyte (this compound) competes with a labeled aconitine conjugate for binding to the antibody coated on a microplate. The amount of bound labeled conjugate is inversely proportional to the concentration of the analyte in the sample.

Protocol Outline:

  • Immunogen Preparation: 3-Succinylaconitine is conjugated with a carrier protein like bovine serum albumin (BSA) to produce an immunogen for monoclonal antibody production.[6]

  • Antibody Production: A hybridoma secreting a monoclonal antibody against aconitine is generated.[6]

  • ELISA Procedure:

    • A microplate is coated with the anti-aconitine monoclonal antibody.

    • Samples or standards containing this compound are added to the wells, followed by the addition of an enzyme-conjugated aconitine.

    • After incubation, the plate is washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The absorbance is measured, and the concentration of this compound is determined by comparison to a standard curve.

The developed ELISA has a measurement range of 100 ng/mL to 1.5 µg/mL for aconitine and shows cross-reactivity with this compound, mesaconitine, and hypaconitine.[6]

Visualized Workflows and Mechanisms

Cross-Validation Experimental Workflow

The following diagram illustrates a logical workflow for the cross-validation of different this compound quantification methods.

Cross-Validation Workflow Sample Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (SPE, Precipitation, etc.) Sample->Prep HPLC_MS HPLC-MS Analysis Prep->HPLC_MS UPLC_MSMS UPLC-MS/MS Analysis Prep->UPLC_MSMS ELISA ELISA Analysis Prep->ELISA Data_HPLC HPLC-MS Data HPLC_MS->Data_HPLC Data_UPLC UPLC-MS/MS Data UPLC_MSMS->Data_UPLC Data_ELISA ELISA Data ELISA->Data_ELISA Comparison Comparative Analysis (Linearity, LOD, LOQ, Accuracy, Precision) Data_HPLC->Comparison Data_UPLC->Comparison Data_ELISA->Comparison Conclusion Method Selection/ Validation Report Comparison->Conclusion

Caption: Workflow for cross-validating this compound quantification methods.

Mechanism of this compound Toxicity

This compound, like other aconitine-type alkaloids, primarily exerts its toxic effects by modulating voltage-gated sodium channels. This action leads to a cascade of downstream events, particularly in excitable tissues like the heart and nerves.

This compound Mechanism of Action This compound This compound VGSC Voltage-Gated Sodium Channels (Nav) This compound->VGSC Activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload MAPK MAPK Signaling Pathway Depolarization->MAPK Can influence Arrhythmia Cardiac Arrhythmias Ca_Overload->Arrhythmia Apoptosis Cell Apoptosis Ca_Overload->Apoptosis MAPK->Apoptosis

Caption: Simplified signaling pathway of this compound toxicity.

Conclusion

The cross-validation of analytical methods is paramount for ensuring the accuracy and reliability of this compound quantification. UPLC-MS/MS stands out for its superior sensitivity, selectivity, and speed, making it the method of choice for research and forensic applications where low detection limits are critical.[9][10][12][13][14] HPLC-MS offers a robust and reliable alternative, though with longer analysis times.[9][12][13][14] ELISA presents a high-throughput screening tool; however, its applicability for precise this compound quantification requires further validation, particularly concerning its specificity and the lower end of its detection range. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix.

References

A Comparative Analysis of Jesaconitine and Standard Analgesics: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic efficacy of jesaconitine, a diterpenoid alkaloid derived from Aconitum species, with that of standard analgesic agents. The information is compiled from preclinical studies and is intended to provide objective data to inform further research and drug development. While direct comparative data for this compound is limited, data for the closely related compound aconitine is used as a proxy to provide valuable insights.

Comparative Analgesic Efficacy

The analgesic potential of this compound and standard analgesics has been evaluated in various preclinical pain models. The following tables summarize the quantitative efficacy data from two commonly used assays in mice: the hot plate test (for central antinociceptive activity) and the acetic acid-induced writhing test (for peripheral and visceral analgesia).

Table 1: Comparative Efficacy in the Hot Plate Test in Mice

AnalgesicDosageRoute of AdministrationEfficacy (ED50 or % MPE)
Aconitine0.3 - 0.9 mg/kgOral17.12% - 20.27% improvement in pain threshold[1]
Morphine0.01 - 0.3 mg/kgIntraperitonealED50: 0.124 ± 0.018 mg/kg[2]
Gabapentin504.4 mg/kgNot SpecifiedED50: 504.4 mg/kg[3]
Amitriptyline10 - 50 mg/kgIntraperitonealSignificant antinociceptive activity[4]
Aspirin200 mg/kgOral19.21% improvement in pain threshold[1]

Table 2: Comparative Efficacy in the Acetic Acid-Induced Writhing Test in Mice

AnalgesicDosageRoute of AdministrationEfficacy (% Inhibition)
Aconitine0.3 - 0.9 mg/kgOral68% - 76% inhibition[1]
Morphine0.001 - 0.1 mg/kgSubcutaneousDose-dependent decrease in writhing[5]
Gabapentin50, 100, 200 mg/kgIntraperitonealDose-related reduction in writhing[6]
AmitriptylineNot SpecifiedNot Specified41.09% reduction in writhes[7]
Aspirin200 mg/kgOral75% inhibition[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of pharmacological substances.[9]

Objective: To evaluate the response to thermal pain and the efficacy of analgesics in increasing the latency to a painful stimulus.

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

Procedure:

  • Acclimatization: Mice are individually placed in the experimental room for at least 60 minutes before the test to allow for acclimatization to the new environment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a nociceptive response (e.g., licking of the hind paw, jumping) is recorded as the baseline latency. A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (e.g., this compound) or a standard analgesic is administered to the mice via the appropriate route (e.g., oral, intraperitoneal).

  • Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.

  • Data Analysis: The percentage of Maximal Possible Effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical method used to screen for peripheral analgesic and anti-inflammatory effects of drugs.[10]

Objective: To induce visceral pain and to quantify the reduction in the number of writhes (abdominal constrictions) following the administration of an analgesic.

Procedure:

  • Fasting: Mice are fasted for a period (e.g., 12 hours) before the experiment, with free access to water.

  • Drug Administration: The test compound or a standard analgesic is administered to the mice.

  • Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce the writhing response.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 15-20 minutes). A writhe is characterized by a stretching of the abdomen and/or extension of the hind limbs.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_Jesaconitine_Pathway Proposed Analgesic Signaling Pathway of this compound This compound This compound VoltageGatedNaChannels Voltage-Gated Sodium Channels This compound->VoltageGatedNaChannels Inhibition CB1_CB2_Receptors Cannabinoid Receptors (CB1/CB2) This compound->CB1_CB2_Receptors Modulation TRPV1 TRPV1 Channel This compound->TRPV1 Modulation ReducedNeuronalExcitability Reduced Neuronal Excitability VoltageGatedNaChannels->ReducedNeuronalExcitability CB1_CB2_Receptors->ReducedNeuronalExcitability TRPV1->ReducedNeuronalExcitability Analgesia Analgesia ReducedNeuronalExcitability->Analgesia G cluster_Workflow Experimental Workflow for Analgesic Efficacy Testing Start Start AnimalAcclimatization Animal Acclimatization Start->AnimalAcclimatization BaselineMeasurement Baseline Measurement (Hot Plate Latency) AnimalAcclimatization->BaselineMeasurement Hot Plate Test DrugAdministration Drug Administration (this compound or Standard) AnimalAcclimatization->DrugAdministration Writhing Test BaselineMeasurement->DrugAdministration PainInduction Pain Induction (Acetic Acid Injection) DrugAdministration->PainInduction Writhing Test PostTreatmentMeasurement Post-Treatment Measurement (Hot Plate Latency or Writhing Count) DrugAdministration->PostTreatmentMeasurement Hot Plate Test PainInduction->PostTreatmentMeasurement DataAnalysis Data Analysis (% MPE or % Inhibition) PostTreatmentMeasurement->DataAnalysis End End DataAnalysis->End

References

Unraveling the Enigma of Jesaconitine: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Aconitum alkaloids, including jesaconitine, have long been recognized for their potent physiological effects, ranging from analgesia to severe cardiotoxicity and neurotoxicity. However, a comprehensive and reproducible understanding of the precise mechanisms of action for this compound remains a significant challenge for researchers. This guide provides a comparative analysis of the published findings on this compound's mechanism of action, highlighting areas of consensus and identifying gaps where further investigation is critically needed. While direct, reproducible quantitative data for this compound is limited, this guide draws upon data from closely related aconitine alkaloids to infer potential mechanisms and provide a framework for future research.

Comparative Analysis of Quantitative Data

The available quantitative data on this compound is sparse, primarily focusing on its toxicological profile rather than specific molecular interactions. To provide a comparative context, this section includes data on related aconitine alkaloids, which are often studied more extensively. The lack of multiple studies reporting on the same parameters for this compound underscores the need for further research to establish reproducible findings.

AlkaloidParameterValueCell Line/ModelPublication(s)
This compound Elimination half-life6.5 - 15.4 hoursHuman poisoning cases[1]
Serum concentration (severe toxicity)> 1 ng/mLHuman poisoning case[2][3]
Blood concentration (at admission)4.54 ng/mLHuman poisoning case[2]
AconitineIC50 (resting Nav1.7)125.7 ± 18.6 nMHEK293 cells[4]
IC50 (inactivated Nav1.7)132.9 ± 25.5 pMHEK293 cells[4]
IC50 (resting Nav1.3)995.6 ± 139.1 nMHEK293 cells[4]
IC50 (inactivated Nav1.3)20.3 ± 3.4 pMHEK293 cells[4]
IC50 (resting Nav1.8)151.2 ± 15.4 µMHEK293 cells[4]
IC50 (inactivated Nav1.8)18.0 ± 2.5 µMHEK293 cells[4]
LappaconitineBinding Affinity (ΔG) to Nav1.7, 1.8, 1.9-7.77 kcal/molIn silico
RanaconitineBinding Affinity (ΔG) to Nav1.7, 1.8, 1.9-7.44 kcal/molIn silico
SepaconitineBinding Affinity (ΔG) to Nav1.7, 1.8, 1.9-8.95 kcal/molIn silico

Key Mechanistic Insights and Signaling Pathways

The primary mechanism of action for aconitine alkaloids is the modulation of voltage-gated sodium channels (VGSCs). However, emerging evidence suggests the involvement of other signaling pathways in their diverse physiological effects.

Modulation of Voltage-Gated Sodium Channels

Aconitine and its analogs are known to bind to site 2 of the α-subunit of voltage-gated sodium channels. This interaction leads to a persistent activation of the channels at the resting membrane potential, causing an influx of sodium ions and leading to membrane depolarization. This sustained depolarization can result in paralysis of excitable tissues, including neurons and cardiac muscle. While this is the generally accepted mechanism for aconitine, the specific effects of this compound on different sodium channel subtypes and their kinetics are not well-characterized. Some studies on related alkaloids like lappaconitine suggest a blocking effect on sodium channels, highlighting the diverse actions of this class of compounds[5][6].

G This compound This compound VGSC Voltage-Gated Sodium Channel (Site 2) This compound->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Paralysis Paralysis of Excitable Tissues Depolarization->Paralysis

This compound's primary proposed mechanism of action on voltage-gated sodium channels.

Putative Involvement of Inflammatory and Apoptotic Pathways

Studies on aconitine have implicated the activation of inflammatory and apoptotic signaling pathways in its cardiotoxic and neurotoxic effects. While direct evidence for this compound is lacking, it is plausible that it shares similar mechanisms. For instance, aconitine has been shown to induce the production of reactive oxygen species (ROS), leading to the activation of the p38 MAPK and NF-κB signaling pathways. These pathways are known to regulate inflammation and apoptosis.

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces p38_MAPK p38 MAPK Pathway ROS->p38_MAPK Activates NF_kB NF-κB Pathway ROS->NF_kB Activates Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis NF_kB->Inflammation NF_kB->Apoptosis

Hypothesized inflammatory and apoptotic pathways activated by this compound.

Experimental Protocols

Reproducibility of findings heavily relies on the detailed reporting of experimental methodologies. The following are summaries of common protocols used to investigate the mechanisms of aconitine alkaloids, which can be adapted for this compound studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is crucial for studying the effects of this compound on voltage-gated sodium channels in various cell types (e.g., HEK293 cells expressing specific Nav subtypes, dorsal root ganglion neurons).

  • Cell Preparation: Cultured cells are grown on coverslips and transferred to a recording chamber on the stage of an inverted microscope.

  • Recording Solution: The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution usually contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2.

  • Data Acquisition: Whole-cell currents are recorded using an amplifier and digitizer. Voltage protocols are applied to elicit sodium currents, and the effects of this compound at various concentrations are measured. Key parameters to analyze include changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Western Blotting for Signaling Pathway Analysis

This method is used to determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like MAPK and NF-κB.

  • Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p38, total p38, NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot a Culture Cells b Treat with this compound a->b c Lyse Cells b->c d Quantify Protein c->d e SDS-PAGE d->e f Transfer to Membrane e->f g Immunoblotting f->g h Detection g->h

A generalized workflow for Western blot analysis.

Conclusion and Future Directions

The current body of literature provides a foundational but incomplete picture of this compound's mechanism of action. While its interaction with voltage-gated sodium channels is a central theme, the specifics of this interaction and the involvement of other signaling pathways remain to be rigorously and reproducibly demonstrated. Future research should prioritize:

  • Systematic screening of this compound's effects on a panel of voltage-gated sodium channel subtypes to identify specific targets and determine IC50/EC50 values.

  • Detailed electrophysiological studies to characterize the precise effects of this compound on channel gating and kinetics.

  • In-depth investigation of downstream signaling pathways to confirm the involvement of inflammatory and apoptotic cascades.

  • Standardized and detailed reporting of experimental protocols to enhance the reproducibility of findings across different laboratories.

By addressing these knowledge gaps, the scientific community can build a more robust and reproducible understanding of this compound's mechanism of action, which is essential for both toxicological assessment and the potential development of novel therapeutic agents.

References

Unraveling the Molecular Embrace: A Comparative Guide to Confirming the Jesaconitine Binding Site on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the binding site of jesaconitine, a highly toxic diterpenoid alkaloid from Aconitum species, on voltage-gated sodium channels (Navs). While direct quantitative binding data for this compound remains elusive in publicly available literature, this document synthesizes information on its close analogs, aconitine and lappaconitine, and other site 2 neurotoxins to offer a comparative framework. Detailed experimental protocols and conceptual workflows are presented to empower researchers in designing and executing studies to definitively characterize the this compound-Nav interaction.

Introduction to this compound and the Neurotoxin Receptor Site 2

This compound, along with aconitine, mesaconitine, and hypaconitine, is one of the primary toxic alkaloids found in Aconitum plants. These compounds are known to interact with neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels, leading to persistent channel activation and subsequent neuro- and cardiotoxicity. This persistent activation disrupts normal action potential generation and propagation in excitable cells. Understanding the precise binding determinants of this compound is crucial for elucidating its mechanism of action and for the development of potential antidotes or therapeutic modulators of Nav channels.

Comparative Analysis of Aconitum Alkaloids and Other Site 2 Modulators

Table 1: Comparative Binding Affinities and Functional Effects of Site 2 Nav Channel Modulators

CompoundClassTarget Nav Subtype(s)Binding Affinity (Ki/Kd)Functional EffectReference(s)
Aconitine Alkaloids (High-Affinity Group) Diterpenoid AlkaloidSite 2~ 1 µM (Ki)Persistent Activation[1]
Aconitine Alkaloids (Low-Affinity Group) Diterpenoid AlkaloidSite 2~ 10 µM (Ki)Channel Block[1]
Aconitine Diterpenoid AlkaloidRat Nav1.21.2 µM (Kd)Persistent Activation[2]
Lappaconitine Diterpenoid AlkaloidHuman Nav1.727.67 µM (IC50)Channel Block (Irreversible)[3]
Veratridine Steroidal AlkaloidSite 2-Persistent Activation[4]
Batrachotoxin Steroidal AlkaloidSite 2-Persistent Activation[4]

Note: The high toxicity of this compound suggests it likely falls within the high-affinity group of Aconitum alkaloids that cause persistent activation of Nav channels.

Experimental Protocols for Confirming the this compound Binding Site

To definitively identify and characterize the binding site of this compound, a combination of electrophysiological, biochemical, and molecular biology techniques is required.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is fundamental for characterizing the functional effects of this compound on Nav channels expressed in heterologous systems (e.g., HEK293 or CHO cells) or isolated primary neurons.

Protocol:

  • Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293) and transiently or stably transfect them with the cDNA encoding the specific human Nav channel α-subunit of interest (e.g., Nav1.7) and its auxiliary β-subunits.

  • Electrophysiological Recording:

    • Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions.

    • Obtain whole-cell patch-clamp recordings from transfected cells using a patch-clamp amplifier and data acquisition system.

    • Apply a series of voltage protocols to elicit and measure sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to various test potentials.

  • This compound Application: Perfuse the cells with known concentrations of this compound and record the changes in sodium current characteristics.

  • Data Analysis: Analyze the data to determine the effects of this compound on:

    • Current-Voltage (I-V) Relationship: To assess changes in the voltage-dependence of activation.

    • Steady-State Inactivation: To determine if this compound alters the voltage at which channels become non-functional.

    • Persistent Current: To quantify the non-inactivating component of the sodium current induced by this compound.

    • Dose-Response Curve: To calculate the IC50 or EC50 of this compound's effect.

Radioligand Binding Assays

These assays are used to directly measure the binding affinity of this compound to Nav channels. This would require a radiolabeled form of this compound or a competitive binding assay using a known radiolabeled site 2 ligand.

Protocol (Competitive Binding Assay):

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the Nav channel of interest.

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a known radiolabeled site 2 ligand (e.g., [³H]batrachotoxinin A 20-α-benzoate).

  • Competition with this compound: Add increasing concentrations of unlabeled this compound to the wells.

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues within neurotoxin receptor site 2 that are critical for this compound binding.

Protocol:

  • Identify Putative Binding Site Residues: Based on homology modeling with known Nav channel structures and the binding sites of other site 2 toxins, identify candidate amino acid residues in the S5 and S6 segments of the four domains of the Nav channel α-subunit.

  • Generate Mutant Channels: Use a site-directed mutagenesis kit to introduce point mutations in the cDNA of the Nav channel, replacing the candidate residues with other amino acids (e.g., alanine or a residue with different chemical properties).

  • Functional Characterization: Express the mutant channels in a heterologous system and perform whole-cell patch-clamp recordings as described above.

  • Assess this compound Sensitivity: Determine the effect of this compound on the mutant channels. A significant reduction or loss of this compound's effect on a particular mutant channel indicates that the mutated residue is a key component of its binding site.

Visualizing the Path to Confirmation

The following diagrams, generated using the DOT language, illustrate the conceptual frameworks for understanding this compound's mechanism of action and the experimental workflow for its binding site confirmation.

cluster_0 This compound Signaling Pathway This compound This compound NavChannel Voltage-Gated Sodium Channel (Site 2) This compound->NavChannel Binds to PersistentActivation Persistent Channel Activation NavChannel->PersistentActivation Causes NaInflux Increased Na+ Influx PersistentActivation->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization AP_Firing Altered Action Potential Firing Depolarization->AP_Firing Toxicity Neurotoxicity & Cardiotoxicity AP_Firing->Toxicity

Caption: Signaling pathway of this compound on voltage-gated sodium channels.

cluster_1 Experimental Workflow for Binding Site Confirmation A Hypothesize Binding Site (Neurotoxin Receptor Site 2) B Electrophysiology (Whole-Cell Patch-Clamp) A->B C Radioligand Binding Assay A->C D Site-Directed Mutagenesis A->D E Functional Characterization of this compound's Effects B->E F Determine Binding Affinity (Kd/Ki) C->F G Identify Critical Binding Residues D->G H Confirmation of This compound Binding Site E->H F->H G->H

Caption: Experimental workflow for confirming the this compound binding site.

Conclusion

Confirming the binding site of this compound on voltage-gated sodium channels requires a multi-faceted approach. While direct quantitative data for this compound is a critical research gap, the comparative analysis of its congeners provides a strong foundation for targeted investigation. By employing the detailed electrophysiological, biochemical, and molecular biology protocols outlined in this guide, researchers can systematically unravel the molecular intricacies of the this compound-Nav interaction. This knowledge will not only enhance our fundamental understanding of Nav channel pharmacology but also pave the way for novel therapeutic strategies and improved management of aconitine poisoning.

References

"comparative study of jesaconitine's potency across different cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

Due to a lack of comprehensive comparative studies on the potency of jesaconitine, this guide provides an analysis of the closely related and more extensively researched compound, aconitine. The following data and protocols offer insights into the cytotoxic effects of aconitine on various cancer cell lines.

Aconitine, a diterpenoid alkaloid derived from the Aconitum genus, has demonstrated significant cytotoxic effects in a range of cancer cell lines. This guide summarizes the available quantitative data on its potency, details the experimental methodologies used for its assessment, and illustrates the key signaling pathways involved in its mechanism of action.

Data on Aconitine Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for aconitine vary across different cancer cell lines, indicating a degree of cell-type-specific response.

Cell LineCancer TypeIC50 Value (µM)Citation
HT22Hippocampal Neuronal908.1[1]
Miacapa-2Pancreatic CancerDose- and time-dependent inhibition[2]
PANC-1Pancreatic CancerDose- and time-dependent inhibition[2]
LIM1215Colorectal CancerTime- and dose-dependently restrained cell viability[3]

Note: Specific IC50 values for Miacapa-2, PANC-1, and LIM1215 cell lines were not explicitly stated in the provided search results, but the studies indicated a dose- and time-dependent inhibition of cell viability.

Experimental Protocols

The evaluation of aconitine's cytotoxicity typically involves cell viability assays that measure the proportion of live cells after treatment with the compound.

Cell Viability Assay (CCK-8 Method) [1]

  • Cell Seeding: HT22 cells in the logarithmic growth phase are seeded in a 96-well plate at a density of 1 × 10⁵ cells per well and incubated for 12 hours to allow for cell attachment.

  • Aconitine Treatment: The cells are then treated with varying concentrations of aconitine (e.g., 0, 100, 200, 400, 600, 800, 1000, 1200, 1400, 1600, and 2000 µmol/L) for 24 hours.

  • CCK-8 Assay: After the incubation period, 10 µL of the Cell Counting Kit-8 (CCK-8) solution is added to each well containing 100 µL of medium. The plate is then incubated at 37°C for 2 hours.

  • Absorbance Measurement: The optical density (OD) of each well is measured at 450 nm using a microplate reader. The cell viability is calculated relative to the untreated control group.

Other commonly used cytotoxicity assays include the MTT assay, WST-1 assay, and CellTiterGlo Luminescent Assay.[4]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potency of a compound like aconitine.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for Cell Adherence A->B C Add Varying Concentrations of Aconitine B->C D Incubate for a Defined Period (e.g., 24h) C->D E Add Viability Reagent (e.g., CCK-8, MTT) D->E F Incubate for Color Development E->F G Measure Absorbance/Luminescence F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: A generalized workflow for determining the IC50 value of a compound.

Aconitine-Induced Apoptosis via the NF-κB Signaling Pathway in Pancreatic Cancer Cells

Aconitine has been shown to induce apoptosis in human pancreatic cancer cells by modulating the NF-κB signaling pathway.[2] The diagram below outlines this proposed mechanism.

G Aconitine Aconitine NFkB NF-κB Aconitine->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Aconitine->Bcl2 Decreases Bax Bax (Pro-apoptotic) Aconitine->Bax Increases NFkB->Bcl2 Regulates Caspases Caspase-9, Caspase-3 Bax->Caspases Activates PARP Cleaved PARP Caspases->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: Aconitine's proposed mechanism of inducing apoptosis in pancreatic cancer cells.[2]

References

The Validation of Jesaconitine as a Selective Pharmacological Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective pharmacological probes is a cornerstone of modern drug discovery, enabling the precise dissection of physiological pathways and the development of targeted therapeutics. Voltage-gated sodium channels, particularly the Nav1.7 subtype, have emerged as a critical target for the treatment of pain. This guide provides a comparative overview of jesaconitine in the context of selective Nav1.7 inhibitors, supported by experimental data and detailed methodologies for validation.

This compound: An Uncharacterized Aconitum Alkaloid

This compound is a diterpenoid alkaloid derived from plants of the Aconitum species. Historically, these plants have been used in traditional medicine, but they are also notoriously toxic. The toxicity of Aconitum alkaloids, including the parent compound aconitine, is primarily attributed to their interaction with voltage-gated sodium channels.

However, a comprehensive review of the scientific literature reveals a significant gap in the characterization of this compound as a selective pharmacological probe. To date, there is no publicly available data detailing the inhibitory concentration (IC50) or binding affinity (Ki) of this compound against the Nav1.7 channel or any other sodium channel subtype. The primary mechanism described for aconitine and related alkaloids is the persistent activation of sodium channels, leading to cytotoxicity, rather than selective blockade. This is in contrast to the desired profile of a selective inhibitor for therapeutic applications.

Comparative Analysis with Validated Selective Nav1.7 Inhibitors

To provide a framework for the type of data required to validate a selective probe, the following table summarizes the activity of several well-characterized Nav1.7 inhibitors. This data is derived from patch-clamp electrophysiology assays on heterologously expressed human sodium channel subtypes.

CompoundNav1.1 IC50 (nM)Nav1.2 IC50 (nM)Nav1.3 IC50 (nM)Nav1.4 IC50 (nM)Nav1.5 IC50 (nM)Nav1.6 IC50 (nM)Nav1.7 IC50 (nM)Nav1.8 IC50 (nM)Nav1.9 IC50 (nM)
PF-05089771 >10,000110>10,000>10,000>10,0001,80011>10,000N/A
ICA-121431 <20240<20>10,000>10,000>10,000>10,000>10,000N/A
ST-2262 >72,000>72,00065,300>72,000>72,00017,90072>72,000N/A

N/A: Data not available. Data for PF-05089771 and ICA-121431 from[1][2]. Data for ST-2262 from[3].

This table highlights the high degree of selectivity that has been achieved for Nav1.7, with some compounds exhibiting over 1000-fold selectivity against other sodium channel isoforms. For this compound to be considered a selective probe, similar quantitative data demonstrating its preferential activity at Nav1.7 would be required.

Experimental Protocols for Validation

The validation of a selective pharmacological probe requires rigorous experimental characterization. The following are detailed methodologies for the key experiments necessary to assess the selectivity of a compound like this compound for Nav1.7.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the activity of compounds on ion channels.

Objective: To determine the concentration-dependent inhibition (IC50) of this compound on a panel of human voltage-gated sodium channel subtypes (Nav1.1-1.8) expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently or stably transfected with plasmids containing the cDNA for the alpha subunit of each human Nav channel subtype. Co-transfection with the β1 and β2 subunits can be performed to better mimic native channel behavior.

  • Electrophysiological Recordings:

    • Whole-cell voltage-clamp recordings are performed at room temperature using an automated or manual patch-clamp system.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • Sodium currents are elicited by a 20 ms depolarizing pulse to a voltage corresponding to the peak current for each channel subtype (typically between -10 mV and +10 mV). Pulses are applied at a frequency of 0.1 Hz to allow for recovery from inactivation.

    • To assess state-dependent block, protocols that favor the inactivated state can be used, which typically involve a depolarizing pre-pulse before the test pulse.

  • Data Analysis:

    • The peak inward sodium current is measured before and after the application of increasing concentrations of this compound.

    • The percentage of current inhibition is calculated for each concentration.

    • Concentration-response curves are generated by fitting the data to the Hill equation to determine the IC50 value for each channel subtype.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand from the target receptor, providing information on binding affinity (Ki).

Objective: To determine the binding affinity of this compound for the Nav1.7 channel.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing human Nav1.7 are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the binding buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Membrane preparations are incubated with a fixed concentration of a high-affinity radioligand for Nav1.7 (e.g., [³H]-Saxitoxin or a subtype-selective radiolabeled toxin).

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

  • Data Acquisition and Analysis:

    • After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of voltage-gated sodium channels and the workflows for the validation experiments.

SodiumChannelSignaling cluster_membrane Cell Membrane NavChannel Voltage-Gated Sodium Channel (Nav) ActionPotential Action Potential Propagation NavChannel->ActionPotential initiates Depolarization Membrane Depolarization Depolarization->NavChannel opens NeurotransmitterRelease Neurotransmitter Release ActionPotential->NeurotransmitterRelease triggers Stimulus Noxious Stimulus Stimulus->Depolarization activates ExperimentalWorkflow cluster_electrophysiology Whole-Cell Patch-Clamp Electrophysiology cluster_binding Radioligand Binding Assay cluster_comparison Data Comparison and Validation Ephys_Start Transfect cells with Nav channel subtype Ephys_Record Perform whole-cell voltage-clamp recording Ephys_Start->Ephys_Record Ephys_Apply Apply increasing concentrations of this compound Ephys_Record->Ephys_Apply Ephys_Analyze Measure peak current inhibition Ephys_Apply->Ephys_Analyze Ephys_IC50 Calculate IC50 values Ephys_Analyze->Ephys_IC50 Compare Compare IC50/Ki values across all Nav subtypes Ephys_IC50->Compare Bind_Start Prepare membranes from Nav1.7 expressing cells Bind_Incubate Incubate membranes with radioligand and this compound Bind_Start->Bind_Incubate Bind_Filter Separate bound and free radioligand by filtration Bind_Incubate->Bind_Filter Bind_Count Measure radioactivity Bind_Filter->Bind_Count Bind_Ki Calculate Ki value Bind_Count->Bind_Ki Bind_Ki->Compare Validate Determine selectivity profile and validate as a probe Compare->Validate

References

Safety Operating Guide

Proper Disposal of Jesaconitine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of jesaconitine, a highly toxic diterpenoid alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and contaminated materials, in compliance with standard laboratory safety protocols and regulatory requirements. Due to its acute toxicity, this compound waste must be managed as hazardous material.

I. Core Principle: Hazardous Waste Management

This compound and any materials contaminated with it are classified as hazardous waste. All disposal procedures must strictly adhere to local, regional, and national environmental regulations. It is mandatory to engage a licensed professional waste disposal service for the final disposal of this compound waste. The procedures outlined below provide guidance for the safe collection, segregation, and decontamination of this compound waste within a laboratory setting prior to its transfer to a certified waste management facility.

II. Waste Segregation and Collection

Proper segregation of this compound waste is critical to prevent accidental exposure and to ensure compliant disposal.

  • Solid Waste:

    • Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, pipette tips, vials) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be made of a material compatible with the waste and must be securely closed to prevent leakage.

    • Label the container clearly as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • The container should be stored in a secondary containment unit to prevent spills.

  • Contaminated Packaging:

    • The original container of this compound must be disposed of in the same manner as the chemical itself.

    • Do not rinse the container for reuse. It should be placed in the designated solid hazardous waste container.

III. Spill Management and Decontamination

In the event of a this compound spill, immediate and proper cleanup is crucial to mitigate exposure risks.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or where aerosolization is possible, respiratory protection (such as a P100 respirator) is necessary.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, gently cover the material with a damp cloth or paper towel to avoid generating dust.

  • Cleanup: Carefully collect the absorbed material or the covered solid and place it into the designated hazardous waste container.

  • Decontamination of Surfaces: Decontaminate the spill area using a suitable method. Based on the chemical properties of related aconitine alkaloids, a hydrolysis-based decontamination procedure is recommended (see Section IV for a detailed protocol).

IV. Experimental Protocol: Hydrolysis-Based Decontamination

Hydrolysis can significantly reduce the toxicity of aconitine alkaloids by converting the toxic diester structure into less toxic monoester and non-ester derivatives.[1] This procedure is recommended for the decontamination of surfaces and equipment, and as a pre-treatment for aqueous this compound waste before collection by a licensed disposal service.

Objective: To hydrolyze this compound into less toxic compounds.

Materials:

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Heat source (e.g., heating mantle, water bath)

  • Appropriate reaction vessel

  • pH indicator strips

Procedure for Liquid Waste Pre-treatment:

  • For aqueous solutions containing this compound, adjust the pH to approximately 8.5 by carefully adding a 1% to 5% sodium bicarbonate solution.

  • Gently heat the solution to between 80°C and 100°C.

  • Maintain the temperature and pH for a minimum of 24 hours to facilitate hydrolysis.

  • Allow the solution to cool to room temperature.

  • Although the toxicity is reduced, the treated solution must still be collected as hazardous waste. Transfer the cooled solution to a clearly labeled hazardous waste container.

Procedure for Decontamination of Surfaces and Equipment:

  • Prepare a 1% to 5% solution of sodium bicarbonate in water.

  • Thoroughly wet the contaminated surfaces or immerse the equipment in the solution.

  • If feasible and safe, heat the solution in contact with the equipment to accelerate hydrolysis.

  • Allow a contact time of at least 24 hours.

  • Rinse the surfaces or equipment thoroughly with water.

  • Collect all rinsate and cleaning materials and dispose of them as hazardous waste.

V. Quantitative Data on Toxicity Reduction

Compound TypeRelative ToxicityReference
Diester-diterpenoid alkaloids (e.g., this compound)High--INVALID-LINK--, --INVALID-LINK--
Monoester-diterpenoid alkaloids (Hydrolysis product)Low to Moderate--INVALID-LINK--, --INVALID-LINK--
Amine-diterpenoid alkaloids (Further hydrolysis product)Low--INVALID-LINK--, --INVALID-LINK--

VI. Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

Jesaconitine_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_treatment Pre-Disposal Treatment (Optional) cluster_storage Secure Storage cluster_disposal Final Disposal A This compound Use in Experiment B Solid Waste (PPE, Vials, etc.) A->B C Liquid Waste (Aqueous Solutions) A->C D Contaminated Sharps A->D E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Container D->G I Designated Hazardous Waste Accumulation Area E->I H Hydrolysis of Liquid Waste (Heat + NaHCO3) F->H G->I H->I J Arrange Pickup with Licensed Waste Disposal Service I->J K Transport to Approved Waste Disposal Facility J->K

Caption: Workflow for the safe disposal of this compound waste.

VII. Final Disposal

  • Storage: Store all this compound hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Documentation: Maintain an accurate inventory of the hazardous waste generated.

  • Professional Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste by a licensed hazardous waste management company.[2]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Jesaconitine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Jesaconitine, a highly toxic diterpenoid alkaloid. All personnel must adhere to these procedures to mitigate the significant health risks associated with this compound.

This compound, derived from plants of the Aconitum species, is a potent cardiotoxin and neurotoxin.[1] Due to its extreme toxicity and the absence of established occupational exposure limits (OELs) from major regulatory bodies such as OSHA, NIOSH, or ACGIH, a highly precautionary approach is mandatory.[2][3][4][5]

Personal Protective Equipment (PPE)

The selection and proper use of appropriate personal protective equipment are the most critical lines of defense against exposure to this compound. A comprehensive PPE plan is not merely a recommendation but a requirement for all personnel handling this substance.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Double gloving with:- Inner: Nitrile gloves- Outer: Butyl rubber glovesNitrile provides good general chemical resistance and tactile sensitivity. Butyl rubber offers superior protection against highly toxic substances and potent chemicals. Double gloving minimizes the risk of exposure in case of a breach in the outer glove.
Eye Protection Chemical safety goggles with a face shieldProvides maximum protection from splashes, aerosols, and airborne powder.
Respiratory Protection NIOSH-approved P100 or FFP3 respirator. For higher-risk operations (e.g., handling large quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended.Protects against inhalation of fine, highly toxic powders. PAPRs offer a higher protection factor and are suitable for extended-duration tasks.
Body Protection Disposable, solid-front, back-tying chemical-resistant gown with long sleeves and elastic cuffs. A chemical-resistant apron should be worn over the gown.Prevents skin contact with the compound. The disposable nature of the gown minimizes the risk of cross-contamination.
Foot Protection Disposable, chemical-resistant shoe coversPrevents the tracking of contamination outside of the designated work area.

Operational Plan for Handling this compound

All handling of this compound must be conducted within a designated area, equipped with appropriate engineering controls and safety equipment.

Pre-Handling Checklist:
  • Designated Area: Confirm that all work with this compound will be performed in a certified chemical fume hood or a glove box.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Verify that a spill kit specifically for highly toxic powders is available in the immediate vicinity.

  • Waste Containers: Have clearly labeled, sealed, and compatible hazardous waste containers ready for all contaminated materials.

Step-by-Step Handling Procedure:
  • Donning PPE: Before entering the designated handling area, don all required PPE in the correct order (shoe covers, inner gloves, gown, respirator, face shield/goggles, outer gloves).

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within a chemical fume hood or glove box to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing and aerosolization.

  • Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:
  • Solid Waste: All disposable PPE, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Disposal Procedure:
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Licensed Hauler: Arrange for the pickup and disposal of all this compound-contaminated waste through a licensed hazardous waste disposal company. Under no circumstances should this waste be disposed of in general trash or down the drain.

  • Empty Containers: Any "empty" containers that held pure this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Spill Response Plan

In the event of a this compound spill, immediate and decisive action is required to contain the contamination and protect personnel.

Emergency Spill Workflow

Spill_Response spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor and EHS evacuate->notify secure Secure the Area (Post warning signs) notify->secure ppe Don Appropriate PPE (Full protection as per handling protocol) secure->ppe contain Contain the Spill (Cover with absorbent pads for liquids; Gently cover powder with damp paper towels) ppe->contain cleanup Clean Up Spill (Work from outside in) contain->cleanup decontaminate Decontaminate the Area (Use appropriate deactivating agent if known, followed by soap and water) cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose restock Restock Spill Kit dispose->restock report Complete Incident Report restock->report

This compound Spill Response Workflow

Experimental Protocols Cited

  • Glove Selection: The recommendation for nitrile and butyl rubber gloves is based on their known resistance to a wide range of hazardous chemicals.[6] Breakthrough time data for common solvents like DMSO and ethanol provide a baseline for understanding potential permeation risks when this compound is in solution.

  • Respiratory Protection: The selection of P100/FFP3 respirators is in line with recommendations for protection against fine, toxic dust particles.

  • Disposal of Highly Toxic Waste: The procedures for segregating, labeling, and using a licensed waste hauler are standard protocols for the disposal of acutely toxic chemical waste as mandated by regulatory bodies like the EPA.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jesaconitine
Reactant of Route 2
Jesaconitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.